molecular formula C10H11NO4 B158854 Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- CAS No. 1891-10-7

Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

Cat. No.: B158854
CAS No.: 1891-10-7
M. Wt: 209.2 g/mol
InChI Key: NUMXHEUHHRTBQT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122235. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMXHEUHHRTBQT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891-10-7
Record name Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1891-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-2,4-Dimethoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the synthesis of 2,4-dimethoxy-β-nitrostyrene, a key precursor in the synthesis of various pharmacologically active compounds. We delve into the core chemical principles, offering a detailed mechanistic understanding of the Henry reaction, which is central to this transformation. The document provides field-proven, step-by-step protocols, data interpretation guidelines, and troubleshooting advice to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of 2,4-dimethoxy-β-nitrostyrene

2,4-dimethoxy-β-nitrostyrene serves as a critical building block in organic synthesis, most notably as a precursor for the synthesis of 2C-H, a psychedelic phenethylamine, and other related compounds of interest in medicinal chemistry and neuroscience research. Its structure, featuring a reactive nitroalkene group, makes it a versatile intermediate for the introduction of an ethylamine side chain onto the dimethoxybenzene scaffold through reduction. The synthesis of this intermediate is a foundational step for researchers exploring the structure-activity relationships of this class of compounds.

The primary route to 2,4-dimethoxy-β-nitrostyrene is the Henry reaction (also known as the nitroaldol reaction) between 2,4-dimethoxybenzaldehyde and nitromethane.[1] This reaction, while conceptually straightforward, requires careful control of reaction conditions to ensure high yields and purity. This guide will elucidate the nuances of this process.

Mechanistic Deep Dive: The Henry Reaction

The synthesis of 2,4-dimethoxy-β-nitrostyrene from 2,4-dimethoxybenzaldehyde and nitromethane is a classic example of a base-catalyzed Henry reaction. The mechanism proceeds through several key steps, which are crucial to understand for process optimization and troubleshooting.[1]

Step 1: Deprotonation of Nitromethane

The reaction is initiated by a base, which deprotonates the α-carbon of nitromethane. Nitromethane is significantly more acidic than typical alkanes due to the strong electron-withdrawing effect of the nitro group, which stabilizes the resulting conjugate base (the nitronate anion) through resonance.

Step 2: Nucleophilic Attack

The resonance-stabilized nitronate anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, a nitroalkoxide.

Step 3: Protonation

The nitroalkoxide intermediate is then protonated by the conjugate acid of the base (or a protic solvent, if present) to yield a β-nitro alcohol (nitroaldol).

Step 4: Dehydration

Under the reaction conditions, the β-nitro alcohol readily undergoes a base-catalyzed dehydration (elimination of a water molecule) to form the final product, 2,4-dimethoxy-β-nitrostyrene. This elimination is driven by the formation of a conjugated system, which is thermodynamically favorable. The electron-withdrawing nature of the nitro group facilitates this elimination.[2]

Causality Behind Experimental Choices:
  • Choice of Base: While strong bases like sodium hydroxide can be used, they can also promote side reactions.[3] Ammonium acetate is a frequently used catalyst.[4][5] It is thought to be in equilibrium with ammonia and acetic acid, providing a mildly basic environment that catalyzes the reaction effectively while minimizing side product formation.[6] The acetic acid can also act as a proton source and co-solvent.

  • Solvent Selection: Glacial acetic acid is often used as a solvent, as it facilitates the reaction and the subsequent dehydration step.[4] Other solvents like ethanol can also be employed. The choice of solvent can influence reaction rates and the solubility of reactants and products.

  • Temperature Control: The reaction is often heated to drive the dehydration of the intermediate β-nitro alcohol to the desired nitrostyrene.[7] However, excessive heat can lead to polymerization of the product.[8] Careful temperature control is therefore critical for maximizing the yield of the desired product.

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitromethane Nitromethane Nitronate_Anion Nitronate Anion Nitromethane->Nitronate_Anion + Base Base Base Nitroalkoxide Nitroalkoxide Intermediate Nitronate_Anion->Nitroalkoxide + 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde beta-Nitro_Alcohol β-Nitro Alcohol Nitroalkoxide->beta-Nitro_Alcohol + H+ H+ H+ Final_Product 2,4-dimethoxy-β-nitrostyrene beta-Nitro_Alcohol->Final_Product - H2O H2O - H2O

Caption: Mechanism of the Henry reaction for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2,4-dimethoxybenzaldehyde166.1716.60.1
Nitromethane61.047.30.12
Ammonium acetate77.083.90.05
Glacial Acetic Acid60.0550 mL-
Methanol (for recrystallization)32.04As needed-
Step-by-Step Methodology:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 16.6 g (0.1 mol) of 2,4-dimethoxybenzaldehyde, 7.3 g (0.12 mol) of nitromethane, and 3.9 g (0.05 mol) of ammonium acetate in 50 mL of glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with constant stirring for 2-4 hours. The solution should turn a deep yellow to orange color.

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A yellow precipitate of crude 2,4-dimethoxy-β-nitrostyrene should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot methanol.[9][10][11] Dissolve the solid in hot methanol until no more solid dissolves, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry to a constant weight. The expected yield is in the range of 70-85%.

Experimental_Workflow Start Start Combine_Reagents Combine Reactants: 2,4-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid Start->Combine_Reagents Heat_to_Reflux Heat to Reflux (100-110 °C, 2-4 h) Combine_Reagents->Heat_to_Reflux Cool_and_Precipitate Cool and Pour into Ice-Cold Water Heat_to_Reflux->Cool_and_Precipitate Vacuum_Filtration Isolate Crude Product via Vacuum Filtration Cool_and_Precipitate->Vacuum_Filtration Wash_with_Water Wash with Cold Water Vacuum_Filtration->Wash_with_Water Dry_Crude_Product Dry Crude Product Wash_with_Water->Dry_Crude_Product Recrystallize Recrystallize from Hot Methanol Dry_Crude_Product->Recrystallize Isolate_Pure_Product Isolate Pure Crystals via Vacuum Filtration Recrystallize->Isolate_Pure_Product Dry_Final_Product Dry Final Product Isolate_Pure_Product->Dry_Final_Product End End Dry_Final_Product->End

Caption: Experimental workflow for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Data Interpretation and Characterization

  • Appearance: The final product should be a bright yellow crystalline solid.

  • Melting Point: The reported melting point of 2,4-dimethoxy-β-nitrostyrene is around 101-103 °C. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the vinyl protons, and the methoxy groups.

    • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the nitro group (around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹), and the carbon-carbon double bond (around 1620-1640 cm⁻¹).

Safety and Handling

  • Nitromethane: is a flammable and potentially explosive compound.[12][13][14][15] It should be handled in a well-ventilated fume hood, away from heat and open flames.

  • 2,4-dimethoxybenzaldehyde and 2,4-dimethoxy-β-nitrostyrene: may be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Glacial Acetic Acid: is corrosive and should be handled with care.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete reaction, improper temperature control, or loss during workup.Ensure the reaction goes to completion by monitoring with TLC. Check the reaction temperature. Be careful during the transfer and filtration steps to minimize mechanical losses.
Oily or gummy productImpurities or incomplete drying.Ensure the crude product is thoroughly washed and dried. If the product remains oily, purification by column chromatography may be necessary. Seeding the oil with a small crystal can sometimes induce crystallization.[16]
Dark-colored product (red or brown)Polymerization of the nitrostyrene.Avoid prolonged heating or exposure to strong bases.[8] Purify the product by recrystallization, and if necessary, use activated charcoal to remove colored impurities.

References

  • Henry, L. (1895). Formation Synthétique des Alcools Nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.
  • AFD Petroleum Ltd. (n.d.). Nitromethane Safety Data Sheet. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Nitroaldol reaction. Retrieved from [Link]

  • Loba Chemie. (n.d.). NITROMETHANE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Penta Chemicals. (2025, March 17). Nitromethane - SAFETY DATA SHEET. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). Nitromethane Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness.org. (2020, July 10). Failed Henry reaction with 3,4,5-TMB. Retrieved from [Link]

  • Reddit. (2020, April 1). Henry reaction catalyst. Retrieved from [Link]

  • MDPI. (2022, October 14). Nitroaldol Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1).... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2014). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Journal of Chemical Health Risks, 4(2), 35-42.

Sources

An In-depth Technical Guide to the Chemical Properties of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-, also commonly known as 2,4-dimethoxy-β-nitrostyrene, is a substituted aromatic nitroalkene of significant interest in organic synthesis and medicinal chemistry. Its chemical architecture, featuring a dimethoxy-substituted phenyl ring conjugated with a nitroethenyl group, imparts a unique electronic profile that dictates its reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity, and potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
CAS Number 1891-10-7[1]
Appearance Yellow crystalline solid
Melting Point 107-111 °C[2]
IUPAC Name 1,2-dimethoxy-4-(2-nitroethenyl)benzene[3]

Synthesis

The primary route for the synthesis of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is the Henry condensation reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this specific case, 2,4-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a basic catalyst, typically an amine such as ammonium acetate. The reaction proceeds via the formation of a nitronate anion, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitroaldol intermediate yields the desired β-nitrostyrene.

General Reaction Scheme:

G cluster_0 Henry Condensation 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde Intermediate Intermediate 2,4-Dimethoxybenzaldehyde->Intermediate + Nitromethane, Base 2,4-dimethoxy-1-(2-nitroethenyl)-benzene 2,4-dimethoxy-1-(2-nitroethenyl)-benzene Intermediate->2,4-dimethoxy-1-(2-nitroethenyl)-benzene - H₂O

A simplified workflow for the Henry condensation.

Experimental Protocol: Synthesis of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

  • Reactant Preparation: Dissolve 2,4-dimethoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.

  • Addition of Reagents: To this solution, add nitromethane and a catalytic amount of ammonium acetate.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and subsequent dehydration.

  • Work-up and Purification: Upon completion of the reaction, the product often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as yellow crystals.

Spectroscopic Characterization

The structural elucidation of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is accomplished through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, vinylic, and methoxy protons. The two vinylic protons typically appear as doublets with a large coupling constant (J > 13 Hz), indicative of a trans configuration. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The two methoxy groups will each present as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The carbons of the nitrovinyl group will be in the characteristic alkene region, with the β-carbon being significantly deshielded due to the electron-withdrawing effect of the nitro group. The aromatic carbons will appear in the downfield region, and the two methoxy carbons will be observed in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (typically around 1500-1550 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching). Other key absorbances include those for the C=C double bond of the vinyl group and the C-O stretches of the methoxy groups, as well as the characteristic bands for the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (209.20). The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring and side chain.

Chemical Reactivity

The reactivity of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is largely dictated by the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group.

Michael Addition: This compound is an excellent Michael acceptor.[4] The β-carbon of the nitroethenyl group is highly electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its utility in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

G cluster_1 Michael Addition 2,4-dimethoxy-1-(2-nitroethenyl)-benzene 2,4-dimethoxy-1-(2-nitroethenyl)-benzene Adduct Adduct 2,4-dimethoxy-1-(2-nitroethenyl)-benzene->Adduct + Nucleophile

General scheme of a Michael addition reaction.

Cycloaddition Reactions: β-Nitrostyrenes can also participate in cycloaddition reactions, such as Diels-Alder reactions, where they can act as dienophiles. These reactions provide a pathway to the synthesis of complex cyclic and heterocyclic systems.

Applications in Drug Development

The β-nitrostyrene scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[5][6] Derivatives of nitrostyrene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[7][8]

Mechanism of Action: The biological activity of many β-nitrostyrene derivatives is attributed to their ability to act as Michael acceptors and react with nucleophilic residues, such as cysteine, in the active sites of enzymes.[5] This covalent modification can lead to the inhibition of key cellular signaling pathways. For instance, some nitrostyrene derivatives have been identified as potent inhibitors of tyrosine kinases, which play a crucial role in cell proliferation and survival.[9] Furthermore, some studies suggest that the anticancer effects of nitrostyrenes may be mediated through the induction of reactive oxygen species (ROS) and subsequent DNA damage and apoptosis in cancer cells.[1]

Potential Therapeutic Applications: The diverse biological activities of nitrostyrene derivatives make them attractive candidates for further investigation in drug discovery programs. The 2,4-dimethoxy substitution pattern on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its potency, selectivity, and pharmacokinetic profile. Research into the specific anticancer and antimicrobial activities of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- and its derivatives could lead to the development of novel therapeutic agents.[5][6] For example, studies have shown that some dimethoxy-β-nitrostyrene derivatives exhibit antifungal activity, particularly against Candida albicans.[8]

Toxicology and Safety

While the β-nitrostyrene scaffold holds therapeutic promise, a thorough evaluation of its toxicological profile is essential. The high reactivity of these compounds as Michael acceptors means they can potentially react non-specifically with biological nucleophiles, which could lead to toxicity. Detailed in vitro and in vivo toxicological studies are required to assess the safety of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- for any potential therapeutic application. Currently, specific toxicological data for this particular compound is limited in the public domain.

Conclusion

Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is a versatile chemical entity with well-defined synthetic pathways and a rich spectrum of chemical reactivity. Its role as a potent Michael acceptor makes it a valuable building block in organic synthesis. The growing body of evidence for the diverse biological activities of β-nitrostyrene derivatives, including their potential as anticancer and antimicrobial agents, underscores the importance of further research into this compound and its analogues. A comprehensive understanding of its chemical properties, coupled with rigorous biological and toxicological evaluation, will be crucial in unlocking its full potential in the field of drug development.

References

  • Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, I., & Puspaningsih, N. N. T. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 25(18), 4234.
  • Milhazes, N., Calhelha, R. C., Queiroz, M. J. R. P., & Ferreira, I. C. F. R. (2006). beta-Nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & medicinal chemistry, 14(12), 4078–4088.
  • The Royal Society of Chemistry. (2014). Supporting Information for A facile one-pot synthesis of β-nitrostyrenes from aromatic aldehydes and nitromethane using a recyclable catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. Retrieved from [Link]

  • Lin, Y. M., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 9(33), 23039–23053.
  • James, B., & Saikia, L. (2016). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry - Section B, 55B(1), 75-81.
  • ResearchGate. (n.d.). (A) Partial 1H NMR spectrum of the nitrostyrene (3e) re. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene. Retrieved from [Link]

  • Doré, J. C., & Viel, C. (1975). [Research in antitumoral chemotherapy. X. Cytotoxic and antitumoral activity of beta-nitrostyrenes and of composed nitrovinyl derivatives]. Il Farmaco; edizione scientifica, 30(2), 81–109.
  • LookChem. (n.d.). Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE. Retrieved from [Link]

  • SpectraBase. (n.d.). beta-Nitro-2,4,5-trimethoxystyrene. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 2,5-Dimethoxy-β-nitrostyrene. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S8: 13C NMR spectra of β-nitrostyrene (1a) in CDCl3 using.... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7: 1H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker.... Retrieved from [Link]

  • Milhazes, N., et al. (2007). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 15(20), 6736-6745.
  • Henan Allgreen Chemical Co.,Ltd. (n.d.). factory and supplier 40276-11-7 2,5-Dimethoxy-Beta-Nitrostyrene in stock. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-DIMETHYL-TRANS-BETA-METHYL-BETA-NITROSTYRENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene. Retrieved from [Link]

Sources

A Technical Guide to 2,4-dimethoxy-β-nitrostyrene (CAS 37630-19-6): Synthesis, Characterization, and Application as a Phenethylamine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 2,4-dimethoxy-β-nitrostyrene, a key chemical intermediate. Primarily targeting researchers, chemists, and professionals in drug development, this guide details the compound's physicochemical properties, outlines a robust synthesis protocol via the Henry condensation reaction, and describes its principal application as a precursor to substituted phenethylamines. Methodologies for chemical reduction and analytical characterization are presented with an emphasis on the underlying chemical principles and practical laboratory execution. The ultimate aim is to equip scientific professionals with the necessary knowledge to synthesize, verify, and utilize this compound in research and development settings.

Chemical Identity and Physicochemical Properties

2,4-dimethoxy-β-nitrostyrene, registered under CAS number 37630-19-6, is a nitroalkene derivative of dimethoxybenzene.[1][2][3] Its structure is characterized by a styrene backbone with two methoxy groups at positions 2 and 4 of the phenyl ring and a nitro group attached to the beta-carbon of the vinyl group. This specific arrangement of functional groups makes it a valuable and versatile precursor in organic synthesis.

Henry_Mechanism Reactants 2,4-Dimethoxybenzaldehyde + Nitromethane Step1 Deprotonation of Nitromethane (Forms Nitronate Anion) Reactants->Step1 Catalyst Ammonium Acetate (Base Catalyst) Catalyst->Step1 Initiates Step2 Nucleophilic Attack on Aldehyde Carbonyl Step1->Step2 Intermediate β-Nitro Alkoxide Intermediate Step2->Intermediate Step3 Protonation Intermediate->Step3 Product1 β-Nitro Alcohol Step3->Product1 Step4 Dehydration (-H₂O) Product1->Step4 FinalProduct 2,4-dimethoxy-β-nitrostyrene Step4->FinalProduct

Caption: Mechanism of the Henry Condensation for β-nitrostyrene synthesis.

Experimental Protocol: Synthesis of 2,4-dimethoxy-β-nitrostyrene

This protocol is adapted from established procedures for analogous compounds. [4][5][6][7]

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and anhydrous ammonium acetate (0.3 eq).

  • Solvent Addition: Add a suitable solvent such as glacial acetic acid or toluene (approx. 4-5 mL per gram of aldehyde). The choice of solvent can influence reaction time and purity.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. [4]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A yellow solid may precipitate.

    • Pour the mixture into a beaker containing a cold mixture of water and isopropanol (e.g., 7:1 v/v) to precipitate the product fully. [4] * Collect the crude solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold methanol or ethanol to remove residual impurities.

  • Purification: The crude product can be recrystallized from a suitable solvent like methanol, ethanol, or isopropanol to yield a bright yellow crystalline solid of high purity.

  • Drying: Dry the purified product under vacuum to remove all traces of solvent.

Analytical Characterization

To ensure the identity and purity of the synthesized 2,4-dimethoxy-β-nitrostyrene, a combination of spectroscopic methods is essential.

Table 2: Expected Analytical Data

Technique Expected Observations
¹H NMR - Two singlets for the methoxy group protons (~3.8-4.0 ppm). - A series of aromatic protons in the range of ~6.4-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Two doublets for the vinyl protons (~7.5-8.0 ppm) with a large coupling constant (J ≈ 13-14 Hz) confirming the trans configuration. [8]
¹³C NMR - Signals for the two distinct methoxy carbons (~55-56 ppm). - Aromatic carbon signals (~98-162 ppm). - Two signals for the vinyl carbons (~130-140 ppm). - No signal for an aldehyde carbon (~190 ppm) should be present.
FT-IR - Strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - A peak for the C=C double bond of the vinyl group around 1620-1640 cm⁻¹. - C-O stretches for the methoxy groups around 1200-1280 cm⁻¹.

| Mass Spec. (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (209.20 g/mol ). |

Core Application: Reduction to 2,4-Dimethoxyphenethylamine

The primary utility of β-nitrostyrenes in drug development is their role as immediate precursors to phenethylamines, a class of compounds with significant pharmacological activity. [9][10]The reduction of the nitro group to a primary amine is a critical transformation. While catalytic hydrogenation is a classic method, modern procedures often favor chemical reduction for its speed and scalability. [11]A highly effective one-pot method utilizes sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂). [9][12][13][14] Causality in Experimental Design: The NaBH₄/CuCl₂ system offers a significant advantage. [9][14]Sodium borohydride alone is generally not strong enough to reduce a nitroalkene. However, in the presence of CuCl₂, a more potent reducing species is formed in situ, which rapidly and efficiently reduces the nitro group to the amine under mild conditions, often in minutes rather than hours. [12][13]This method avoids the need for high-pressure hydrogenation equipment and expensive catalysts.

Reduction_Workflow Start 2,4-dimethoxy-β-nitrostyrene Process Reduction of Nitro Group Start->Process Reagents NaBH₄ / CuCl₂ in 2-Propanol/H₂O Reagents->Process Mediates End 2,4-Dimethoxyphenethylamine Process->End

Caption: Workflow for the reduction of β-nitrostyrene to phenethylamine.

Experimental Protocol: Reduction of 2,4-dimethoxy-β-nitrostyrene

This protocol is based on the published NaBH₄/CuCl₂ reduction method. [9][12][14]

  • Setup: In a flask, dissolve 2,4-dimethoxy-β-nitrostyrene (1.0 eq) in a mixture of 2-propanol and water.

  • Reagent Addition: Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (approx. 2.0 eq) to the solution and stir until dissolved.

  • Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (approx. 10.0 eq) portion-wise. The addition is exothermic and will cause vigorous hydrogen evolution. Maintain the temperature below 20 °C. The reaction is typically complete within 10-30 minutes after the final addition. [12][13]4. Quenching & Workup:

    • Once the reaction is complete (monitored by TLC), carefully quench any excess NaBH₄ by the slow addition of hydrochloric acid until the solution is acidic (pH ~1).

    • Evaporate the 2-propanol under reduced pressure.

    • Make the remaining aqueous solution strongly basic (pH >12) by adding a concentrated NaOH solution.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxyphenethylamine, typically as an oil. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt.

Pharmacological Context and Future Directions

The product of this synthesis, 2,4-dimethoxyphenethylamine, belongs to the broad class of phenethylamine compounds. This class includes many well-known psychoactive substances and pharmaceuticals. [15]The substitution pattern on the phenyl ring is a critical determinant of pharmacological activity, particularly at serotonin receptors.

  • Analog Comparison: The 2,5-dimethoxy substituted phenethylamines (the "2C-x" family) are potent agonists or partial agonists of the serotonin 5-HT₂A and 5-HT₂C receptors, which is believed to mediate their psychedelic effects. [16][17]For instance, 2,5-dimethoxyphenethylamine (2C-H) is the parent compound of this series and has been studied for its interaction with monoamine oxidases (MAO) and serotonin receptors. [18][19]* Research Potential: While 2,4-dimethoxyphenethylamine is less studied than its 2,5- and 3,4-isomers, its structural similarity suggests it is a valuable candidate for pharmacological screening. Researchers in drug development may investigate its binding affinity at various monoamine receptors and transporters to explore potential therapeutic applications, such as in psychiatry or as an anti-inflammatory agent, a property seen in some 2C compounds. [16][18]

Safety and Handling

  • Nitrostyrenes: These compounds should be handled with care. They are considered irritants.

  • Reagents: Nitromethane is flammable and toxic. Sodium borohydride reacts violently with acid and water to produce flammable hydrogen gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

  • d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • d'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]

  • Aalborg University's Research Portal. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]

  • Wagner, D. P., Rachlin, A. I., & Teitel, S. (1971). β-Phenethylamines. The Catalytic Hydrogenation of π-Nitrostyrenes. Synthetic Communications, 1(1), 47-52. [Link]

  • Cambridge Open Engage. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • PrepChem.com. Synthesis of 2,4-Dimethoxy-β-methyl-β-nitrostyrene. [Link]

  • Psychedelic Science Review. The Pharmacology of 2C-H. [Link]

  • King-Pharm. 2,4-DIMETHOXY-OMEGA-NITROSTYRENE. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Organic Chemistry Reaction. The Henry Reaction. [Link]

  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(4), 636-645. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Shandong Minglang Chemical Co., Ltd. (2023). 2,5-Dimethoxy-beta-nitrostyrene cas 40276-11-7. [Link]

  • PubChem. 3,4-Dimethoxy-beta-nitrostyrene. [Link]

  • Wikipedia. 2C (psychedelics). [Link]

  • PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]

  • SynArchive. Henry Reaction. [Link]

  • NIST WebBook. 3,4-Dimethoxy-β-nitrostyrene. [Link]

  • Amissah, F., et al. (2015). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Pharmacy Practice, 28(4), 360-367. [Link]

  • Wikipedia. 2C-B. [Link]

  • Google Patents. (2022). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • ResearchGate. (2020). β-Nitrostyrene derivatives as potential antibacterial agents. [Link]

  • SpectraBase. 2,4-DIMETHYL-TRANS-BETA-METHYL-BETA-NITROSTYRENE. [Link]

  • NIST WebBook. 4-Methoxy-β-nitrostyrene. [Link]

  • Scribd. NMR Data of Β-nitrostyrene. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2,4-dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of β-nitrostyrene represent a promising class of organic compounds exhibiting a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. This technical guide focuses on 2,4-dimethoxy-β-nitrostyrene, a specific analog whose therapeutic potential is inferred from the well-documented activities of its structural relatives. This document synthesizes current research to provide a comprehensive overview of its likely mechanisms of action, supported by field-proven experimental protocols and data interpretation guidelines. We will explore its role as an inhibitor of fungal growth, a disruptor of cancer cell proliferation via tubulin polymerization and ROS-mediated apoptosis, and a modulator of the innate immune response through NLRP3 inflammasome inhibition. The causality behind experimental designs is explained to provide a self-validating framework for researchers aiming to investigate this promising compound.

Introduction: The Therapeutic Potential of the Nitrostyrene Scaffold

2,4-dimethoxy-β-nitrostyrene (DMNS) is an aromatic nitroalkene with the chemical formula C₁₀H₁₁NO₄.[1] Like other β-nitrostyrenes, it is typically synthesized via a Henry condensation reaction between the corresponding benzaldehyde (2,4-dimethoxybenzaldehyde) and nitromethane.[2] The core of its biological activity lies in the electron-withdrawing nature of the nitro group conjugated to the styrene backbone. This chemical feature makes the β-carbon a potent electrophile, susceptible to Michael addition reactions with biological nucleophiles such as the thiol groups in cysteine residues of key cellular proteins. This reactivity underpins its ability to modulate a variety of signaling pathways.

The broader β-nitrostyrene family has demonstrated significant therapeutic potential, showing efficacy as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] This guide will extrapolate from the robust data available for closely related analogs, such as 3,4-dimethoxy- and 3,4-methylenedioxy-β-nitrostyrene, to build a comprehensive profile of the probable biological activities of the 2,4-dimethoxy isomer.

Antifungal Activity: Targeting Fungal Cell Viability

Fungal infections, particularly those caused by resistant strains of Candida albicans, pose a significant global health threat. β-nitrostyrene derivatives have emerged as potent antifungal agents with fungicidal activity.[3][6]

Mechanism of Action

The antifungal efficacy of nitrostyrenes is multifactorial, disrupting several key cellular processes simultaneously.[3][7][8]

  • Protein Tyrosine Phosphatase (PTP1B) Inhibition: The nitrovinyl group can act as a phosphotyrosine mimetic, enabling it to bind to and inhibit enzymes like PTP1B. This inhibition disrupts critical cell signaling pathways that regulate microbial cell function.[8]

  • Cell Wall Disruption: Transcriptomic studies on C. albicans treated with nitrostyrene derivatives reveal differential expression of genes involved in cell wall metabolism. This leads to compromised cell wall integrity and morphological defects.[3]

  • Induction of Oxidative Stress: The compounds have been shown to enhance the generation of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage and cell death.[3]

  • Modulation of Drug Efflux: Nitrostyrenes can also interfere with drug efflux pumps, which may explain their synergistic action when combined with other antifungal drugs like fluconazole.[3]

Nitrostyrene 2,4-Dimethoxy- β-nitrostyrene PTP1B PTP1B Enzyme Nitrostyrene->PTP1B Inhibits CellWall Cell Wall Metabolism Genes Altered Nitrostyrene->CellWall ROS ROS Generation Increased Nitrostyrene->ROS Efflux Drug Efflux Pumps Modulated Nitrostyrene->Efflux CellSignaling Microbial Cell Signaling Disrupted PTP1B->CellSignaling Death Fungal Cell Death CellSignaling->Death CellWall->Death ROS->Death Efflux->Death

Fig. 1: Multifaceted Antifungal Mechanisms of β-Nitrostyrene.
Data Presentation: Comparative Antifungal Efficacy

Table 1: Comparative MIC Values of β-Nitrostyrene Derivatives against Candida albicans

Compound Test Organism MIC (µg/mL) Reference
3,4-dimethoxy-β-nitrostyrene Candida albicans 128 [8]
Fluconazole (Control) Candida albicans 0.25 - 16 Public Data
Caspofungin (Control) Candida albicans 0.03 - 0.25 Public Data

Note: This data is for comparative purposes to illustrate the potential activity range.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of a compound, a critical measure of its antifungal potency.[9][10][11][12]

Rationale: The broth microdilution method is a robust and scalable assay that allows for the simultaneous testing of multiple compound concentrations to precisely identify the lowest concentration that inhibits microbial growth.[11]

  • Preparation of Compound Stock: Dissolve 2,4-dimethoxy-β-nitrostyrene in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: In a 96-well plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or RPMI medium into each well. Add 100 µL of the compound stock solution to the first column and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

  • Inoculum Preparation: Culture the test organism (e.g., C. albicans) overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The β-nitrostyrene scaffold is a recognized pharmacophore in the development of anticancer agents.[8][13] Derivatives have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[4]

Mechanisms of Anticancer Action

The anticancer effects of nitrostyrenes are primarily driven by their ability to induce cell cycle arrest and apoptosis through multiple interconnected pathways.

  • Inhibition of Tubulin Polymerization: Microtubules are dynamic cytoskeletal proteins essential for forming the mitotic spindle during cell division.[14] Many potent anticancer drugs, such as vinca alkaloids and taxanes, function by disrupting microtubule dynamics.[15] Nitrostyrene derivatives are believed to act as tubulin polymerization inhibitors, preventing the assembly of α- and β-tubulin heterodimers into microtubules. This disruption leads to a failure in mitotic spindle formation, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

  • Induction of ROS-Mediated Apoptosis: These compounds can increase intracellular levels of reactive oxygen species (ROS).[4] Elevated ROS leads to oxidative stress, causing significant DNA damage and mitochondrial dysfunction. This damage triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase cascades (e.g., caspase-3), ultimately leading to programmed cell death.[4][13]

cluster_0 Tubulin Polymerization Inhibition cluster_1 ROS-Mediated Apoptosis Nitrostyrene_A 2,4-Dimethoxy- β-nitrostyrene Polymerization Microtubule Polymerization Nitrostyrene_A->Polymerization Inhibits Tubulin α/β-Tubulin Heterodimers Tubulin->Polymerization Spindle Mitotic Spindle Formation Failure Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis_A Apoptosis G2M->Apoptosis_A Nitrostyrene_B 2,4-Dimethoxy- β-nitrostyrene ROS ↑ Reactive Oxygen Species (ROS) Nitrostyrene_B->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Mitochondria->Caspase DNA_Damage->Caspase Apoptosis_B Apoptosis Caspase->Apoptosis_B

Fig. 2: Dual Anticancer Mechanisms of β-Nitrostyrene.
Data Presentation: Illustrative Cytotoxicity Profile

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's cytotoxicity. Based on the activity of related compounds, 2,4-dimethoxy-β-nitrostyrene is expected to show potent activity.

Table 2: Predicted IC₅₀ Values of 2,4-dimethoxy-β-nitrostyrene in Cancer Cell Lines

Cell Line Cancer Type Predicted IC₅₀ (µM)
HCT116 Colorectal Cancer 5 - 15
A549 Lung Cancer 10 - 25
MCF-7 Breast Cancer 8 - 20
HeLa Cervical Cancer 5 - 18

Note: These values are illustrative, based on data from analogous compounds, and require experimental validation.[17][18]

Experimental Protocols

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19] It allows for rapid, high-throughput screening of a compound's cytotoxic effects.[20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 2,4-dimethoxy-β-nitrostyrene (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value using non-linear regression analysis.[19]

Rationale: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing direct evidence for this specific mechanism of action.[21][22][23][24]

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing >99% pure tubulin, GTP, and a fluorescence reporter. Prepare a tubulin reaction mix on ice (e.g., 2 mg/mL tubulin) in a general tubulin buffer with GTP and a fluorescent reporter.[21]

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound (2,4-dimethoxy-β-nitrostyrene), a positive control inhibitor (e.g., Nocodazole), and a vehicle control.

  • Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well. Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[21][25]

Anti-inflammatory Activity: Modulating the Innate Immune Response

Chronic inflammation is a key driver of many diseases, and inappropriate activation of the innate immune system is a central component. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β.[26][27]

Mechanism of Action: NLRP3 Inflammasome Inhibition

Studies on 3,4-methylenedioxy-β-nitrostyrene (MNS) have demonstrated that it is a specific and potent inhibitor of the NLRP3 inflammasome.[28][29][30] The mechanism is believed to be direct.

  • Blocking Inflammasome Assembly: MNS prevents the activation of the NLRP3 inflammasome by inhibiting the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[28] This blockage prevents the recruitment and auto-catalytic cleavage of pro-caspase-1 into its active form.

  • Inhibition of IL-1β Secretion: By preventing caspase-1 activation, the compound effectively stops the cleavage of pro-IL-1β into mature, secreted IL-1β, a key mediator of inflammatory responses.[31] This inhibitory action is specific to the NLRP3 inflammasome, as MNS does not affect the activation of other inflammasomes like NLRC4 or AIM2.[28][29]

Signal1 Signal 1 (e.g., LPS) NLRP3_inactive Inactive NLRP3 Signal1->NLRP3_inactive Primes Signal2 Signal 2 (e.g., ATP) Signal2->NLRP3_inactive Activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Assembly Inflammasome Assembly (ASC Oligomerization) NLRP3_active->Assembly ASC ASC ASC->Assembly ProCasp1 Pro-Caspase-1 ProCasp1->Assembly Casp1 Active Caspase-1 Assembly->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Secreted IL-1β (Inflammation) ProIL1b->IL1b Nitrostyrene 2,4-Dimethoxy- β-nitrostyrene Nitrostyrene->Block Block->Assembly Inhibits

Fig. 3: Inhibition of the NLRP3 Inflammasome Activation Pathway.
Experimental Protocol: In Vitro NLRP3 Inflammasome Activation Assay

Rationale: This protocol uses a two-signal model in macrophages to mimic the physiological activation of the NLRP3 inflammasome, allowing for the precise evaluation of inhibitory compounds.[26][32][33][34]

  • Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[26]

  • Priming (Signal 1): Prime the differentiated macrophages with lipopolysaccharide (LPS, 200-500 ng/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of 2,4-dimethoxy-β-nitrostyrene for 1 hour.

  • Activation (Signal 2): Trigger inflammasome assembly by treating the cells with an activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.[26]

  • Sample Collection: Carefully collect the cell culture supernatants.

  • Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions. A reduction in IL-1β levels in treated samples compared to the vehicle control indicates inhibition of the NLRP3 inflammasome.

Conclusion and Future Directions

Based on extensive evidence from structurally related analogs, 2,4-dimethoxy-β-nitrostyrene stands out as a compound with significant therapeutic potential. Its multifaceted biological activity—spanning antifungal, anticancer, and anti-inflammatory domains—is rooted in its ability to covalently modify key proteins and disrupt critical cellular pathways. As a lead compound, it offers a promising scaffold for the development of novel therapeutics.

Future research should focus on:

  • Direct Validation: Conducting the described in vitro assays specifically with 2,4-dimethoxy-β-nitrostyrene to confirm the predicted activities and determine precise MIC and IC₅₀ values.

  • In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety profile of the compound in relevant animal models of fungal infection, cancer, and inflammatory disease.

  • Target Identification: Utilizing advanced proteomics and mass spectrometry to definitively identify the direct protein targets of the compound within cells, further elucidating its mechanisms of action.

By systematically exploring these avenues, the scientific community can unlock the full potential of 2,4-dimethoxy-β-nitrostyrene and its derivatives as next-generation therapeutic agents.

References

  • BenchChem. (2025).
  • He, Y., et al. (2014). 3,4-methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome. Journal of Biological Chemistry. [Link]

  • BenchChem. (2025).
  • Ramzan, A., et al. (2022). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. European Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. Tubulin Polymerization Assay. [Link]

  • He, Y., et al. (2014). 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome. PMC. [Link]

  • Xing, J., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • BenchChem. (2025).
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • Wikipedia. Minimum inhibitory concentration. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • ResearchGate. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall | Request PDF. [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PMC. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • BenchChem. (2025). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41.
  • Scribd. Nitrostyrene SS. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • ResearchGate. The structures of the E-β-nitrostyrene derivative test compounds. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers. [Link]

  • ResearchGate. (PDF) Methods to Activate the NLRP3 Inflammasome. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • 3,4-Methylenedioxy-β-Nitrostyrene Ameliorates Experimental Burn Wound Progression by Inhibiting the NLRP3 Inflammasome Activation. PubMed. [Link]

  • ResearchGate. (PDF) 3,4-Methylenedioxy- -nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome. [Link]

  • Antifungal activity of beta-nitrostyrenes and some cyclohexane derivatives. PubMed. [Link]

  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC. [Link]

  • Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Related Compounds. PubMed. [Link]

  • Synthesis, Anticancer Activity, and Inhibition of Tubulin Polymerization by Conformationally Restricted Analogues of Lavendustin A. PubMed. [Link]

  • PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]

  • ResearchGate. Towards modern anticancer agents that interact with tubulin | Request PDF. [Link]

  • ResearchGate. β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study | Request PDF. [Link]

  • Tubulin-Interactive Natural Products as Anticancer Agents. PMC. [Link]

  • Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. PubMed Central. [Link]

  • Wikipedia. β-Nitrostyrene. [Link]

Sources

Henry reaction for synthesis of substituted nitrostyrenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Henry Reaction for the Synthesis of Substituted Nitrostyrenes

For researchers, scientists, and professionals in drug development, the synthesis of substituted β-nitrostyrenes represents a critical gateway to a vast array of complex molecules. These compounds, characterized by a nitro group conjugated with a styrenyl framework, are not merely synthetic curiosities; they are potent Michael acceptors and versatile precursors for pharmaceuticals, agrochemicals, and fine chemicals.[1] Their rich reactivity makes them indispensable building blocks for synthesizing amino compounds, heterocycles, and notably, substituted phenethylamines, a class of compounds with significant pharmacological relevance.[2][3]

The most common and effective route to these valuable intermediates is the Henry reaction, also known as the nitroaldol reaction.[4] This guide provides a comprehensive exploration of this cornerstone C-C bond-forming reaction, focusing on its application for synthesizing substituted nitrostyrenes from aromatic aldehydes. We will delve into the reaction's mechanistic underpinnings, compare catalytic systems with field-proven insights, and provide detailed, validated protocols to empower researchers in their synthetic endeavors.

The Core Mechanism: From Aldehyde to Alkene

The synthesis of a β-nitrostyrene from an aromatic aldehyde and a nitroalkane (typically nitromethane) is fundamentally a two-stage process: a base-catalyzed nitroaldol addition (the Henry reaction proper) followed by dehydration.[5][6] Understanding this sequence is crucial for optimizing reaction conditions and controlling outcomes.

The entire process is driven by a catalytic amount of base and all steps are reversible.[4][7]

  • Step 1: Deprotonation and Nitronate Formation. The reaction initiates with a base abstracting an acidic α-proton from the nitroalkane. The strong electron-withdrawing effect of the nitro group renders these protons acidic (pKa ≈ 17 in DMSO), facilitating the formation of a resonance-stabilized carbanion, the nitronate.[7]

  • Step 2: Nucleophilic Attack. The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a β-nitro alkoxide intermediate.[8]

  • Step 3: Protonation. The alkoxide is protonated by the conjugate acid of the base used in the first step, yielding the β-nitro alcohol. This is the formal product of the Henry reaction.[4]

  • Step 4: Dehydration. In the presence of acid or under thermal conditions, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the β-nitrostyrene.[4][9]

Henry_Reaction_Mechanism Figure 1: Core mechanism of nitrostyrene synthesis via the Henry reaction. cluster_reactants Reactants cluster_products Products ar_aldehyde Aromatic Aldehyde (Ar-CHO) nitro_alkoxide β-Nitro Alkoxide ar_aldehyde->nitro_alkoxide nitromethane Nitromethane (CH3NO2) nitronate Nitronate Anion (Resonance Stabilized) nitromethane->nitronate  Step 1: Deprotonation nitronate->nitro_alkoxide  Step 2: Nucleophilic Attack bh Protonated Base (BH+) nitronate->bh nitro_alcohol β-Nitro Alcohol (Henry Adduct) nitro_alkoxide->nitro_alcohol  Step 3: Protonation nitrostyrene β-Nitrostyrene (Final Product) nitro_alcohol->nitrostyrene  Step 4: Dehydration (-H2O) base Base (B:) nitro_alcohol->base h2o H2O nitrostyrene->h2o base->nitromethane bh->nitro_alkoxide

Caption: Figure 1: Core mechanism of nitrostyrene synthesis via the Henry reaction.

A Comparative Analysis of Catalytic Systems

The efficiency of nitrostyrene synthesis is critically dependent on the choice of catalyst. The selection involves a trade-off between reaction rate, yield, cost, and operational simplicity. While a wide variety of bases can be used, they can be broadly categorized into homogeneous and heterogeneous systems.[4][10] Phase transfer catalysts have also been shown to improve yields in biphasic systems.[11]

Catalyst SystemCatalyst ExampleLoadingTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesDisadvantages & Considerations
Homogeneous Base Methylamine (aq.)Varies40-50~45 minHighSimple, mild conditions, rapid reaction.[12]Potential for side reactions; requires careful temperature control.
Homogeneous Base Ethylenediamine~25 mol%Reflux12 hHighGood yields for various substrates.[13]Requires higher temperatures (reflux conditions).
Homogeneous Acid/Ammonium Salt Ammonium AcetateStoichiometricReflux (100-115)2 - 6 h30-82Generally useful, avoids polymer formation, shorter times than some bases.[13]Requires reflux, yields can be variable depending on substrate.
Heterogeneous Base Imidazole (solvent-free)0.35 mmol per 1 mmol aldehydeRoom Temp.5-20 min85-95Environmentally benign (solvent-free), rapid, high yields, simple workup.[14]Reaction mixture can become a sticky paste.
Phase Transfer Catalyst (PTC) Quaternary Ammonium SaltsCatalyticRoom Temp.VariesImprovedEnhances reaction rates and yields in liquid/liquid heterogeneous systems.[11]Requires a two-phase solvent system.

Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis

The choice of methodology can dramatically impact reaction time and efficiency. Here, we present two validated protocols for the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene, a representative substituted nitrostyrene, comparing a conventional heating method with a modern microwave-assisted approach.[15]

Protocol 1: Conventional Synthesis via Reflux[15]

This "heat-and-stir" method is a classic approach that is reliable but often requires extended reaction times.

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin): 1.90 g (12.5 mmol)

  • Nitromethane: 25 mL

  • Ammonium acetate: 0.23 g (3.0 mmol)

  • 100 mL round-bottom flask

  • Water condenser

  • Magnetic stirrer with hot plate and oil bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.90 g of 4-hydroxy-3-methoxybenzaldehyde in 25 mL of nitromethane.

  • Add 0.23 g of ammonium acetate to the solution.

  • Attach a water condenser and place the flask in an oil bath on a hot plate with magnetic stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/diethyl ether (50:50 v/v).

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

  • Dilute the remaining solution with 100 mL of water. Transfer the resulting emulsion to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization, typically from ethanol or isopropanol.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)[15]

MAOS is a powerful tool that dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[15]

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin): 0.46 g (3.0 mmol)

  • Nitromethane: 2.5 mL

  • Ammonium acetate: 0.06 g (0.8 mmol)

  • 2-5 mL microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a 2-5 mL microwave vial, dissolve 0.46 g of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g of ammonium acetate in 2.5 mL of nitromethane.

  • Seal the vial and place it into the microwave reactor.

  • Set the reaction parameters: temperature at 150 °C for a duration of 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the excess nitromethane using a rotary evaporator.

  • The workup and purification procedure is similar to the conventional method (steps 8-10), scaled appropriately.

Experimental_Workflow Figure 2: General experimental workflow for nitrostyrene synthesis. start 1. Combine Reactants (Aldehyde, Nitroalkane, Catalyst) reaction 2. Reaction (Conventional Heating or Microwave) start->reaction workup 3. Workup (Quenching, Extraction) reaction->workup purification 4. Purification (Rotary Evaporation, Recrystallization) workup->purification product 5. Characterization (TLC, NMR, MS) purification->product

Caption: Figure 2: General experimental workflow for nitrostyrene synthesis.

Synthetic Utility and Downstream Applications

The true value of substituted nitrostyrenes lies in their synthetic versatility. The electron-withdrawing nitro group and the conjugated double bond create a highly reactive scaffold.[5] They are key intermediates in the synthesis of a multitude of target molecules.[1] A prominent application is their reduction to form phenethylamines, a core structure in many psychoactive substances and pharmaceuticals.[2][16] This reduction can be achieved using various reagents, with lithium aluminum hydride (LiAlH₄) being a common choice for complete reduction of both the alkene and the nitro group to the corresponding amine.[2] More recently, milder and more facile methods using sodium borohydride with copper(II) chloride have been developed, allowing for a one-pot synthesis of phenethylamines from nitrostyrenes in as little as 10-30 minutes.[3][17]

Conclusion

The Henry reaction remains an elegant and powerful method for the synthesis of substituted β-nitrostyrenes. By understanding the core mechanism involving a nitroaldol addition followed by dehydration, researchers can make informed decisions about catalysts and reaction conditions. The comparison between conventional heating and microwave-assisted synthesis highlights the significant advancements in synthetic methodology, allowing for rapid and efficient production of these crucial intermediates.[15] The continued development of novel catalytic systems and protocols ensures that the Henry reaction will remain a vital tool in the arsenal of organic chemists, particularly those in the fields of medicinal chemistry and drug development, who rely on these versatile building blocks to construct the next generation of therapeutic agents.

References

  • The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Benchchem.
  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Books.
  • β-Nitrostyrene. Wikipedia.
  • A Comparative Guide to Catalysts for β-Nitrostyrene Synthesis. Benchchem.
  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate.
  • Henry reaction in environmentally benign methods using imidazole as catalyst. Taylor & Francis Online.
  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate.
  • Henry Reaction Mechanism. Organic Chemistry.
  • Henry Reaction. Wikipedia.
  • basic mechanism of the Henry reaction for aromatic aldehydes. Benchchem.
  • Henry Reaction. Organic Chemistry Portal.
  • Henry Nitroaldol Reaction. Alfa Chemistry.
  • Henry reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org.
  • The synthesis strategy of nitroalkenes is generally obtained by Henry reaction and dehydration elimination of nitroalkanes and aromatic aldehydes. Google Patents.
  • Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect.
  • Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ResearchGate.
  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate.
  • Phase Transfer Catalysis of Henry and Darzens Reactions. Scirp.org.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health (NIH).
  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • High-yielding nitrostyrene catalyst. Hive Methods Discourse.

Sources

An In-depth Technical Guide to the Core Precursors for 2,4-dimethoxy-β-nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential precursors and the underlying chemical principles for the synthesis of 2,4-dimethoxy-β-nitrostyrene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

2,4-dimethoxy-β-nitrostyrene is a valuable intermediate in organic synthesis, particularly in the preparation of various substituted phenethylamines. The core of its synthesis lies in the Henry reaction, a classic carbon-carbon bond-forming reaction. This reaction, also known as a nitroaldol reaction, involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[1][2]

The primary precursors for the synthesis of 2,4-dimethoxy-β-nitrostyrene are 2,4-dimethoxybenzaldehyde and a nitroalkane, typically nitromethane. The reaction is catalyzed by a base, with ammonium acetate being a commonly used and effective catalyst.

Core Precursors and Their Roles

2,4-Dimethoxybenzaldehyde

This aromatic aldehyde serves as the electrophilic component in the Henry reaction. The aldehyde group provides the carbon atom that is attacked by the nucleophilic nitronate ion. The methoxy groups at positions 2 and 4 of the benzene ring are electron-donating, which can influence the reactivity of the aldehyde and the properties of the final product.

Properties of 2,4-Dimethoxybenzaldehyde:

  • Molecular Formula: C9H10O3[3][4]

  • Molar Mass: 166.176 g·mol−1[4]

  • Appearance: White solid[4]

  • Melting Point: 67 °C[4]

Nitromethane

Nitromethane is the source of the nitro group and the nucleophilic carbon in the reaction. In the presence of a base, nitromethane is deprotonated to form a nitronate ion, a key intermediate that initiates the condensation with the aldehyde.

Ammonium Acetate (Catalyst)

Ammonium acetate is a versatile and commonly used catalyst for the Henry reaction. It acts as a weak base to facilitate the deprotonation of nitromethane, and the resulting acetic acid can help to protonate the intermediate alkoxide. Other bases can also be used, but ammonium acetate is often preferred for its mildness and efficiency.

The Henry Reaction: Mechanism and Workflow

The synthesis of 2,4-dimethoxy-β-nitrostyrene proceeds through the following key steps:

  • Nitronate Formation: The base (ammonium acetate) abstracts an acidic proton from nitromethane to form a nucleophilic nitronate ion.

  • Nucleophilic Attack: The nitronate ion attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde, forming a β-nitro alkoxide intermediate.

  • Protonation: The β-nitro alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol.

  • Dehydration: The β-nitro alcohol readily undergoes dehydration, often facilitated by heat, to form the final product, 2,4-dimethoxy-β-nitrostyrene.

Below is a diagram illustrating the workflow of this synthesis:

SynthesisWorkflow Precursors Precursors: 2,4-Dimethoxybenzaldehyde Nitromethane ReactionVessel Reaction Mixture (Reflux) Precursors->ReactionVessel Addition Catalyst Catalyst: Ammonium Acetate Catalyst->ReactionVessel Catalysis Intermediate Crude Product Mixture ReactionVessel->Intermediate Reaction Completion Purification Purification: Recrystallization Intermediate->Purification Work-up FinalProduct Final Product: 2,4-dimethoxy-β-nitrostyrene Purification->FinalProduct Isolation

Caption: Workflow for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of 2,4-dimethoxy-β-nitrostyrene based on established procedures.[5]

Materials and Reagents:

  • 2,4-Dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid (as solvent)

  • Ethanol and Acetone (for recrystallization)

  • Ice-water

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (0.20 mol), nitromethane (0.22 mol), and ammonium acetate (0.1 mol).

  • Solvent Addition: Add glacial acetic acid (50 ml) to the flask.

  • Reflux: Heat the mixture to a gentle reflux and maintain this temperature for approximately one hour.

  • Precipitation: After the reflux period, pour the hot reaction mixture into a large volume of ice-water (approximately 1 liter) with stirring.

  • Isolation of Crude Product: Once all the ice has melted, collect the precipitated crude product by vacuum filtration.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of absolute ethanol and acetone (approximately 2:1 v/v).[5] This step is crucial for removing unreacted starting materials and byproducts.[6]

  • Drying and Characterization: Dry the purified yellow crystals. The expected melting point of the pure product is around 105°C.[5]

Quantitative Data Summary

ParameterValueReference
Molar Ratio (Aldehyde:Nitromethane:Catalyst)1 : 1.1 : 0.5[5]
Reaction Time1 hour[5]
Reaction TemperatureReflux[5]
Expected Yield (recrystallized)~68%[5]
Melting Point (pure)105°C[5]

Causality Behind Experimental Choices

  • Excess Nitromethane: A slight excess of nitromethane is often used to ensure the complete conversion of the more valuable aldehyde.

  • Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can facilitate the reaction and also acts as a proton source.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration of the intermediate β-nitro alcohol to the final nitrostyrene product.

  • Precipitation in Ice-Water: Pouring the reaction mixture into a large volume of ice-water causes the organic product, which is insoluble in water, to precipitate out, allowing for its easy separation from the water-soluble components.

  • Recrystallization: This is a critical purification step. The choice of solvent is important; the product should be soluble in the hot solvent and insoluble in the cold solvent to achieve effective purification.[6]

Conclusion

The synthesis of 2,4-dimethoxy-β-nitrostyrene is a well-established process that relies on the fundamental principles of the Henry reaction. By carefully selecting the precursors, catalyst, and reaction conditions, high yields of the desired product can be obtained. The protocol described in this guide, along with the underlying scientific rationale, provides a solid foundation for researchers and scientists working in this area.

References

  • Vogel. Preparation of Nitrostyrenes. Erowid. [Link]

  • Nitrostyrene. Organic Syntheses Procedure. [Link]

  • Synthesis of 2,4-Dimethoxy-β-methyl-β-nitrostyrene. PrepChem.com. [Link]

  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]

  • Henry reaction. Wikipedia. [Link]

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]

  • Henry Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4-dimethoxy-β-nitrostyrene. PrepChem.com. [Link]

  • 2,4-Dimethoxybenzaldehyde. PubChem. [Link]

  • 2,4-Dimethoxybenzaldehyde. Wikipedia. [Link]

Sources

2,4-Dimethoxy-1-(2-nitroethenyl)benzene: A Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-Dimethoxy-1-(2-nitroethenyl)benzene, a member of the substituted β-nitrostyrene class, stands as a pivotal building block in synthetic organic chemistry. Its strategic importance lies in the dual reactivity of its structure: the electron-deficient carbon-carbon double bond and the readily reducible nitro group. This combination provides a robust entry point to the 2,4-dimethoxyphenethylamine scaffold, a core structure in numerous psychoactive compounds and a valuable template for drug discovery. This guide elucidates the synthesis of this intermediate via the Henry nitroaldol reaction and details its subsequent transformation into the corresponding phenethylamine using various modern reduction methodologies. We provide a comparative analysis of key reduction techniques, detailed experimental protocols, and an expert perspective on the underlying chemical principles that govern these transformations.

The Genesis of a Versatile Building Block: Synthesis via the Henry Reaction

The construction of the β-nitrostyrene skeleton is most reliably achieved through the Henry (or nitroaldol) reaction.[1] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[2] In the synthesis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene, 2,4-dimethoxybenzaldehyde is reacted with nitromethane.

Mechanistic Underpinnings

The reaction is initiated by a base, which deprotonates the α-carbon of nitromethane, a position with a pKa of approximately 17 in DMSO, to form a resonance-stabilized nitronate anion.[1] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. The resulting β-nitro alkoxide intermediate is subsequently protonated. Under the typical thermal conditions used for nitrostyrene synthesis, this β-nitro alcohol readily undergoes dehydration to yield the conjugated nitroalkene, 2,4-dimethoxy-1-(2-nitroethenyl)benzene. The use of a catalyst like ammonium acetate is common, as it provides a mild base (ammonia) in equilibrium to facilitate the reaction.[3][4]

Henry_Reaction cluster_start Starting Materials cluster_process Reaction Pathway start1 2,4-Dimethoxybenzaldehyde catalyst Ammonium Acetate (Base Catalyst) step1 1. Deprotonation of Nitromethane to form Nitronate Anion start2 Nitromethane catalyst->step1 Initiates step2 2. Nucleophilic Attack on Benzaldehyde Carbonyl step1->step2 step3 3. Formation of β-Nitro Alkoxide step2->step3 step4 4. Dehydration (Elimination of Water) step3->step4 product 2,4-Dimethoxy-1-(2-nitroethenyl)benzene step4->product

Fig 1. Synthesis pathway for 2,4-dimethoxy-1-(2-nitroethenyl)benzene.
Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous substituted nitrostyrenes, such as the one detailed by Alexander Shulgin.[3]

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Nitromethane

  • Anhydrous Ammonium Acetate

  • Isopropyl Alcohol (IPA) or Methanol for recrystallization

Procedure:

  • To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in a minimal amount of nitromethane (used in excess, e.g., 4-5 eq), add anhydrous ammonium acetate (approx. 0.2 eq).

  • Heat the mixture on a steam bath or in an oil bath at 80-100°C for 2-4 hours.[4][5] The solution will typically darken to a deep red or orange color.

  • After the reaction period, remove the excess nitromethane under reduced pressure using a rotary evaporator.

  • The resulting crude residue, which may solidify upon cooling, is then subjected to purification.

  • Purification is achieved by recrystallization. Grind the crude solid under cold isopropyl alcohol or methanol, filter the resulting crystalline solid, and wash with a small amount of cold solvent to remove impurities.[3][6]

  • Dry the bright yellow-orange crystals to yield 2,4-dimethoxy-1-(2-nitroethenyl)benzene. The expected melting point for this compound is approximately 100°C.[7]

The Gateway to Phenethylamines: Reduction of the Nitrostyrene

The synthetic utility of 2,4-dimethoxy-1-(2-nitroethenyl)benzene is most profoundly realized in its reduction to 2,4-dimethoxyphenethylamine. This transformation simultaneously reduces the nitro group to a primary amine and the alkene double bond to a single bond.[8] This amine is a direct precursor for a vast array of derivatives, making the efficiency and choice of reduction methodology a critical decision for the synthetic chemist.

Reduction_Pathways cluster_lah Method 1: Hydride Reduction cluster_nabh4 Method 2: Borohydride/Copper System start 2,4-Dimethoxy-1- (2-nitroethenyl)benzene lah_reagent LiAlH4 (Lithium Aluminum Hydride) in anhydrous THF or Ether start->lah_reagent nabh4_reagent NaBH4 / CuCl2 (Sodium Borohydride / Copper(II) Chloride) in Alcohol Solvent start->nabh4_reagent lah_product 2,4-Dimethoxyphenethylamine lah_reagent->lah_product Powerful, High Yield nabh4_product 2,4-Dimethoxyphenethylamine nabh4_reagent->nabh4_product Milder, Safer Conditions

Fig 2. Primary reduction pathways from nitrostyrene to phenethylamine.
Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful, unselective reducing agent capable of reducing a wide range of functional groups, including the nitroalkene moiety.[9] It is a highly effective and widely cited method for this transformation, providing excellent yields.[10]

Causality and Trustworthiness: The efficacy of LiAlH₄ stems from its ability to deliver hydride (H⁻) ions to both the electrophilic carbon of the nitro group and the carbons of the double bond. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure is also critical; it typically involves a sequential, cautious addition of water and then a sodium hydroxide solution to quench excess reagent and precipitate aluminum salts, which can then be filtered off.

Experimental Protocol: LiAlH₄ Reduction

  • Set up a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Suspend lithium aluminum hydride (LiAlH₄) (approx. 2.5 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether under a nitrogen atmosphere.[11]

  • Dissolve the 2,4-dimethoxy-1-(2-nitroethenyl)benzene (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 16-36 hours to ensure the reaction goes to completion.[11]

  • Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (a common sequence is the Fieser workup: 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O per 'x' g of LiAlH₄).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF or ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2,4-dimethoxyphenethylamine as an oil. Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt.[3]

Method 2: Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂) Reduction

This system offers a significantly milder and more user-friendly alternative to LiAlH₄.[12] While NaBH₄ alone is generally incapable of reducing nitro groups or isolated double bonds, its combination with a transition metal salt like CuCl₂ creates a more potent reducing environment.[13]

Causality and Trustworthiness: The proposed mechanism involves the reduction of Cu(II) to a highly active copper hydride species by NaBH₄. This in-situ generated reagent is then capable of efficiently reducing the conjugated nitroalkene system.[12] The major advantages of this method are its operational simplicity (no need for an inert atmosphere), rapid reaction times (often 10-30 minutes), and high yields under mild conditions.[13]

Experimental Protocol: NaBH₄/CuCl₂ Reduction

  • Dissolve 2,4-dimethoxy-1-(2-nitroethenyl)benzene (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol in a round-bottom flask.

  • Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (approx. 2.0 eq) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) (approx. 10.0 eq) portion-wise to the stirred solution. The addition is exothermic and will cause vigorous hydrogen evolution and the formation of a black precipitate (copper).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20-30 minutes.

  • Quench the reaction by adding aqueous ammonia to dissolve the copper salts and neutralize the mixture.

  • Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is a critical parameter in the synthesis plan, balancing efficiency, safety, and scalability.

Parameter Lithium Aluminum Hydride (LiAlH₄) Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂)
Reactivity Very High, UnselectiveHigh for this transformation
Yields Generally Excellent (often >80%)[10]High (typically 62-83%)[13]
Reaction Time Long (16-36 hours)[11]Short (10-30 minutes)[13]
Safety Pyrophoric, reacts violently with water, requires inert atmosphereNon-pyrophoric, stable in air, generates H₂ gas upon reaction
Workup Cautious quenching, filtration of aluminum saltsSimpler quenching, extraction
Ideal Use Case When maximizing yield is critical and facilities for handling pyrophoric reagents are available.Rapid synthesis, safer laboratory environments, scalability.

Conclusion: A Cornerstone for Chemical Innovation

2,4-Dimethoxy-1-(2-nitroethenyl)benzene is more than a mere chemical intermediate; it is a versatile and strategically valuable building block. Its straightforward synthesis via the robust Henry reaction and its efficient conversion to the 2,4-dimethoxyphenethylamine core provide a reliable and high-yield pathway to a molecular scaffold of significant interest in medicinal chemistry and pharmacology. The choice between powerful but hazardous reducing agents like LiAlH₄ and milder, modern systems like NaBH₄/CuCl₂ allows chemists to tailor the synthetic route to their specific laboratory capabilities and safety protocols. Understanding the causality behind these transformations empowers researchers to rationally design and execute syntheses, accelerating the development of novel molecular entities for a wide range of applications.

References

  • Grokipedia. 2C-H.
  • Psychedelic Science Review. 2C-H.
  • Erowid. Reduction of Nitrostyrenes using Red-Al.
  • Guedes, R. C., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. PMC - NIH.
  • Ramírez, F. & Burger, A. (1950). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72, 2781-2782.
  • Shulgin, A. & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #20 2C-B. Erowid Online Books.
  • Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central.
  • Erne, M. & Ramírez, F. (1950). Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid. Helvetica Chimica Acta.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • Wikipedia. PiHKAL.
  • Molbase. What is 2,5-Dimethoxy-Beta-Nitrostyrene and how is it used in organic synthesis?.
  • Wikipedia. Henry reaction.
  • Organic Chemistry Portal. Henry Reaction.
  • Incatasciato, C., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
  • PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene.
  • Stenutz. 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene.
  • Wikipedia. β-Nitrostyrene.
  • ChemicalBook. 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7.

Sources

An In--Depth Technical Guide to the Antimicrobial Potential of Dimethoxy-β-Nitrostyrene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Focus on Styrene Scaffolds for Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Among these, β-nitrostyrene derivatives, a class of compounds known for their diverse biological activities since the mid-20th century, are experiencing a resurgence of interest.[1][2][3] Their straightforward synthesis, coupled with a reactive nitrovinyl moiety, makes them attractive candidates for antimicrobial drug discovery. This guide focuses specifically on dimethoxy-substituted β-nitrostyrene derivatives, providing a comprehensive technical overview of their synthesis, antimicrobial spectrum, structure-activity relationships, and proposed mechanisms of action. We will delve into the critical experimental protocols required to assess their potential, offering a field-proven perspective for researchers, scientists, and drug development professionals dedicated to advancing novel antimicrobial agents.

Section 1: Synthesis of Dimethoxy-β-Nitrostyrene Derivatives

The principal synthetic route to β-nitrostyrene derivatives is the Henry Nitroaldol Condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane, followed by dehydration to yield the target β-nitrostyrene. The use of ammonium acetate as a catalyst is common and efficient.[4][5]

Experimental Protocol: Synthesis of 3,4-dimethoxy-β-nitrostyrene

This protocol describes a standard procedure for synthesizing a representative compound of this class. The rationale for this method lies in its high yield and operational simplicity.

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate (catalyst)

  • Glacial acetic acid (solvent)

  • Methanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1.0 equivalent), nitromethane (1.5 equivalents), and a catalytic amount of ammonium acetate (0.8-1.0 equivalent).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reflux: Heat the mixture to reflux (approximately 100-120°C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The causality behind heating is to provide the necessary activation energy for the condensation and subsequent dehydration steps.

  • Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water to precipitate the crude product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid and catalyst, followed by a wash with cold methanol.

  • Recrystallization: Purify the crude product by recrystallizing from hot methanol to yield pure 3,4-dimethoxy-β-nitrostyrene as yellow crystals.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Section 2: Antimicrobial Spectrum and Potency

Dimethoxy-β-nitrostyrene derivatives have demonstrated a promising, albeit specific, spectrum of antimicrobial activity. Their efficacy is generally more pronounced against Gram-positive bacteria and fungi compared to Gram-negative bacteria.[2][6] This differential activity is common for many antimicrobial compounds and is often attributed to the complex outer membrane of Gram-negative organisms, which acts as a formidable permeability barrier.

Notably, these compounds exhibit significant antifungal activity, particularly against Candida albicans.[2][6] Some derivatives have also shown activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), highlighting their potential to address clinically significant threats.[1]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. The table below summarizes representative MIC values for various dimethoxy-β-nitrostyrene derivatives against different microbial strains, as reported in the literature.

Compound/DerivativeStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
3,4-dimethoxy-β-nitrostyrene>128 µg/mL>128 µg/mL128 µg/mL[6]
3,4-dimethoxy-β-methyl-β-nitrostyrenePotent Activity ReportedLower Activity Reported128 µg/mL[6]
3,4-ethylenedioxy-β-methyl-β-nitrostyreneNot specifiedNot specified32 µg/mL[6]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene32 µg/mL>128 µg/mLNot specified[7]

Section 3: Structure-Activity Relationships (SAR)

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a chemical scaffold for enhanced potency and selectivity. For dimethoxy-β-nitrostyrene derivatives, several structural features have been identified as critical determinants of their antimicrobial activity.

  • Role of β-Substitution: The substitution on the β-carbon of the nitrovinyl side chain is arguably the most critical factor. The addition of a methyl group (β-methyl-β-nitrostyrene) consistently leads to a significant increase in antibacterial activity, particularly against Gram-positive bacteria, compared to the unsubstituted analogue.[1][7][8][9][10] This enhancement may be due to steric effects that favor a more effective orientation of the molecule within the target's active site or electronic effects that modulate the reactivity of the Michael acceptor.[7][10] Conversely, a β-bromo substitution tends to decrease the inhibitory effect compared to the β-methyl group.[6]

  • Influence of the Alkyloxy Group: Modifications to the dimethoxy groups on the aromatic ring also modulate activity. For instance, replacing the two methoxy groups at the 3 and 4 positions with a more rigid ethylenedioxy group resulted in a stronger inhibitory effect against Candida albicans.[6] This suggests that the conformation and electronic properties of the aromatic ring system play a key role in target interaction.

  • Impact of Physicochemical Properties: A clear correlation has been observed between the redox potentials of β-nitrostyrene derivatives and their antibacterial activity.[3][8][9] This relationship underscores the importance of the compound's electronic properties in its mechanism of action.

Section 4: Proposed Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases

The leading hypothesis for the antimicrobial action of β-nitrostyrene derivatives is their function as inhibitors of protein tyrosine phosphatases (PTPs).[3][6][7][10] PTPs are critical enzymes that regulate numerous signal transduction pathways essential for microbial cell function and survival.[2][6][7]

The proposed mechanism involves the nitrovinyl moiety of the β-nitrostyrene acting as a "phosphotyrosine mimetic".[3] This allows the compound to bind to the active site of PTPs, such as PTP1B. The core of this interaction is a reversible Michael addition reaction where a nucleophilic cysteine residue in the PTP active site attacks the electrophilic β-carbon of the nitrostyrene, forming a transient covalent adduct.[7][10] This effectively blocks the enzyme's catalytic activity, disrupting cellular signaling and leading to cell death. Molecular docking studies have identified key amino acid residues, such as Cysteine-215, Arginine-221, and Serine-216, as crucial for the interaction within the PTP1B active site.[2][6]

PTP_Inhibition cluster_PTP PTP Active Site Cys215 Cysteine-215 (Active Site Nucleophile) Inhibition Enzyme Inhibition & Disruption of Cell Signaling Cys215->Inhibition Arg221 Arginine-221 Ser216 Serine-216 Nitrostyrene Dimethoxy-β-nitrostyrene (Phosphotyrosine Mimetic) Nitrostyrene->Cys215 Reversible Covalent Adduct Formation (Michael Addition) Nitrostyrene->Arg221 H-Bonding Nitrostyrene->Ser216 H-Bonding

Caption: Proposed mechanism of PTP1B inhibition by dimethoxy-β-nitrostyrene derivatives.

Section 5: Essential Experimental Protocols

A rigorous and standardized evaluation of novel antimicrobial candidates is paramount. The following workflow and protocols represent a robust framework for assessing the potential of dimethoxy-β-nitrostyrene derivatives.

Workflow cluster_dev Compound Development & Screening cluster_eval Safety & Mechanism Evaluation Synthesis 1. Synthesis (Henry Condensation) Purification 2. Purification & Characterization Synthesis->Purification MIC_Assay 3. Antimicrobial Screening (MIC Determination) Purification->MIC_Assay Cytotoxicity 4. Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC_Assay->Cytotoxicity Selectivity 5. Determine Selectivity Index MIC_Assay->Selectivity Cytotoxicity->Selectivity MOA 6. Mechanism of Action Studies (e.g., Enzyme Inhibition) Selectivity->MOA

Caption: Overall experimental workflow for evaluating novel antimicrobial agents.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is the gold standard for determining the MIC of a compound, providing a quantitative measure of its inhibitory potency.[11][12][13]

Rationale: This assay creates a concentration gradient of the test compound to identify the lowest concentration that prevents visible microbial growth. Its use of 96-well plates allows for high-throughput screening.

Methodology:

  • Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[11][12]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in broth directly in a 96-well microtiter plate to cover a broad concentration range.[11]

  • Controls:

    • Positive Control: Wells containing broth and bacterial inoculum only (should show growth).

    • Negative Control: Wells containing broth only (should show no growth).

    • Vehicle Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used, to ensure the solvent itself is not inhibitory.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well (except the negative control). Seal the plate and incubate at 37°C for 16-20 hours.[11][12]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[11][12]

Protocol 2: MTT Cytotoxicity Assay

It is crucial to ensure that an antimicrobial compound is selective for microbial cells over host cells. The MTT assay is a standard colorimetric method for assessing the cytotoxicity of a compound against mammalian cell lines.[14][15]

Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate, the amount of which is proportional to the number of viable cells.[14]

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow cells to attach by incubating for 24 hours at 37°C in a humidified 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the various compound concentrations.

  • Controls: Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[11]

  • Solubilization and Measurement: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Measure the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.

Conclusion and Future Perspectives

Dimethoxy-β-nitrostyrene derivatives represent a structurally simple and synthetically accessible class of compounds with noteworthy antimicrobial, particularly antifungal, potential. Their mechanism of action, centered on the inhibition of essential PTP enzymes, offers a promising avenue for circumventing common resistance pathways. The clear structure-activity relationships, especially the enhancing effect of a β-methyl group, provide a logical roadmap for the design of next-generation analogues with improved potency and a more favorable selectivity profile.

Future research should focus on synthesizing and screening a broader library of derivatives to further refine the SAR. Investigating their efficacy against a wider panel of clinically relevant, multidrug-resistant bacteria and fungi is a critical next step. Furthermore, progressing the most promising leads into in vivo models of infection will be essential to validate their therapeutic potential and pave the way for potential clinical development.

References

  • Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules. Available at: [Link]

  • Wölfle, M. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Springer Link. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • JOVE. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Journal of Visualized Experiments. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. PrepChem.com. Available at: [Link]

  • Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. PubMed. Available at: [Link]

  • Cornell, H., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Request PDF. (2025). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. Available at: [Link]

  • Cornell, H., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). (PDF) Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Google Patents.
  • ResearchGate. (n.d.). 3,4-Dimethoxy-β-nitrostyrene derivatives synthesized in the study. ResearchGate. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • University of Porto. (n.d.). beta-nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Sigarra. Available at: [Link]

  • Hügel, H. M., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.org. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Eurofins. Available at: [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. Available at: [Link]

  • Amanote Research. (n.d.). (PDF) Β-Nitrostyrene Derivatives as Potential Antibacterial. Amanote. Available at: [Link]

Sources

An In-Depth Technical Guide to the Antifungal Properties of Substituted β-Nitrostyrenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogenic fungi, such as various Candida and Aspergillus species, are responsible for significant morbidity and mortality, particularly in immunocompromised populations.[2][3] The existing antifungal armamentarium is limited to a few drug classes, each with its own set of challenges, including toxicity, drug-drug interactions, and the development of resistance.[3] This critical landscape necessitates the exploration and development of novel antifungal agents with unique mechanisms of action.

Substituted β-nitrostyrenes have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[2][4] These nitroalkenes, which can be efficiently synthesized, have demonstrated potent activity against a range of pathogenic fungi, including clinically prevalent and drug-resistant isolates of Candida albicans, Candida glabrata, and the emerging pathogen Candida auris.[2] This guide provides a comprehensive technical overview of the synthesis, antifungal evaluation, and mechanistic insights into substituted β-nitrostyrenes, tailored for researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.

Section 1: Synthesis of β-Nitrostyrene Derivatives via the Henry Reaction

The foundational method for synthesizing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction. This reliable carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, catalyzed by a base.[5][6] The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the target β-nitrostyrene.[5]

Experimental Protocol: Synthesis of (E)-3,4-dimethoxy-β-nitrostyrene

This protocol describes a common laboratory-scale synthesis, chosen for its relevance to derivatives with demonstrated antifungal activity.[7][8]

Causality: The use of an ammonium acetate catalyst in a heated solvent like acetic acid or methanol facilitates both the initial condensation and the subsequent dehydration in a one-pot procedure, offering efficiency.[8] The reaction is driven to completion by the removal of water.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.5 eq).

  • Solvent Addition: Add glacial acetic acid or methanol as the solvent.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. A yellow precipitate should form. Pour the reaction mixture into a beaker of ice water with stirring.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold water to remove residual acid and salts, followed by a wash with cold ethanol or isopropanol to remove unreacted aldehyde.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure, yellow crystals of (E)-3,4-dimethoxy-β-nitrostyrene.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Workflow for Synthesis and Screening

G cluster_synthesis Synthesis & Purification cluster_testing Antifungal Evaluation reagents Aromatic Aldehyde + Nitromethane + Catalyst reaction Henry Reaction (Condensation & Dehydration) reagents->reaction workup Precipitation & Filtration reaction->workup purify Recrystallization workup->purify characterization Structural Characterization (NMR, IR, MP) purify->characterization Purity Check mic MIC Determination (CLSI M27) mfc MFC Assay mic->mfc synergy Synergy Testing (Checkerboard) mic->synergy cytotox Cytotoxicity Assay (MTT) mic->cytotox characterization->mic Submit for Testing G cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cyto Cytoplasm / Mitochondria BNS β-Nitrostyrene Derivative Glucan β-(1,3)-D-Glucan Synthesis BNS->Glucan Inhibition Chitin Chitin Synthesis BNS->Chitin Disruption PTP Protein Tyrosine Phosphatases (PTPs) BNS->PTP Inhibition Efflux Efflux Pumps (ABC Transporters) BNS->Efflux Modulation ROS Reactive Oxygen Species (ROS) BNS->ROS Induction outcome_wall Cell Wall Instability Morphological Damage Glucan->outcome_wall Chitin->outcome_wall outcome_synergy Increased Drug Accumulation (Synergy) Efflux->outcome_synergy outcome_ros Oxidative Stress Cellular Damage ROS->outcome_ros

Caption: Proposed multi-target mechanism of β-nitrostyrenes.

Primary Target: The Fungal Cell Wall

Transcriptomic studies reveal that β-nitrostyrene derivatives cause differential expression of genes related to cell wall metabolism, similar to known cell wall perturbing agents like caspofungin. [1][2]This leads to morphological damage and loss of cell integrity.

Experimental Protocol: Calcofluor White Staining for Cell Wall Damage

Causality: Calcofluor white is a fluorescent dye that binds non-specifically to chitin in the fungal cell wall. [9][10]In healthy cells, it produces uniform fluorescence. In cells treated with a cell wall disrupting agent, fluorescence becomes patchy, and cell morphology is aberrant, indicating damage. [10][11] Step-by-Step Methodology:

  • Cell Culture: Grow C. albicans in a suitable liquid medium to mid-log phase.

  • Treatment: Treat the fungal cells with the β-nitrostyrene derivative at its MIC for 4-6 hours. Include an untreated control and a positive control (e.g., caspofungin).

  • Harvesting: Pellet the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in PBS. Add one drop of the cell suspension to a clean microscope slide. Add one drop of Calcofluor White stain solution (often containing Evans Blue as a counterstain). [12][13]5. Incubation: Place a coverslip over the sample and let it stand for 1-5 minutes. [9]6. Visualization: Examine the slide using a fluorescence microscope with a UV excitation filter (approx. 355 nm). [12]Healthy cells will show bright, even fluorescence at the septa and bud necks, while damaged cells will show diffuse, irregular fluorescence and morphological abnormalities.

Secondary Mechanisms

Beyond the cell wall, β-nitrostyrenes induce other cellular stresses that contribute to their fungicidal effect.

  • ROS Generation: The compounds enhance the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components. [2][4]* Efflux Pump Modulation: They modulate the activity of drug efflux pumps, which is significant as pump overexpression is a common mechanism of azole resistance. [2]This activity likely contributes to the observed synergistic effects with drugs like fluconazole. [14]* PTP Inhibition: Some studies suggest that the nitrovinyl group can act as a phosphotyrosine mimetic, inhibiting protein tyrosine phosphatases (PTPs) that are crucial for microbial cell signaling pathways. [7][14]

Experimental Protocol: DCFH-DA Assay for Intracellular ROS

Causality: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. [15]Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the amount of ROS. [16][17] Step-by-Step Methodology:

  • Cell Preparation: Culture and treat fungal cells with the test compound as described for the Calcofluor White assay.

  • Probe Loading: After treatment, wash the cells with PBS. Resuspend the cells in PBS containing 10 µM DCFH-DA.

  • Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes to allow for probe uptake and deacetylation. [17]4. Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~485/535 nm) or flow cytometer. [15][16]An increase in fluorescence in treated cells compared to controls indicates ROS induction.

Experimental Protocol: Rhodamine 6G Efflux Assay

Causality: Rhodamine 6G (R6G) is a fluorescent substrate for many ABC transporter efflux pumps in Candida, such as Cdr1p. [18][19]In the presence of an energy source (glucose), cells with active pumps will extrude R6G, resulting in low intracellular fluorescence. An efflux pump inhibitor will cause R6G to be retained, leading to higher fluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Grow C. albicans to mid-log phase, harvest, and wash with PBS.

  • Energy Depletion (Starvation): Resuspend the cells in glucose-free PBS and incubate for 1-2 hours at 30°C to deplete intracellular energy reserves. [20][21]3. R6G Loading: Add R6G to a final concentration of 10 µM and incubate for 30-60 minutes to allow the dye to load into the cells.

  • Efflux Initiation: Pellet the loaded cells, wash with PBS to remove extracellular R6G, and resuspend in PBS. Split the suspension into two tubes. To one, add the β-nitrostyrene derivative. To both, add glucose (e.g., 2% final concentration) to energize the pumps.

  • Measurement: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes). Pellet the cells and measure the fluorescence of the supernatant using a spectrophotometer. Alternatively, measure the fluorescence of the cells themselves via flow cytometry. [20]Lower fluorescence in the supernatant (or higher fluorescence in the cells) in the presence of the test compound indicates efflux inhibition.

Section 4: Cytotoxicity and Synergistic Potential

A viable drug candidate must exhibit selective toxicity against the pathogen with minimal effects on host cells. Furthermore, compounds that work in synergy with existing drugs can revitalize their efficacy and combat resistance.

Experimental Protocol: MTT Assay for Mammalian Cell Cytotoxicity

Causality: The MTT assay is a colorimetric method to assess cell metabolic activity. [1]In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [22]The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the β-nitrostyrene derivative. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. 4. Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate reader at ~570 nm. Calculate the percentage of cell viability relative to untreated control cells.

Synergistic Interactions

β-Nitrostyrene derivatives have demonstrated synergistic activity when combined with established antifungal drugs, notably caspofungin and fluconazole. [2]This is a highly desirable attribute. The synergy with caspofungin is logical, given their shared impact on the cell wall. The synergy with fluconazole is likely due to the combined effects of ergosterol synthesis inhibition (fluconazole) and efflux pump modulation (β-nitrostyrene), which prevents the fungus from expelling the azole. [2][23]

Section 5: Structure-Activity Relationship (SAR) and Future Outlook

The accumulated data allows for the formulation of a preliminary Structure-Activity Relationship (SAR).

  • β-Carbon Substitution: Substitution at the β-position (e.g., with a methyl group) appears to enhance antifungal activity compared to the unsubstituted parent compound. [7]* Aromatic Ring Substitution:

    • Electron-donating groups like methoxy or ethylenedioxy at the 3 and 4 positions of the benzene ring confer potent activity. [7]The ethylenedioxy group seems superior to dimethoxy groups. [7] * Electron-withdrawing groups, such as a halogen (e.g., 4-chloro), also result in strong antifungal efficacy. [2] Future Directions: The promising in vitro profile of substituted β-nitrostyrenes warrants further investigation. Future work should focus on:

  • Lead Optimization: Synthesizing a broader library of analogues to refine the SAR and improve the therapeutic index.

  • In Vivo Efficacy: Evaluating optimized lead compounds in animal models of systemic fungal infections to assess their pharmacokinetic properties and in vivo efficacy.

  • Resistance Studies: Conducting studies to determine the frequency of resistance development compared to existing antifungal agents.

  • Formulation Development: Investigating formulations to improve solubility and bioavailability for potential clinical application.

Substituted β-nitrostyrenes represent a promising scaffold for the development of the next generation of antifungal therapeutics. Their multimodal mechanism of action, potent fungicidal activity, and synergistic potential make them a compelling area for continued research and development.

References
  • Ramzan, A., et al. (2022). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. European Journal of Medicinal Chemistry, 240, 114609. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Ramzan, A., et al. (2022). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. ResearchGate. [Link]

  • Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(4), 45. [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. [Link]

  • Ramzan, A., et al. (2022). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall | Request PDF. ResearchGate. [Link]

  • Wysocka, M., et al. (2022). Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors: Styryloquinolines are ABC Transporter Inhibitors. Molecules, 27(19), 6245. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 28(4), 25-31. [Link]

  • Fothergill, A. W. (2011). Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains. Pathologie Biologie, 59(1), 48-51. [Link]

  • iGEM. (2019). Calcofluor White Stain Protocol. [Link]

  • Fisher, M. C., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S27-S33. [Link]

  • Flowers, S. A., et al. (2016). A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates. Antimicrobial Agents and Chemotherapy, 60(12), 7297-7306. [Link]

  • EUCAST. (n.d.). Fungi (AFST). [Link]

  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • Poor Man's Chemist. (2022, August 25). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry [Video]. YouTube. [Link]

  • Scribd. (n.d.). Synthesis of β-nitrostyrene. [Link]

  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). [Link]

  • Microbe Online. (2022). Calcofluor White Staining: Principle, Procedure, and Application. [Link]

  • Microbe Notes. (2017). Calcofluor White Staining- Principle, Procedure, Results, Applications. [Link]

  • BMG Labtech. (n.d.). DCFH-DA assay for ROS in Aspergillus fumigatus. [Link]

  • Dalynn Biologicals. (n.d.). CALCOFLUOR WHITE STAIN. [Link]

  • ANSI Webstore. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]

  • Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(Supplement_1), S319-S325. [Link]

  • Johnson, E. M. (2022). Susceptibility test methods: Yeasts and filamentous fungi. UKHSA Research Portal. [Link]

  • ResearchGate. (2002). Reference method for broth dilution antifungal susceptibility testing of yeasts; approved standard-second edition. CLSI document M27-A2 (ISBN 1-56238-469-4). [Link]

  • Jiang, C., et al. (2013). Mechanisms of azole resistance in 52 clinical isolates of Candida tropicalis in China. Journal of Antimicrobial Chemotherapy, 68(4), 778-785. [Link]

  • ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. [Link]

  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. [Link]

  • Maesaki, S., et al. (1999). Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candida albicans strains. Journal of Antimicrobial Chemotherapy, 44(1), 27-31. [Link]

  • Semantic Scholar. (1999). Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candida albicans strains. [Link]

  • Xiamen Sgungu Biological Technology Co., Ltd. (n.d.). DCFH-DA for Detection of ROS. [Link]

  • Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. [Link]

  • LookChem. (n.d.). Cas 4230-93-7, 3,4-DIMETHOXY-B-NITROSTYRENE. [Link]

  • Brown, E. D., et al. (2020). Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections. eLife, 9, e56036. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]

  • ResearchGate. (n.d.). 3,4-Dimethoxy-β-nitrostyrene derivatives synthesized in the study. [Link]

  • Odds, F. C. (2003). Fungal cell wall inhibitors: emphasis on clinical aspects. Journal of Antimicrobial Chemotherapy, 52(4), 543-547. [Link]

  • Li, Y., et al. (2024). Antifungal Activity, Synergism with Fluconazole or Amphotericin B and Potential Mechanism of Direct Current against Candida albicans Biofilms and Persisters. Journal of Fungi, 10(6), 429. [Link]

  • Wang, Y., et al. (2021). Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans. Antimicrobial Agents and Chemotherapy, 65(11), e01138-21. [Link]

Sources

Methodological & Application

Synthesis of 2,4-dimethoxy-β-nitrostyrene via Henry Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2,4-dimethoxy-β-nitrostyrene, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through the Henry condensation, a classic carbon-carbon bond-forming reaction, between 2,4-dimethoxybenzaldehyde and nitromethane. This document outlines the underlying reaction mechanism, a detailed step-by-step experimental protocol, and a discussion of the critical parameters that influence reaction success. The information presented is intended to enable researchers to reliably synthesize this versatile chemical building block. β-Nitrostyrenes are recognized as highly reactive scaffolds that can be readily converted into other useful intermediates and are noted for their potential biological activities, including anticancer and antimicrobial properties.[1]

Introduction

The Henry reaction, or nitroaldol reaction, is a fundamental transformation in organic chemistry that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[2][3][4][5] This reaction is particularly significant for the synthesis of β-nitro alcohols, which can be subsequently dehydrated to form nitroalkenes.[2][3] The resulting β-nitrostyrenes are versatile precursors for a wide array of pharmaceuticals and fine chemicals due to the electron-withdrawing nature of the nitro group and the conjugated double bond.[6] They serve as valuable starting materials for the synthesis of amino compounds, nitroalkanes, and various heterocyclic systems.[6][7]

2,4-dimethoxy-β-nitrostyrene, in particular, is a key intermediate in the synthesis of various target molecules in medicinal chemistry. The methoxy substituents on the aromatic ring influence the electronic properties and reactivity of the molecule, making it a valuable synthon for further functionalization. This guide provides a robust and reproducible protocol for its synthesis, grounded in the principles of the Henry-Knoevenagel condensation.[6]

Reaction Mechanism and Workflow

The synthesis of 2,4-dimethoxy-β-nitrostyrene proceeds via a two-step sequence within a one-pot reaction: a base-catalyzed nitroaldol addition followed by dehydration.

  • Nitroaldol Addition: The reaction is initiated by the deprotonation of nitromethane by a base (in this protocol, ammonium acetate acts as the catalyst) to form a resonance-stabilized nitronate anion.[2] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde, forming a β-nitro alkoxide intermediate.

  • Protonation and Dehydration: The intermediate is protonated to yield a β-nitro alcohol. Under the reaction conditions, this alcohol readily undergoes dehydration to form the final product, 2,4-dimethoxy-β-nitrostyrene, as a stable crystalline solid.[2][6]

Chemical Reaction Mechanism

Henry Condensation Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Nitromethane CH3NO2 Nitronate [CH2NO2]- Nitromethane->Nitronate Deprotonation Base Base (NH4OAc) Intermediate Nitroalkoxide Intermediate Nitronate->Intermediate Attack on carbonyl Aldehyde 2,4-Dimethoxy- benzaldehyde Nitro_Alcohol β-Nitro Alcohol Intermediate->Nitro_Alcohol Protonation Product 2,4-Dimethoxy- β-nitrostyrene Nitro_Alcohol->Product -H2O

Caption: Mechanism of the Henry condensation for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Experimental Workflow

Experimental Workflow reagents Combine 2,4-dimethoxybenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid. reflux Reflux the reaction mixture. reagents->reflux cool Cool the mixture to room temperature and then in an ice bath. reflux->cool filter Collect the precipitate by vacuum filtration. cool->filter wash Wash the solid with cold water and then cold ethanol. filter->wash dry Dry the product under vacuum. wash->dry characterize Characterize the final product (NMR, IR, Melting Point). dry->characterize

Caption: Overall experimental workflow for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentDetails
2,4-DimethoxybenzaldehydeC₉H₁₀O₃, MW: 166.17 g/mol [8]
NitromethaneCH₃NO₂, MW: 61.04 g/mol
Ammonium AcetateCH₃COONH₄, MW: 77.08 g/mol
Glacial Acetic AcidCH₃COOH
EthanolC₂H₅OH
Deionized WaterH₂O
Round-bottom flask250 mL
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Büchner funnel and filter flask
Vacuum source
Standard laboratory glassware

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of β-nitrostyrenes.[9][10]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4-dimethoxybenzaldehyde (10.0 g, 60.2 mmol), nitromethane (10 mL, 185 mmol), and ammonium acetate (3.0 g, 38.9 mmol).

  • Solvent Addition: To the reaction mixture, add 50 mL of glacial acetic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A yellow precipitate should form. To maximize crystal formation, place the flask in an ice bath for 30 minutes.

  • Isolation of Product: Collect the yellow crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with two portions of cold deionized water (2 x 25 mL) followed by two portions of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to a constant weight. The expected yield is in the range of 80-90%.

Characterization of 2,4-dimethoxy-β-nitrostyrene

The identity and purity of the synthesized 2,4-dimethoxy-β-nitrostyrene can be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Yellow crystalline solid
Melting Point 102-104 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.05 (d, 1H), 7.89 (d, 1H), 7.55 (d, 1H), 6.53 (dd, 1H), 6.48 (d, 1H), 3.92 (s, 3H), 3.89 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 164.8, 160.7, 142.1, 138.5, 131.2, 116.9, 105.8, 98.2, 56.1, 55.8
IR (KBr, cm⁻¹) ~1620 (C=C), ~1510 (NO₂, asym), ~1340 (NO₂, sym), ~1270, 1150 (C-O)

Note: NMR and IR spectral data are predicted based on known spectra of similar compounds and general chemical principles.

Discussion and Field-Proven Insights

  • Catalyst Choice: Ammonium acetate in glacial acetic acid is a widely used and effective catalytic system for the Henry-Knoevenagel condensation to synthesize β-nitrostyrenes.[9] It generally provides good yields and simplifies the work-up procedure. Other bases such as methylamine can also be employed, but may lead to the formation of higher condensation products if the reaction time is not carefully controlled.[9]

  • Reaction Time and Temperature: The reaction typically proceeds to completion within a few hours at reflux. Monitoring the reaction by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts.

  • Work-up and Purification: The product conveniently crystallizes from the reaction mixture upon cooling. The subsequent washing steps are crucial for removing impurities. Recrystallization from a suitable solvent such as ethanol or isopropanol can be performed if higher purity is required.[1]

  • Microwave-Assisted Synthesis: For researchers seeking to accelerate this synthesis, microwave-assisted organic synthesis (MAOS) can be a valuable alternative.[1] MAOS has been reported to significantly reduce reaction times, simplify work-up, and in some cases, increase product yields compared to conventional heating methods.[1]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the reflux temperature is maintained.
Product loss during work-up.Ensure the wash solvents are cold to minimize product dissolution.
Oily Product Impurities present.Recrystallize the product from a suitable solvent like ethanol or isopropanol.[1]
Incomplete drying.Dry the product under vacuum for a longer duration.
No Precipitate Forms Reaction did not proceed.Verify the quality of the reagents, particularly the 2,4-dimethoxybenzaldehyde.
Product is soluble in the reaction mixture.Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If that fails, the solvent can be partially removed under reduced pressure before cooling.

Conclusion

The Henry condensation provides an efficient and reliable method for the synthesis of 2,4-dimethoxy-β-nitrostyrene. The protocol detailed in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for further synthetic transformations, particularly in the context of drug discovery and development. The versatility of β-nitrostyrenes as precursors for various biologically active molecules underscores the importance of having a well-established synthetic protocol.[11][12]

References

  • Benchchem. (n.d.). The Henry Reaction for Aromatic Aldehydes: A Comprehensive Overview.
  • Benchchem. (n.d.). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.
  • RSC Publishing. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry.
  • Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.
  • National Institutes of Health. (2021). Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. PMC.
  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. Journal of Organic Chemistry, 18, 1-3.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • Worrall, D. E. (n.d.). Nitrostyrene. Organic Syntheses.
  • American Chemical Society. (n.d.). THE SYNTHESIS OF ι-NITROSTYRENES1. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Henry reaction.
  • Books. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • Scirp.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
  • ResearchGate. (n.d.). Henry reaction of benzaldehyde under various solvent reaction conditions.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • Rhodium.ws. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes.
  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde.
  • Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
  • ResearchGate. (n.d.). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study.
  • SynArchive. (n.d.). Henry Reaction.
  • MDPI. (n.d.). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst.
  • ResearchGate. (2020). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives.
  • Reddit. (2023). 2 routes to 2C-H synthesis, which is better?.
  • Redalyc. (n.d.). Louis Henry: The Henry reaction and other organic syntheses.
  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • Semantic Scholar. (n.d.). THE SYNTHESIS OF -NITROSTYRENES.
  • Google Patents. (n.d.). CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof.
  • ResearchGate. (n.d.). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker....
  • PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene.
  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde.
  • SpectraBase. (n.d.). 2,5-Dimethoxy-beta-nitrostyrene - Optional[1H NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re.
  • SpectraBase. (n.d.). 2,4-DIMETHYL-TRANS-BETA-METHYL-BETA-NITROSTYRENE - Optional[13C NMR] - Chemical Shifts.
  • Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal.

Sources

Application Notes and Protocols: A Researcher's Guide to the Microwave-Assisted Synthesis of 2,4-dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthesis of β-Nitrostyrenes

Substituted β-nitrostyrenes are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty materials.[1][2] The presence of the nitroalkene functionality provides a rich platform for various chemical transformations. Specifically, 2,4-dimethoxy-β-nitrostyrene is a key building block due to the electron-donating nature of its methoxy groups, which influences the reactivity of the aromatic ring and the conjugated system.

Traditionally, the synthesis of β-nitrostyrenes is achieved through the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[3][4][5] Conventional heating methods for this reaction often necessitate prolonged reaction times, the use of a significant excess of reagents, and frequently result in moderate yields.[6] In a concerted effort towards more sustainable and efficient chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and transformative technology.[7][8][9]

Microwave irradiation offers a greener approach to chemical synthesis by directly and efficiently heating the reaction mixture, leading to a dramatic reduction in reaction times, increased product yields, and often cleaner reaction profiles.[7][9][10] This technique aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[7][11]

This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of 2,4-dimethoxy-β-nitrostyrene, tailored for researchers and professionals in the field of drug development and organic synthesis.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of 2,4-dimethoxy-β-nitrostyrene from 2,4-dimethoxybenzaldehyde and nitromethane proceeds via the Henry reaction. This reaction is a classic carbon-carbon bond-forming process catalyzed by a base.[3][4][12]

The mechanism can be outlined in the following steps:

  • Deprotonation: The reaction is initiated by the deprotonation of nitromethane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[5]

  • Nucleophilic Attack: The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde.

  • Protonation: This addition results in the formation of a β-nitro alkoxide intermediate, which is subsequently protonated to yield a β-nitro alcohol.

  • Dehydration: Under the reaction conditions, particularly with heating, the β-nitro alcohol readily undergoes dehydration to form the final product, 2,4-dimethoxy-β-nitrostyrene.

The application of microwave energy significantly accelerates this process. Polar molecules within the reaction mixture, such as the reactants and any polar solvent, absorb microwave radiation, leading to rapid and uniform heating.[8] This localized heating provides the necessary activation energy for the reaction to proceed at a much faster rate than with conventional heating methods.[8][10]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a solvent-free approach, which is both environmentally friendly and simplifies the work-up procedure.[13][14]

Materials and Equipment:
  • 2,4-Dimethoxybenzaldehyde

  • Nitromethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alumina (Al₂O₃, neutral, activated)

  • Domestic Microwave Oven (or a dedicated scientific microwave reactor)

  • Mortar and Pestle

  • Beaker (25 mL)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

  • Rotary evaporator

Step-by-Step Procedure:
  • Reactant Preparation: In a clean and dry agate mortar, combine 5 mmol of 2,4-dimethoxybenzaldehyde, 25 mmol of nitromethane, and 0.35 g of anhydrous potassium carbonate.[14]

  • Grinding: Thoroughly grind the mixture with a pestle until a homogeneous paste is formed.

  • Solid Support Addition: Add 5 g of activated neutral alumina to the mortar and continue to mix until a uniform, free-flowing powder is obtained.[14]

  • Microwave Irradiation: Transfer the mixture to a 25 mL beaker and place it in the center of the microwave oven. Irradiate the mixture at a low to medium power setting (e.g., 175-225 W) for a short duration, typically in the range of 4-6 minutes.[13][14] It is advisable to perform the irradiation in short intervals (e.g., 1 minute) to monitor the reaction progress and prevent overheating.

  • Cooling and Extraction: After irradiation, carefully remove the beaker from the microwave and allow it to cool to room temperature.

  • Work-up: Once cooled, add water to the reaction mixture. The excess nitromethane and water can be removed under reduced pressure using a rotary evaporator.[14]

  • Purification: The resulting crude product is then purified by silica gel column chromatography. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to isolate the pure 2,4-dimethoxy-β-nitrostyrene.[13]

Quantitative Data Summary
ParameterValue
2,4-Dimethoxybenzaldehyde5 mmol
Nitromethane25 mmol
Potassium Carbonate0.35 g
Alumina5 g
Microwave Power175–225 W
Irradiation Time4–6 min
Typical Yield71–95%[13][14]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_product Final Product reactants 2,4-Dimethoxybenzaldehyde Nitromethane K2CO3 grinding Grind in Mortar reactants->grinding support Add Alumina & Mix grinding->support microwave Microwave Irradiation (4-6 min, 175-225W) support->microwave cooling Cool to RT microwave->cooling extraction Add Water & Evaporate cooling->extraction purification Column Chromatography extraction->purification product 2,4-dimethoxy-β-nitrostyrene purification->product

Caption: Microwave-assisted synthesis workflow.

Safety and Handling Precautions

  • Nitromethane: Nitromethane is a flammable liquid and is toxic if inhaled or ingested.[15] It can also be shock-sensitive, especially when in contact with bases, acids, or amines.[15] Always handle nitromethane in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16] Store it in a cool, dry, and well-ventilated area away from heat and incompatible materials.[15][16]

  • Microwave Safety: Use a microwave oven specifically designed for laboratory use if available. If using a domestic microwave, ensure it is in good working condition and never operate it empty. Do not use sealed containers, as pressure can build up and lead to an explosion.

  • General Precautions: As with any chemical reaction, it is crucial to conduct a thorough risk assessment before starting the experiment. Handle all chemicals with care and dispose of waste according to institutional guidelines.

Characterization of the Final Product

The synthesized 2,4-dimethoxy-β-nitrostyrene can be characterized using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the nitro group (NO₂) and the carbon-carbon double bond (C=C).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure and purity of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Elemental Analysis: Determine the elemental composition (C, H, N) to further verify the identity of the product.

Conclusion: A Superior Synthetic Strategy

The microwave-assisted synthesis of 2,4-dimethoxy-β-nitrostyrene offers a compelling alternative to conventional methods. The significant reduction in reaction time, high yields, and adherence to the principles of green chemistry make it an attractive and efficient protocol for modern organic synthesis laboratories.[9][13][14] By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can reliably and rapidly produce this valuable synthetic intermediate.

References

  • THE RAPID SYNTHESIS OF b-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT. (n.d.).
  • Full article: THE RAPID SYNTHESIS OF β-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT. (2009). Taylor & Francis.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate.
  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020). Thieme Connect.
  • Full article: Ultrasonic and Microwave-Assisted Synthesis of β-Nitro Styrenes and Nitro Phenols with Tertiary Butyl Nitrite under Acid-Free Conditions. (n.d.). Taylor & Francis.
  • Henry reaction. (n.d.). Wikipedia.
  • Henry Reaction. (n.d.). Organic Chemistry Portal.
  • Nitromethane. (n.d.). UNC Charlotte.
  • Henry Nitroaldol Reaction. (n.d.). Alfa Chemistry.
  • Nitromethane's Safety Profile: Handling and Storage Best Practices. (n.d.).
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scirp.org.
  • Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE. (n.d.). lookchem.

Sources

Application Note: High-Purity Isolation of 2,4-Dimethoxy-β-nitrostyrene via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2,4-Dimethoxy-β-nitrostyrene is a pivotal intermediate in synthetic organic chemistry, serving as a precursor for a variety of pharmacologically relevant molecules, including substituted phenethylamines.[1] The compound, with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , is typically synthesized via a Henry-Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and nitromethane.[1][2][3] The efficacy and safety of the final active pharmaceutical ingredients (APIs) derived from this precursor are directly dependent on its purity.

The crude product from the synthesis often contains unreacted starting materials, catalysts such as ammonium acetate, and various side-products.[4][5] Therefore, a robust and reproducible purification method is not merely a recommendation but a critical requirement. This application note provides a comprehensive, field-proven protocol for the purification of 2,4-dimethoxy-β-nitrostyrene using silica gel column chromatography. We will delve into the causality behind procedural choices, from solvent system selection to fraction analysis, ensuring a self-validating and highly efficient workflow.

The Principle of Separation: Adsorption Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a mixture is separated based on the differential partitioning of its components between a polar stationary phase and a less polar mobile phase.

  • Stationary Phase: Silica gel is the adsorbent of choice. Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Mobile Phase (Eluent): A mixture of non-polar and polar organic solvents. The mobile phase competes with the analytes for binding sites on the silica gel.

  • Separation Mechanism: Components in the crude mixture that are more polar will adsorb more strongly to the silica gel and thus elute more slowly. Less polar components will have a weaker affinity for the stationary phase, spending more time in the mobile phase and eluting faster. 2,4-dimethoxy-β-nitrostyrene is a moderately polar compound, allowing for its effective separation from both less polar impurities (e.g., residual benzaldehyde) and more polar byproducts.

Pre-Chromatography: Method Development with TLC

Before committing to a large-scale column, Thin-Layer Chromatography (TLC) must be employed to determine the optimal mobile phase composition. This is a non-negotiable step for ensuring a successful separation.

Objective: To find a solvent system that provides a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ range ensures that the compound will migrate efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Protocol: TLC Analysis

  • Prepare several test eluents with varying ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar modifier (Ethyl Acetate or Diethyl Ether). Suggested starting ratios: 95:5, 90:10, 85:15, 80:20 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.

  • Place the plate in a sealed developing chamber containing one of the test eluents.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots under a UV lamp (254 nm). The yellow-orange color of the product may also be visible to the naked eye.[6]

  • Calculate the Rƒ value for the product spot in each solvent system: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that yields an Rƒ value in the target range of 0.25-0.35. This will be the starting eluent for the column chromatography.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 2-5 grams of crude material. The column dimensions and solvent volumes should be scaled accordingly for different quantities.

Materials & Equipment
  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Silica gel (70-230 mesh particle size)

  • Technical grade solvents: Hexane, Ethyl Acetate

  • Crude 2,4-dimethoxy-β-nitrostyrene

  • Beakers, Erlenmeyer flasks

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • TLC plates, chamber, and UV lamp

Column Packing (Slurry Method)

A well-packed column is paramount for achieving high resolution. The slurry method is superior as it minimizes the risk of air bubbles and channels.

  • Preparation: In a beaker, prepare a slurry of silica gel in 100% hexane (approx. 100 g of silica per 2-3 g of crude product). The consistency should be that of a pourable, homogeneous milkshake.

  • Packing: Secure the column vertically. Fill it about one-third full with hexane. Open the stopcock and slowly pour the silica slurry into the column.

  • Settling: Continuously tap the side of the column gently to encourage even packing and dislodge any trapped air bubbles. Drain the solvent from the bottom, always ensuring the solvent level remains above the top of the silica bed.

  • Equilibration: Once packed, wash the column with 2-3 column volumes of the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate) to equilibrate the stationary phase.

Sample Loading (Dry Loading)

Dry loading is strongly recommended over wet loading as it prevents solvent-induced disruption of the column head and leads to significantly sharper separation bands.

  • Dissolve the crude product (e.g., 2 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

  • Add a small amount of silica gel (e.g., 4-5 g) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully add this powder as a uniform layer on top of the packed silica bed. Gently place a thin layer of sand on top to protect the surface during solvent addition.

Elution and Fraction Collection

A gradient elution strategy is most effective, starting with a low polarity and gradually increasing it to elute compounds of increasing polarity.

  • Initial Elution: Begin eluting with the low-polarity solvent system determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate). This will wash out very non-polar impurities.

  • Gradient Increase: Systematically increase the polarity of the mobile phase. A typical gradient might be:

    • 200 mL of 95:5 Hexane:EtOAc

    • 200 mL of 90:10 Hexane:EtOAc

    • 400 mL of 85:15 Hexane:EtOAc (the target compound should begin to elute here)

    • 200 mL of 80:20 Hexane:EtOAc (to elute any remaining product and slightly more polar impurities)

  • Fraction Collection: Collect the eluent in numbered test tubes (e.g., 15-20 mL per fraction).

  • Monitoring: Analyze the collected fractions in batches using TLC. Spot every 2-3 fractions on a single TLC plate to track the elution profile.

  • Pooling Fractions: Once all fractions are analyzed, combine those that contain the pure product (a single spot at the correct Rƒ).

Product Isolation
  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the purified 2,4-dimethoxy-β-nitrostyrene. Dry it under a high vacuum to remove any residual solvent.

  • Confirm purity via analytical methods such as melting point, ¹H NMR, and HPLC.

Summary of Key Parameters & Data

ParameterRecommended Value / DescriptionRationale & Expert Insight
Stationary Phase Silica Gel (70-230 mesh)Provides a good balance between resolution and flow rate for preparative work. Finer mesh (e.g., 230-400) can be used for difficult separations but will have a slower flow.
Mobile Phase Gradient: Hexane / Ethyl Acetate (v/v)Hexane provides the non-polar base, while ethyl acetate is a moderately polar modifier that effectively displaces the target compound from the silica. A gradient from ~5% to 20% ethyl acetate is typically effective.[7][8][9]
Target Rƒ (TLC) ~0.3 in 85:15 Hexane:EtOAcThis Rƒ value corresponds to a column retention volume (k') of approximately 2-3, which is ideal for good resolution and practical elution times.
Loading Technique Dry LoadingThis technique is superior for resolution, as it introduces the sample in a highly concentrated band at the top of the column, minimizing band broadening from the start.
Elution Mode Step-Gradient ElutionA step-gradient is practical for manual chromatography and effectively separates compounds with significantly different polarities. It allows for the rapid removal of non-polar impurities before focusing the separation power on the product of interest.
Fraction Monitoring TLC with UV visualization (254 nm)This is a rapid, cost-effective, and reliable method for identifying the fractions containing the pure compound due to the UV-active nature of the nitrostyrene chromophore.

Workflow Visualization

The following diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.

Purification_Workflow cluster_prep Pre-Chromatography cluster_main Column Chromatography cluster_post Post-Chromatography TLC TLC Method Development (Find Rf ≈ 0.3) Crude Crude Product Crude->TLC DryLoad Dry Loading Preparation (Adsorb on Silica) Crude->DryLoad Load Load Sample onto Column DryLoad->Load Pack Pack Column (Silica Slurry) Pack->Load Elute Gradient Elution (Increase Polarity) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation (Rotovap) Pool->Evap Pure Pure Product (Yellow Solid) Evap->Pure

Caption: Workflow for the purification of 2,4-dimethoxy-β-nitrostyrene.

Safety & Handling

  • Chemical Hazards: Substituted nitrostyrenes should be regarded as potential irritants to the skin, eyes, and respiratory tract.[10] Always handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Solvent Hazards: Hexane and ethyl acetate are flammable organic solvents. Ensure all operations, especially solvent evaporation, are performed away from ignition sources.

References

  • Cacho, J., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-981.
  • PrepChem.com. (n.d.). Synthesis of 2,4-Dimethoxy-β-methyl-β-nitrostyrene. Retrieved from [Link]

  • Shulgin, A. & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • Yadav, J. S., et al. (2004). A convenient method for the synthesis of β-nitrostyrenes using a task-specific basic ionic liquid. Tetrahedron Letters, 45(33), 6247-6250.
  • Zhang, X., et al. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 23(11), 2947.
  • Zholdassova, R., et al. (2021). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
  • Patent CN114436847A. (2022). Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.

Sources

Application Note: A Robust Protocol for the Synthesis of 2,4-dimethoxy-β-nitrostyrene via the Henry Condensation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,4-dimethoxy-β-nitrostyrene, a valuable intermediate in organic synthesis. The procedure is based on the Henry condensation (or nitroaldol) reaction between 2,4-dimethoxybenzaldehyde and nitromethane, utilizing ammonium acetate as an effective and accessible catalyst. This guide offers a comprehensive walkthrough of the synthesis, purification, and characterization of the target compound, grounded in established chemical principles. It is designed to ensure scientific integrity, reproducibility, and safety in the laboratory setting.

Introduction and Scientific Background

2,4-dimethoxy-β-nitrostyrene is a key precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals and substituted phenethylamines.[1][2] Its utility stems from the versatile reactivity of the nitroalkene functional group, which can be readily transformed into amines, carbonyls, or other functional groups.

The synthesis described herein is a classic example of the Henry reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde in this case).[3][4] The reaction proceeds through a nitroaldol addition followed by dehydration to yield the β-nitrostyrene product. The use of ammonium acetate in a protic solvent like glacial acetic acid provides a mild and efficient catalytic system that drives the reaction to completion.[5][6]

The Henry Reaction Mechanism

The trustworthiness of a protocol is rooted in understanding the underlying mechanism. The Henry reaction begins with the deprotonation of the α-carbon of nitromethane by a base (acetate ion from ammonium acetate). This creates a resonance-stabilized nitronate anion, which is a potent nucleophile. The nitronate then attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. The resulting β-nitro alkoxide intermediate is protonated by the solvent (acetic acid) to form a β-hydroxy nitro compound. Under the thermal conditions of the reaction, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system of 2,4-dimethoxy-β-nitrostyrene.[3][4]

Henry_Mechanism Figure 1: The Henry Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane->Nitronate + Base Base Base (AcO⁻) Aldehyde 2,4-Dimethoxy- benzaldehyde Nitronate2 Nitronate Anion Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide + Nitronate Anion Alkoxide2 β-Nitro Alkoxide Nitroalcohol β-Hydroxy Nitro Intermediate Alkoxide2->Nitroalcohol + H⁺ Product 2,4-Dimethoxy- β-nitrostyrene Nitroalcohol->Product - H₂O Workflow Figure 2: Experimental Workflow A 1. Combine Reagents (Aldehyde, Nitromethane, Ammonium Acetate, Acetic Acid) B 2. Heat to Reflux (1 hour) A->B Stirring C 3. Quench & Precipitate (Pour into ice-water) B->C Cool slightly D 4. Isolate Crude Product (Vacuum Filtration) C->D Stir until ice melts E 5. Purify by Recrystallization (Hot Ethanol) D->E Transfer solid F 6. Dry and Characterize (Yellow Crystalline Solid) E->F Filter and air dry

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reagent Setup : In a 250 mL round-bottomed flask equipped with a magnetic stir bar, combine 2,4-dimethoxybenzaldehyde (33.2 g, 0.20 mol), nitromethane (13.4 g, 0.22 mol), and ammonium acetate (7.8 g, 0.1 mol).

  • Solvent Addition : To the flask, add 50 mL of glacial acetic acid. The acetic acid serves as both the solvent and a proton source for the reaction mechanism. [5]3. Reaction Execution : Attach a reflux condenser to the flask and place the assembly in a heating mantle. With gentle stirring, heat the mixture to a gentle reflux. Maintain this reflux for 1 hour. The solution will typically turn a deep yellow or orange color.

  • Precipitation of Product : After 1 hour, remove the flask from the heat and allow it to cool for a few minutes. In a separate 2 L beaker, prepare a large volume of an ice-water slurry (approximately 1 liter).

  • Quenching : Carefully and with steady stirring, pour the warm reaction mixture into the ice-water. The rapid change in temperature and polarity causes the organic product to precipitate out of the aqueous solution as a yellow solid.

  • Isolation : Continue stirring the mixture until all the ice has melted to ensure complete precipitation. Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing : Wash the collected solid on the filter paper with copious amounts of cold water to remove any residual acetic acid and ammonium salts. Continue washing until the filtrate is neutral to pH paper.

Purification by Recrystallization
  • Dissolution : Transfer the crude, filtered solid to a beaker. Add a minimal amount of hot ethanol (approximately 85-100 mL) to dissolve the solid completely. The use of a hot water funnel for filtration at this stage is recommended to prevent premature crystallization. [5]2. Crystallization : Allow the hot ethanolic solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

  • Final Isolation : Collect the purified yellow crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying : Allow the product to air-dry on the filter paper or in a desiccator. The expected yield of the recrystallized 2,4-dimethoxy-β-nitrostyrene is approximately 28.5 g (68% yield). [5]

Product Characterization

The identity and purity of the synthesized compound should be confirmed through standard analytical techniques.

PropertyExpected ResultReference
Appearance Bright yellow crystalline solid[5]
Yield ~68%[5]
Melting Point 103-105 °C[5]
Spectroscopy Confirmation via ¹H NMR, ¹³C NMR, and IR spectroscopy is standard. The ¹H NMR spectrum is expected to show characteristic peaks for the vinyl protons as doublets in the 7.5-8.5 ppm range, along with signals for the aromatic and methoxy protons.[7][8]

Conclusion

The Henry condensation reaction detailed in this protocol provides a reliable and efficient method for synthesizing 2,4-dimethoxy-β-nitrostyrene. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, researchers can consistently obtain a high-purity product suitable for further synthetic applications. The self-validating nature of this protocol—from the observable color changes and precipitation to the final characterization by melting point—ensures a high degree of confidence in the experimental outcome.

References

  • Vogel, A. I. (n.d.). Preparation of Nitrostyrenes. Erowid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,4-Dimethoxy-β-methyl-β-nitrostyrene. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitromethane. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of a β -Nitrostyrene Derivative by the Henry Reaction. Retrieved from [Link]

  • Washington State University. (n.d.). Ammonium Acetate Safety Sheet. Retrieved from [Link]

  • Techno PharmChem. (2020). Ammonium Acetate Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1 H NMR spectrum of the nitrostyrene. Retrieved from [Link]

Sources

Application Notes and Protocols for 2,4-Dimethoxy-β-nitrostyrene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of 2,4-dimethoxy-β-nitrostyrene. This compound is a versatile synthetic intermediate and a member of the β-nitrostyrene class, a scaffold known for a wide spectrum of biological activities. We present detailed, field-proven protocols for its synthesis via Henry condensation and its subsequent reduction to the pharmacologically relevant phenethylamine core. Furthermore, we explore the mechanistic basis for the bioactivity of the β-nitrostyrene scaffold, including its role as a Michael acceptor and an inhibitor of key cellular enzymes. Finally, a representative protocol for evaluating cytotoxic activity is provided to guide researchers in the preliminary screening of this and related compounds.

Introduction: The Significance of the β-Nitrostyrene Scaffold

The β-nitrostyrene framework is a prominent pharmacophore in modern medicinal chemistry. Characterized by a nitro group conjugated to a styrene double bond, these compounds are potent Michael acceptors, a feature that underpins much of their biological activity. The electron-withdrawing nature of the nitro group renders the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in enzyme active sites. This reactivity has been harnessed to develop compounds with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Among the various substituted analogs, 2,4-dimethoxy-β-nitrostyrene serves as a strategically important building block. Its primary value lies in its role as a precursor to 2-(2,4-dimethoxyphenyl)ethanamine (2,4-DMPEA), a phenethylamine scaffold that is a key component in the synthesis of numerous psychoactive compounds and other biologically active molecules.[4] The methoxy substitution pattern significantly influences the electronic properties and metabolic profile of the resulting derivatives, making it a subject of interest for structure-activity relationship (SAR) studies. This guide will detail the practical applications of 2,4-dimethoxy-β-nitrostyrene, from its synthesis to its potential as a launchpad for drug discovery programs.

Compound Properties: 2,4-Dimethoxy-β-nitrostyrene
IUPAC Name 1-(2,4-dimethoxyphenyl)-2-nitroethene
CAS Number 1891-10-7
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance Yellow crystalline solid
Primary Application Synthetic intermediate for phenethylamines and heterocycles

Synthesis of 2,4-Dimethoxy-β-nitrostyrene

The most reliable and widely used method for synthesizing β-nitrostyrenes is the Henry nitroaldol condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene. For 2,4-dimethoxy-β-nitrostyrene, the precursors are 2,4-dimethoxybenzaldehyde and nitromethane, with ammonium acetate serving as both the catalyst and a dehydrating agent.

Protocol 1: Synthesis via Henry Condensation

This protocol describes a standard procedure for the gram-scale synthesis of 2,4-dimethoxy-β-nitrostyrene.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid or Methanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2,4-dimethoxybenzaldehyde (e.g., 16.6 g, 0.1 mol).

  • Reagent Addition: Add nitromethane (e.g., 9.2 g, 0.15 mol) and ammonium acetate (e.g., 7.7 g, 0.1 mol).

  • Solvent and Reflux: Add 100 mL of glacial acetic acid (or methanol) as the solvent. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heating: Heat the mixture to reflux (approximately 100-120°C for acetic acid) with vigorous stirring. The solution will turn a deep yellow/orange color.

  • Reaction Monitoring: Monitor the reaction for 2-4 hours. The progress can be tracked by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Workup - Precipitation: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 500 mL of ice-cold water while stirring. A bright yellow precipitate will form.

  • Isolation: Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and ammonium acetate.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to yield pure 2,4-dimethoxy-β-nitrostyrene as bright yellow crystals.

  • Drying: Dry the purified crystals under vacuum. A typical yield is 85-95%.

G cluster_0 Synthesis Workflow Start Start Reagents Combine Aldehyde, Nitromethane, Catalyst in Solvent Start->Reagents Reflux Heat to Reflux (2-4 hours) Reagents->Reflux Precipitate Pour into Ice Water Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Purify via Recrystallization Filter->Recrystallize End Pure Product Recrystallize->End

Caption: Workflow for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Application as a Synthetic Intermediate

The primary utility of 2,4-dimethoxy-β-nitrostyrene in medicinal chemistry is as a precursor to 2-(2,4-dimethoxyphenyl)ethanamine (2,4-DMPEA). This transformation involves the complete reduction of both the alkene double bond and the nitro group. The resulting phenethylamine is a valuable scaffold for accessing a wide range of compounds, including serotonergic receptor agonists and other neurologically active agents.[4]

Protocol 2: Reduction to 2-(2,4-Dimethoxyphenyl)ethanamine

This protocol details the reduction of the nitroalkene to the corresponding primary amine using catalytic hydrogenation, a common and efficient method.[5][6]

Materials:

  • 2,4-Dimethoxy-β-nitrostyrene

  • Palladium on charcoal (5% or 10% Pd/C)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a hydrogen balloon

  • Celite® for filtration

  • Sodium hydroxide (NaOH) solution for basification

Procedure:

  • Dissolution: In a suitable hydrogenation flask, dissolve 2,4-dimethoxy-β-nitrostyrene (e.g., 5.0 g, 23.9 mmol) in ethanol (150 mL).

  • Acidification: Add concentrated HCl (e.g., 5 mL). The acid is crucial for the reaction's efficiency.

  • Catalyst Addition: Carefully add 5% Pd/C (e.g., 0.5 g, ~10% by weight) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically at 1-3 atm pressure).

  • Reaction: Stir the mixture vigorously at room temperature. Hydrogen uptake is usually rapid and exothermic. The reaction is typically complete within 3-6 hours when hydrogen consumption ceases.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amine hydrochloride salt.

  • Isolation of Free Base (Optional): Dissolve the crude salt in water (50 mL). Cool the solution in an ice bath and make it basic (pH > 12) by the slow addition of 2M NaOH solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(2,4-dimethoxyphenyl)ethanamine as an oil. Typical yields are 65-80%.

G cluster_0 Synthetic Utility Nitrostyrene 2,4-Dimethoxy- β-nitrostyrene Phenethylamine 2-(2,4-Dimethoxy-) phenethylamine (2,4-DMPEA) Nitrostyrene->Phenethylamine Reduction (e.g., H₂/Pd-C, LiAlH₄) Drug_Scaffolds Bioactive Molecules (e.g., Receptor Ligands, HIV Inhibitors*) Phenethylamine->Drug_Scaffolds Further Derivatization

Caption: Synthetic pathway from nitrostyrene to bioactive scaffolds.

Note: While 2,4-DMPEA itself is not a direct HIV inhibitor, the related 2,5-DMPEA core is found in potent non-nucleoside reverse transcriptase inhibitors like PHI-236, illustrating the scaffold's relevance.[7]

Biological Activity and Mechanistic Insights

While specific biological studies on the 2,4-dimethoxy isomer are limited, the β-nitrostyrene class exhibits a broad range of well-documented biological activities.[1][8][9]

Anticancer Activity: Many β-nitrostyrene derivatives show potent cytotoxicity against various cancer cell lines.[3] The proposed mechanism often involves the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.[3] This oxidative stress can lead to DNA damage and cell cycle arrest, ultimately triggering programmed cell death.

Antimicrobial Activity: The β-nitrostyrene scaffold has been investigated for its antibacterial and antifungal properties.[8] The activity is thought to stem from its ability to react with essential microbial enzymes, disrupting cellular processes.

Enzyme Inhibition: A key molecular mechanism for β-nitrostyrenes is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B.[10] PTPs are critical regulators of cellular signaling pathways, and their inhibition is a therapeutic strategy for diseases like diabetes, inflammation, and cancer. β-Nitrostyrenes act as phosphotyrosine mimetics that bind to the PTP active site. The electrophilic β-carbon then undergoes a nucleophilic attack by the catalytic cysteine residue (Cys-215 in PTP1B), forming a reversible covalent adduct and inactivating the enzyme.[10]

G cluster_0 Mechanism of PTP1B Inhibition PTP1B PTP1B Active Site (with Cys-215-SH) Complex Non-covalent E-I Complex PTP1B->Complex Binding Nitrostyrene β-Nitrostyrene Nitrostyrene->Complex Binding Adduct Covalent Adduct (Enzyme Inhibited) Complex->Adduct Nucleophilic Attack by Cys-215

Caption: Inhibition of PTP1B by covalent modification.

Protocol for Biological Evaluation

To assess the potential of 2,4-dimethoxy-β-nitrostyrene or its derivatives as anticancer agents, a preliminary in vitro cytotoxicity assay is essential. The MTT assay is a standard colorimetric method for this purpose.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general framework for assessing the effect of a compound on the metabolic activity of a cancer cell line, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • 2,4-Dimethoxy-β-nitrostyrene (dissolved in DMSO to make a stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,4-dimethoxy-β-nitrostyrene stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle (DMSO) only as a negative control and wells with no cells as a background control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable). Plot the viability percentage against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion

2,4-Dimethoxy-β-nitrostyrene is a compound of significant value in medicinal chemistry. Its straightforward synthesis and its utility as a precursor to the 2,4-dimethoxyphenethylamine scaffold make it a cornerstone for building diverse molecular libraries. The broader β-nitrostyrene class possesses a compelling range of biological activities, largely driven by its reactivity as a Michael acceptor and its ability to inhibit key enzymes like protein tyrosine phosphatases. Researchers and drug development professionals can leverage the protocols and insights provided in this guide to explore the full potential of this versatile intermediate in the quest for novel therapeutic agents.

References

  • Shulgin, A., Manning, T., & Daley, P. F. (2011).
  • Park, J., & Pei, D. (2005). trans-β-Nitrostyrene Derivatives as Slow-Binding Inhibitors of Protein Tyrosine Phosphatases. Biochemistry, 44(25), 9302–9309. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Kohno, M., Sasao, S., & Murahashi, S. I. (1990). Synthesis of phenethylamines by hydrogenation of β-nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254. Available from: [Link]

  • Organic Syntheses. L-VALINOL. Available from: [Link]

  • Rhodium Archives. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. Available from: [Link]

  • Mori, M., et al. (2022). A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening. International Journal of Molecular Sciences, 23(12), 6688. Available from: [Link]

  • Wikipedia. 2C-B. Available from: [Link]

  • D'Elia, V., et al. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 19, 134-141. Available from: [Link]

  • Rhodium Archives. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Available from: [Link]

  • Grokipedia. DMPEA. Available from: [Link]

  • ResearchGate. The structures of the E-β-nitrostyrene derivative test compounds. Available from: [Link]

  • Patil, S., et al. (2023). Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Journal of Molecular Structure, 1276, 134768. Available from: [Link]

  • ResearchGate. β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Available from: [Link]

  • Hsieh, P. W., et al. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 27(1), 8. Available from: [Link]

  • ResearchGate. a) Catalytic pathways of nitrostyrene hydrogenation reactions. b) Hydrogenation activity and selectivity over meso-Pd catalyst in ethanol with AB as the hydrogen source. Available from: [Link]

  • Sharma, P., & Kumar, A. (2023). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect, 8(2), e202203649. Available from: [Link]

  • EBSCO. Medical Researchers Test Promising Drugs for the Treatment of AIDS. Available from: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 104(9), 3831-3858. Available from: [Link]

  • D'Cruz, O. J., & Uckun, F. M. (2005). Discovery of 2,5-dimethoxy-substituted 5-bromopyridyl thiourea (PHI-236) as a potent broad-spectrum anti-human immunodeficiency virus microbicide. Molecular Human Reproduction, 11(11), 767-777. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dimethoxy-β-nitrostyrene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,4-dimethoxy-β-nitrostyrene, which is typically achieved through a Henry-Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with nitromethane.

Issue 1: Low or No Product Yield

A low yield of the desired 2,4-dimethoxy-β-nitrostyrene is one of the most common challenges. The causes can range from suboptimal reaction conditions to reagent quality.

Potential Causes & Solutions:

  • Inefficient Catalyst Activity: The choice and handling of the catalyst are critical. Basic catalysts are typically used to deprotonate nitromethane, initiating the reaction.

    • Solution: Ensure your catalyst is fresh and active. For amine catalysts like ammonium acetate, ensure it has not degraded. If using a solid base catalyst, ensure it is properly activated and has a high surface area.[1][2][3] Consider switching to a different catalyst system if yields remain low. For instance, primary amines can be effective, though they may require longer reaction times.[4][5]

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature.

    • Solution: While heating can accelerate the reaction, excessive temperatures can lead to side reactions and decomposition of the product.[6] A typical temperature range is 70-100°C.[7][8] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Presence of Water: The dehydration of the intermediate nitroaldol to form the nitrostyrene can be hindered by excess water.

    • Solution: Use anhydrous solvents and reagents. If using a solvent like glacial acetic acid, it can help to remove water as it is formed.[4]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial.

    • Solution: A slight excess of nitromethane is often used to drive the reaction to completion.[9] A common ratio is 1 equivalent of the aldehyde to 1.5-2 equivalents of nitromethane.

Issue 2: Formation of Side Products and Impurities

The appearance of unexpected spots on your TLC plate or difficulties in purification often point to the formation of side products.

Potential Causes & Solutions:

  • Polymerization/Oligomerization: β-nitrostyrenes are susceptible to Michael addition from the nitronate anion, leading to the formation of dimers and oligomers, which can be a significant issue.[6][10]

    • Solution: Maintain a controlled addition of the base to avoid a high concentration of the nitronate anion. Lower reaction temperatures can also mitigate this side reaction.[4] Using a less basic catalyst might also be beneficial.

  • Formation of the Nitroaldol Intermediate: Incomplete dehydration of the initially formed nitroaldol will result in it being a major impurity.

    • Solution: Ensure sufficient heating and/or the presence of a dehydrating agent. Using glacial acetic acid as a solvent can facilitate the dehydration step.[4][11] The workup procedure, which often involves acidification, also helps to drive the dehydration.[5]

  • Unreacted Starting Materials: The presence of unreacted 2,4-dimethoxybenzaldehyde is a common issue.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][6] If the reaction stalls, a small addition of fresh catalyst may help. Ensure adequate reaction time, which can range from a few hours to overnight depending on the catalyst and temperature.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the 2,4-dimethoxy-β-nitrostyrene synthesis?

The synthesis is a base-catalyzed Henry-Knoevenagel condensation. The mechanism involves three key steps:

  • Deprotonation: A base removes a proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Addition: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde, forming a nitroaldol intermediate.

  • Dehydration: The nitroaldol intermediate is then dehydrated (loses a molecule of water) to form the final product, 2,4-dimethoxy-β-nitrostyrene. This step is often facilitated by heat and/or acidic conditions during workup.[1][12]

Q2: How do I choose the right catalyst for my synthesis?

The choice of catalyst depends on factors like desired reaction time, yield, and ease of workup.

  • Homogeneous Catalysts: Ammonium acetate is a commonly used, mild, and inexpensive catalyst.[7][11] Primary amines like methylamine or ethylenediamine can also be used and may offer good yields, though sometimes require longer reaction times.[3]

  • Heterogeneous Catalysts: Solid base catalysts, such as layered double hydroxides (LDHs), offer the advantage of easy separation from the reaction mixture and potential for recycling, aligning with green chemistry principles.[1][2]

Q3: What is the best solvent for this reaction?

The choice of solvent can significantly impact the reaction outcome.

  • Glacial Acetic Acid: Often used as it can act as both a solvent and a catalyst for the dehydration step.[4][11]

  • Alcohols (e.g., Methanol, Isopropanol): These are common solvents, but ensure they are anhydrous to prevent inhibition of the dehydration step.[4][5]

  • Toluene or Xylene: These can be used, particularly with azeotropic removal of water.[8]

  • Solvent-free conditions: In some cases, the reaction can be run neat, especially with microwave irradiation, which can reduce reaction times.[9]

Q4: How can I effectively purify the final product?

Purification of 2,4-dimethoxy-β-nitrostyrene is typically achieved through recrystallization.

  • Procedure: After the reaction workup, the crude product is often a solid. It can be recrystallized from a suitable solvent, such as methanol or ethanol.[5][9] Washing the filtered crystals with cold solvent will help remove soluble impurities.

  • Troubleshooting Purification: If the product oils out during recrystallization, try using a different solvent system or a larger volume of solvent. If significant impurities are present, column chromatography on silica gel may be necessary.[11]

Q5: Are there any safety precautions I should be aware of?

Yes, there are several safety considerations:

  • Nitromethane: It is flammable and can be toxic. Handle it in a well-ventilated fume hood.

  • β-Nitrostyrenes: These compounds can be irritating to the eyes, skin, and respiratory system.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Exotherm: The initial addition of the base to the nitromethane and aldehyde mixture can be exothermic.[5] It is important to control the rate of addition and have a cooling bath on standby.

Experimental Protocol: Optimized Synthesis of 2,4-dimethoxy-β-nitrostyrene

This protocol provides a reliable method for the synthesis of 2,4-dimethoxy-β-nitrostyrene with a good yield.

Materials:

  • 2,4-dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol (for recrystallization)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethoxybenzaldehyde (1 eq).

  • Addition of Reagents: Add glacial acetic acid as the solvent. To this solution, add nitromethane (1.5-2.0 eq) followed by ammonium acetate (0.2-0.3 eq).[11]

  • Reaction: Heat the reaction mixture to reflux (around 100-115°C) and stir for 2-4 hours.[3] Monitor the progress of the reaction by TLC (a suitable eluent would be a mixture of hexane and ethyl acetate).

  • Workup: Once the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water with stirring. A yellow precipitate of 2,4-dimethoxy-β-nitrostyrene should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and ammonium salts.

  • Purification: Recrystallize the crude product from hot methanol.[9] Filter the purified yellow crystals and dry them under vacuum.

Data Presentation

Parameter Condition 1 Condition 2 Expected Outcome
Catalyst Ammonium AcetateEthylenediamineAmmonium acetate is generally reliable and cost-effective. Ethylenediamine may give higher yields but requires reflux.[3]
Solvent Glacial Acetic AcidIsopropanolGlacial acetic acid aids in dehydration. Isopropanol is a less acidic alternative.[4][6]
Temperature 80°C110°C (Reflux)Higher temperatures can speed up the reaction but may also increase side products.[6]
Reaction Time 4-6 hours2-4 hoursGenerally, higher temperatures lead to shorter reaction times.[3][8]
Typical Yield 70-85%75-90%Yields are highly dependent on the specific conditions and scale of the reaction.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1. Combine 2,4-dimethoxybenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid B 2. Heat to reflux (100-115°C) for 2-4 hours A->B C 3. Monitor by TLC B->C D 4. Cool and pour into ice-water C->D E 5. Filter the precipitate D->E F 6. Wash with water E->F G 7. Recrystallize from hot methanol F->G H 8. Dry the final product G->H

Caption: Workflow for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Reaction Mechanism

G Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion + Base - H⁺ Nitroaldol Intermediate Nitroaldol Intermediate Nitronate Anion->Nitroaldol Intermediate + 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxy-β-nitrostyrene 2,4-Dimethoxy-β-nitrostyrene Nitroaldol Intermediate->2,4-Dimethoxy-β-nitrostyrene - H₂O (Dehydration)

Caption: Simplified mechanism of the Henry-Knoevenagel condensation.

References

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2024). Chemistry. [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2018). Molecules. [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017). Sciencemadness Discussion Board. [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2). (2021). Molecules. [Link]

  • Nitrostyrene. Organic Syntheses. [Link]

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Angewandte Chemie. [Link]

  • β-Nitrostyrene. Wikipedia. [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Green and Sustainable Chemistry. [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate. [Link]

  • Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. a. ResearchGate. [Link]

  • 2,5-dimethoxy-4-iodo-beta-nitrostyrene. (2013). Sciencemadness Discussion Board. [Link]

  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]

  • The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]

  • Novel high-yielding C=C reduction of nitrostyrenes. (2003). Hive Novel Discourse. [Link]

  • 3,4-Dimethoxy-β-nitrostyrene. NIST WebBook. [Link]

  • Synthesis of 3,4-dimethoxy-β-nitrostyrene. PrepChem.com. [Link]

  • Please help troubleshooting 2,5-dimethoxy-beta-nitrostyrene->2,5-dimethoxyphenethylamine! (2023). Reddit. [Link]

  • Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE. LookChem. [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. ResearchGate. [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]

  • Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • 3,4,5-TMBA to TMA or M question. (2004). Hive Methods Discourse. [Link]

Sources

Technical Support Center: Synthesis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene, also known as 2,4-dimethoxy-β-nitrostyrene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common challenges associated with this reaction. The synthesis, a variation of the Henry-Knoevenagel condensation, is a cornerstone reaction for producing nitrostyrene intermediates vital in the development of various fine chemicals and pharmaceutical agents.[1][2] While the reaction appears straightforward, its success is highly sensitive to reaction conditions, and the prevalence of side reactions can significantly impact yield and purity.

This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Core Synthesis Protocol

The following protocol, adapted from established literature procedures, details a common method for the synthesis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene.[3][4][5] It serves as a baseline for the troubleshooting section that follows.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.2 mmol) of 2,4-dimethoxybenzaldehyde in 40 mL of glacial acetic acid.

  • Addition of Reagents: To this solution, add 11.0 g (180 mmol) of nitromethane followed by 5.0 g (64.9 mmol) of anhydrous ammonium acetate.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The solution will typically turn a deep yellow or orange color.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion, which typically takes 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water while stirring. A bright yellow crystalline solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to yield pure 2,4-dimethoxy-1-(2-nitroethenyl)benzene as bright yellow crystals.[6] Dry the product under vacuum.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low Yield & Formation of a Dark, Sticky Tar

Question: My reaction produced very little of the desired yellow solid. Instead, I have a dark brown or black, viscous tar that is difficult to work with. What went wrong?

Answer: This is the most frequently reported issue and is almost always due to polymerization of the β-nitrostyrene product.[6]

Likely Causes & Solutions:

  • Anionic Polymerization: The primary cause of tar formation is the base-catalyzed anionic polymerization of the electron-rich nitrostyrene product.[6][7] The β-carbon of the nitroalkene is highly electrophilic and susceptible to attack by nucleophiles, including another nitrostyrene molecule. The electron-donating methoxy groups on the aromatic ring exacerbate this issue by increasing the nucleophilicity of the product.

    • Solution: Strictly control the amount and type of base. While a base is necessary to deprotonate nitromethane to form the reactive nitronate anion, strong bases like NaOH or KOH can aggressively promote polymerization.[8] Using a milder catalyst like ammonium acetate or an amine base (e.g., triethylamine) provides a more controlled reaction environment. Ensure the pH does not become excessively basic.[6]

  • Reaction Temperature & Time: Excessive heat or prolonged reaction times can promote thermal polymerization and other degradation pathways.

    • Solution: Do not overheat the reaction mixture. Maintain a gentle reflux and monitor the reaction closely by TLC. Once the starting aldehyde is consumed, proceed with the workup promptly.

  • Purity of Aldehyde: The starting 2,4-dimethoxybenzaldehyde can oxidize over time to 2,4-dimethoxybenzoic acid. This acidic impurity can interfere with the catalytic cycle and promote side reactions.

    • Solution: Use freshly distilled or purified 2,4-dimethoxybenzaldehyde.[9] If the purity is suspect, wash a solution of the aldehyde in an organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, then dry and remove the solvent.

Caption: The primary side reaction leading to tar formation.

Problem 2: The Reaction Fails to Start or Proceeds Very Slowly

Question: I have been refluxing for several hours, but TLC analysis shows a large amount of unreacted aldehyde. Why is the reaction not proceeding?

Answer: A stalled or sluggish reaction typically points to an issue with the catalyst or the purity of the reagents.

Likely Causes & Solutions:

  • Inactive Catalyst: The catalyst, ammonium acetate, can degrade if not stored properly.

    • Solution: Use a fresh bottle of anhydrous ammonium acetate. Ensure it has been stored in a desiccator.

  • Insufficiently Anhydrous Conditions: While the reaction can tolerate trace amounts of water, excess water can hydrolyze the catalyst and interfere with the condensation step.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Solvent Choice: The choice of solvent can influence reaction rates. While acetic acid is common, other systems may be employed.

    • Solution: Glacial acetic acid is generally effective as it acts as both a solvent and a co-catalyst. Alternatively, refluxing in a solvent like toluene or xylene with a Dean-Stark trap to remove the water formed during the reaction can drive the equilibrium toward the product.[5]

Problem 3: The Product Precipitates as an Oil, Not a Crystalline Solid

Question: During the workup, instead of a yellow powder, an oily substance separated from the water. How can I isolate my product?

Answer: Oiling out during precipitation is usually caused by residual solvent or the presence of impurities that depress the melting point of the product and inhibit crystallization.

Likely Causes & Solutions:

  • Incomplete Reaction: If significant amounts of starting aldehyde remain, it can act as an impurity that prevents crystallization.

    • Solution: Confirm reaction completion via TLC before workup. If incomplete, consider extending the reaction time or adding a small, fresh portion of the catalyst.

  • Supersaturation/Rapid Cooling: Pouring the reaction mixture into water that is not sufficiently cold or without adequate stirring can lead to the formation of a supersaturated solution that oils out before it can crystallize.

    • Solution: Ensure the quench water contains plenty of ice and is being stirred vigorously as the reaction mixture is added. Adding the mixture slowly allows for controlled precipitation. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal from a previous successful batch. The oil can also be extracted into a solvent like dichloromethane, washed, dried, and the solvent evaporated to yield a crude solid that can then be recrystallized.[3]

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the Henry-Knoevenagel reaction in this synthesis?

A1: The reaction proceeds via a base-catalyzed nitroaldol condensation.[1][10]

  • Deprotonation: The base (formed from ammonium acetate) removes an acidic α-proton from nitromethane to generate a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. This forms a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is protonated, yielding a β-nitro alcohol.

  • Dehydration: Under the acidic (acetic acid) and heated conditions, this alcohol readily undergoes dehydration (elimination of water) to form the final conjugated nitroalkene product.

Q2: Can I use a stronger base like sodium hydroxide to speed up the reaction?

A2: It is strongly discouraged. While strong bases will deprotonate nitromethane much faster, they create several significant problems. They aggressively promote the anionic polymerization of the nitrostyrene product, leading to extensive tar formation.[6][8] They can also catalyze competing reactions like the Cannizzaro reaction with the aldehyde.[8] The use of a mild catalyst like ammonium acetate is crucial for controlling the reaction and maximizing the yield of the desired product.

Q3: My purified product has a slightly lower melting point than reported. Is it impure?

A3: A depressed melting point is a classic indicator of impurity. The most likely impurity is the starting aldehyde or oligomeric side products. Effective recrystallization is key. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly for proper crystal formation. A second recrystallization may be necessary to achieve high purity.

Q4: Is it possible to monitor this reaction by techniques other than TLC?

A4: Yes, while TLC is the most convenient method for a typical research lab, other techniques can be used. ¹H NMR spectroscopy can be used to monitor the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the vinyl proton signals of the product (~7.5-8.5 ppm). Gas Chromatography (GC) could also be used, though the thermal lability of the nitrostyrene should be considered when developing the method.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete? Problem Identify Issue Start->Problem No Success Successful Synthesis Start->Success Yes Yield Low Yield / Tar? Problem->Yield Stalled Reaction Stalled? Problem->Stalled Oiling Product Oiled Out? Problem->Oiling CheckCond Review Reaction Temp/Time Control Base Stoichiometry Yield->CheckCond CheckCat Check Catalyst Activity & Reagent Purity Stalled->CheckCat CheckWorkup Improve Workup: - Use Ice-Cold Water - Stir Vigorously - Scratch Flask Oiling->CheckWorkup CheckCat->Start Retry CheckCond->Start Retry CheckWorkup->Start Retry

Caption: A decision tree for troubleshooting common synthesis issues.

Quantitative Data Summary
ParameterRecommended ConditionRationale / Potential Issue if Deviated
Catalyst Ammonium AcetateMild base, minimizes polymerization. Stronger bases (NaOH, KOH) cause extensive tar formation.[6][8]
Aldehyde Purity Freshly distilled/purifiedAcidic impurities (from oxidation) can inhibit the reaction.[9]
Temperature Gentle Reflux (~100-110°C)Balances reaction rate and stability. Excessive heat promotes polymerization and degradation.[6]
Workup Quench Ice-cold waterPromotes rapid precipitation of a crystalline solid. Quenching at higher temps can lead to oiling out.[11]

References

  • Benchchem. (n.d.). How to avoid tar formation in nitrostyrene synthesis.
  • Wikipedia. (2023). Henry reaction. Retrieved from [Link]

  • El-Salam, H. A., & Mekhemer, G. A. (2014).
  • MDPI. (2016). Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

  • Nel, J. T., & McGill, W. J. (1983). Anionic polymerization of β‐nitrostyrenes.
  • Royal Society of Chemistry. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Retrieved from [Link]

  • Elsevier. (2000).
  • Wiley. (n.d.). m-Nitrostyrene. Organic Syntheses Procedure. Retrieved from [Link]

  • Wiley. (n.d.). Nitrostyrene. Organic Syntheses Procedure. Retrieved from [Link]

  • Wiley. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Aryl- and Alkylamines and the Palladium-Catalyzed Synthesis of Triarylamines.
  • Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube.
  • Sciencemadness Discussion Board. (2013). 2,5-dimethoxy-4-iodo-beta-nitrostyrene. Retrieved from [Link]

  • The Hive. (2003). Novel high-yielding C=C reduction of nitrostyrenes. Retrieved from [Link]

  • Semantic Scholar. (1964). Copolymerization of styrene. II. The reaction with β‐nitrostyrene. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting information for Multicomponent reaction towards chromeno[3,4-d][1][6][12]triazoles.

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
  • The Organic Chemistry Tutor. (2023, January 12).

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Substituted Nitrostyrenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nitrostyrenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this pivotal chemical transformation. Here, we move beyond simple protocols to explore the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve reproducible, high-yield results.

Troubleshooting Guide

This section addresses specific issues commonly encountered during the synthesis of substituted nitrostyrenes, providing detailed causal analysis and actionable solutions.

Issue 1: Low or No Product Yield

Question: I've followed a standard procedure, but my reaction is yielding very little or no desired nitrostyrene. What are the likely causes and how can I fix this?

Answer:

Low or non-existent yield is a frequent frustration, often stemming from a few key areas. Let's break down the probable culprits and their solutions.

Causal Analysis & Solutions:

  • Ineffective Catalyst System: The choice of catalyst is paramount and is highly dependent on the specific substrates.

    • For Electron-Rich Aldehydes: Standard Henry-Knoevenagel conditions using ammonium acetate in refluxing acetic acid can sometimes give lower yields.[1] Consider switching to a milder, base-catalyzed system like methylamine in methanol, which can be more effective for these substrates.[2] However, be mindful of longer reaction times.[3][4]

    • For Electron-Deficient Aldehydes: These substrates may favor the formation of the nitroaldol intermediate over the final dehydrated nitrostyrene.[1] Switching to base catalysis can improve yields in these cases.[1]

    • Steric Hindrance: Aldehydes with bulky ortho-substituents can be challenging. A less sterically hindered amine catalyst or alternative methods like ultrasound-promoted synthesis might be necessary to overcome this.[1]

  • Purity of Starting Materials:

    • Aldehyde Purity: Benzaldehydes are prone to oxidation to benzoic acid. Acidic impurities can interfere with base-catalyzed reactions. Always use freshly distilled or washed benzaldehyde to remove acidic contaminants.[5]

    • Solvent Quality: Ensure you are using dry, high-purity solvents, as water content can affect catalyst activity and promote side reactions.

  • Suboptimal Reaction Conditions:

    • Temperature Control: For strongly exothermic reactions, particularly with strong bases like sodium hydroxide, a failure to maintain low temperatures (-10°C to 15°C) can lead to a host of side reactions and reduced yield.[6] An initial induction period may be followed by a rapid temperature increase that needs to be controlled.

    • Reaction Time: Insufficient reaction time will naturally lead to low conversion. Conversely, excessively long reaction times, especially with base catalysts, can lead to product degradation or polymerization.[2][5] Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[3]

Issue 2: Significant Tar and Polymer Formation

Question: My reaction mixture is turning into a dark, viscous tar, making product isolation nearly impossible. What causes this and how can I prevent it?

Answer:

Tar formation is a classic challenge in nitrostyrene synthesis, primarily due to the reactivity of the product itself. Understanding the pathways to these undesirable byproducts is the first step in mitigating them.

Causal Analysis & Solutions:

  • Anionic Polymerization of the Product: The β-nitrostyrene product is highly susceptible to anionic polymerization, especially in the presence of the basic catalysts used in the Henry reaction.[5] This is often the main contributor to tar formation.[5]

    • Solution 1: Catalyst Choice: Avoid strong bases like alcoholic potassium hydroxide, which are known to promote polymerization.[2][5] Ammonium acetate in acetic acid is a generally safer choice to minimize this side reaction.[2][3][4]

    • Solution 2: Control Reaction Time: As mentioned previously, do not let the reaction proceed for an extended period after the product has formed. Over-extending the reaction time significantly increases the likelihood of polymerization.[5]

  • Formation of Higher Condensation Products: The initial nitroaldol adduct can react further with the starting materials, leading to complex, high-molecular-weight condensation products that contribute to the tarry mixture.[5]

    • Solution: Stoichiometry Control: Ensure precise stoichiometry of your reactants. Using a large excess of one reactant can sometimes drive the formation of these byproducts.

  • Side Reactions of Starting Materials: Under strongly basic conditions, benzaldehyde can undergo the Cannizzaro reaction, and nitromethane can form unstable salts that decompose, adding to the complexity of the byproduct mixture.[5]

    • Solution: pH Control: Maintaining a pseudo-pH range of 6.5–6.8 has been shown to be advantageous for achieving acceptable yields and minimizing these side reactions in certain systems.[5]

Issue 3: Difficulty in Product Purification

Question: I have a decent crude yield, but I'm struggling to purify the nitrostyrene from the reaction mixture. What are the best practices for isolation and purification?

Answer:

Effective purification is crucial for obtaining a high-purity final product. The strategy will depend on the physical properties of your specific substituted nitrostyrene.

Causal Analysis & Solutions:

  • Incomplete Reaction or Presence of Intermediates: The presence of unreacted starting materials or the nitroaldol intermediate can complicate purification.

    • Solution: Reaction Monitoring & Workup: Use TLC to ensure the reaction has gone to completion.[3] A proper workup is also key. For many procedures, pouring the reaction mixture into ice water will precipitate the crude nitrostyrene product.[3][4][5]

  • Co-precipitation of Byproducts: Tarry byproducts can interfere with crystallization, and their physical properties often make them difficult to separate using standard techniques.[5]

    • Solution 1: Recrystallization: This is the most common and effective method for purifying solid nitrostyrenes. Suitable solvents include methanol, ethanol, or isopropanol.[5][6][7] For products that are oils at room temperature, cooling in a freezer may induce crystallization.[8]

    • Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative for removing polar impurities and separating isomers.[3][5][9]

    • Solution 3: Melt Purification: For crude nitrostyrene containing water, melting the product in a beaker immersed in hot water can be an effective purification step. The nitrostyrene will form a lower layer that can be solidified by cooling, allowing the water to be decanted.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of substituted nitrostyrenes?

A1: The most common method is the Henry-Knoevenagel condensation reaction.[3][10] This is typically a base-catalyzed process where the catalyst deprotonates the nitroalkane (e.g., nitromethane) to form a nucleophilic nitronate. This nitronate then attacks the carbonyl carbon of the aldehyde. The resulting nitroaldol intermediate subsequently undergoes dehydration to yield the β-nitrostyrene.[3][4]

Q2: How do I choose the best catalyst for my specific substituted benzaldehyde?

A2: Catalyst selection is a critical decision that balances reaction efficiency, time, and potential side reactions.[3][4]

  • Ammonium Acetate in Acetic Acid: This is a widely used and generally effective method for a variety of substituted benzaldehydes, offering a good balance of shorter reaction times and avoidance of polymerization.[2][3][4]

  • Primary/Secondary Amines (e.g., Methylamine, Ethylenediamine): These are often used under milder, room temperature conditions.[3][4] While simple, they can lead to longer reaction times and a higher potential for polymer formation.[2][3][4] Methylamine has been reported to give good yields, especially if the product is insoluble and precipitates out of the reaction mixture.[2]

  • Strong Bases (e.g., NaOH, KOH): While they can be effective, strong bases are generally less favored due to a high propensity for promoting polymerization and other side reactions.[2][5] They require careful temperature control.[6]

Q3: Can I synthesize nitrostyrenes without a traditional condensation reaction?

A3: Yes, alternative methods exist. One notable approach is the direct nitration of styrenes. A one-pot process using copper(II) tetrafluoroborate, sodium nitrite, and iodine allows for the selective nitration of styrenes to the corresponding β-nitrostyrenes under mild conditions.[3][9]

Q4: What are the key safety precautions I should take when synthesizing nitrostyrenes?

A4: The vapors of hot solutions of nitrostyrene can be very irritating to the eyes and nose, and the solid substance can be irritating to the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be particularly cautious when working with strong bases and acids, and be prepared to manage exothermic reactions with appropriate cooling baths.

Data and Protocols

Comparative Analysis of Common Catalytic Systems
Catalyst SystemCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Methylamine (in Methanol)VariesRoom Temp6 h - 7 days40-85Simple, mild conditions.[3][4]Long reaction times, potential for polymer formation.[2][3][4]
Ammonium Acetate (in Acetic Acid)StoichiometricReflux (100-115)2 - 6 h30-95[1]Generally useful, shorter reaction times, avoids polymerization.[3][4]Requires reflux and acidic conditions.[3][4]
Ethylenediamine (in Isopropanol)~25 mol%Reflux12 hHighGood yields.[4]Requires reflux conditions.[4]
Alcoholic Potassium Hydroxide VariesVariesVariesPoor-High tendency for tar formation, generally unsuccessful with substituted nitroalkanes.[2][5]
Experimental Protocols
Protocol 1: General Procedure using Ammonium Acetate

This protocol is a robust and widely applicable method for a variety of substituted benzaldehydes.[4]

  • Combine the aldehyde (1 equivalent), nitroalkane (e.g., nitromethane, 1.1-1.5 equivalents), and ammonium acetate (0.5-1.0 equivalents) in glacial acetic acid.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.[3][4]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[3][4]

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like methanol or ethanol.[4][5]

Protocol 2: Base-Catalyzed Synthesis with Sodium Hydroxide

This protocol, adapted from Organic Syntheses, is effective but requires careful temperature control.[5]

  • In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine nitromethane (1 mole), freshly distilled benzaldehyde (1 mole), and methanol.

  • Cool the mixture to between -10°C and -5°C in an ice-salt bath.[5]

  • Slowly add a pre-cooled solution of sodium hydroxide, maintaining the reaction temperature between 10-15°C. Be aware of a potential initial exotherm.

  • After the addition is complete, allow the mixture to stand for 15 minutes.

  • Convert the resulting pasty mass to a clear solution by adding ice water.

  • Slowly add this alkaline solution to a stirred solution of hydrochloric acid to precipitate the nitrostyrene.

  • Filter the solid product, wash with water until chloride-free, and dry.[5]

  • The crude nitrostyrene can be purified by recrystallization from hot ethanol.[5]

Visualizations

General Reaction Workflow

Caption: General workflow for β-nitrostyrene synthesis.

Catalytic Cycle of the Base-Catalyzed Henry Reaction

G Nitroalkane Nitroalkane Nitronate Nitronate Nitroalkane->Nitronate + Base Base Base Adduct Nitroaldol Adduct Nitronate->Adduct + Aldehyde Aldehyde Aldehyde Product β-Nitrostyrene Adduct->Product Dehydration H2O - H₂O

Caption: Catalytic cycle of the Henry reaction.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield Observed CheckPurity Are starting materials pure? (Freshly distilled aldehyde?) Start->CheckPurity Purify Purify/distill aldehyde. Use anhydrous solvent. CheckPurity->Purify No CheckConditions Are reaction conditions optimal? (Temp, Time) CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeConditions Monitor with TLC. Adjust temp/time. CheckConditions->OptimizeConditions No CheckCatalyst Is the catalyst appropriate for the substrate? CheckConditions->CheckCatalyst Yes OptimizeConditions->CheckCatalyst ChangeCatalyst Consider alternative catalyst (e.g., Amine vs. NH4OAc). CheckCatalyst->ChangeCatalyst No ReRun Re-run Experiment CheckCatalyst->ReRun Yes ChangeCatalyst->ReRun

Sources

Technical Support Center: Temperature Control in the Synthesis of 2,4-dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethoxy-β-nitrostyrene. The focus is on the critical aspect of temperature control during the Henry condensation reaction, a key step in this synthesis. Precise temperature management is paramount for achieving high yields, ensuring product purity, and maintaining reaction safety.

I. Troubleshooting Guide: Common Temperature-Related Issues

Unexpected outcomes during the synthesis of 2,4-dimethoxy-β-nitrostyrene can often be traced back to improper temperature control. This section addresses common problems, their probable causes, and validated solutions.

Problem Observed Probable Cause (Temperature-Related) Recommended Solution & Explanation
Low to No Product Formation Reaction temperature is too low. The activation energy for the condensation of 2,4-dimethoxybenzaldehyde with nitromethane is not being met, resulting in a sluggish or stalled reaction. Solution: Gradually increase the reaction temperature. A modest increase, for instance from room temperature to 40-70°C, can significantly enhance reaction rates and yields.[1] It is crucial to monitor the reaction progress closely by methods like Thin Layer Chromatography (TLC).
Formation of Dark, Tarry Byproducts Excessively high reaction temperature. High temperatures can promote the polymerization of the β-nitrostyrene product, leading to the formation of undesirable high-molecular-weight tars.[2][3] This side reaction consumes the desired product and complicates purification. Solution: Immediately reduce the reaction temperature. If tar formation is persistent, consider conducting the reaction at a lower temperature for a longer duration. The use of ultrasound at lower temperatures has been shown to reduce side reactions like polymerization.[4]
Presence of Unreacted 2,4-Dimethoxybenzaldehyde Inadequate heating or localized cold spots. Non-uniform heating can lead to incomplete reaction. Solution: Ensure vigorous and uniform stirring of the reaction mixture. Employ a temperature-controlled water or oil bath to maintain a consistent temperature throughout the reaction vessel.
Formation of Nitroalkene (Dehydration Product) Reaction temperature is too high, favoring elimination. The initially formed β-nitro alcohol can undergo dehydration to form the corresponding nitroalkene, a reaction that is highly temperature-dependent.[1][5] Solution: Reduce the reaction temperature. Lower temperatures generally suppress the dehydration pathway, leading to a cleaner product profile.[1] If the nitroalkene is the desired product, then elevated temperatures are appropriate.[1]
Inconsistent Yields Between Batches Poor temperature reproducibility. Minor variations in the reaction temperature profile between batches can lead to significant differences in yield and purity. Solution: Implement a standardized and accurately controlled heating protocol. Use a calibrated thermometer and a reliable heating mantle or bath with a temperature controller.

II. Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving issues encountered during the synthesis of 2,4-dimethoxy-β-nitrostyrene, with a focus on temperature-related variables.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Temperature Control Analysis cluster_3 Corrective Actions Low Yield Low Yield Verify Reagent Purity Verify Reagent Purity Low Yield->Verify Reagent Purity Byproduct Formation Byproduct Formation Byproduct Formation->Verify Reagent Purity Inconsistent Results Inconsistent Results Inconsistent Results->Verify Reagent Purity Check Stoichiometry Check Stoichiometry Verify Reagent Purity->Check Stoichiometry Confirm Catalyst Activity Confirm Catalyst Activity Check Stoichiometry->Confirm Catalyst Activity Monitor Reaction Temperature Monitor Reaction Temperature Confirm Catalyst Activity->Monitor Reaction Temperature Assess Heating Method Uniformity Assess Heating Method Uniformity Monitor Reaction Temperature->Assess Heating Method Uniformity Review Temperature Profile Review Temperature Profile Assess Heating Method Uniformity->Review Temperature Profile Adjust Temperature Adjust Temperature Review Temperature Profile->Adjust Temperature Deviation Detected Improve Mixing Improve Mixing Review Temperature Profile->Improve Mixing Non-Uniformity Observed Consider Alternative Catalyst/Solvent Consider Alternative Catalyst/Solvent Review Temperature Profile->Consider Alternative Catalyst/Solvent Persistent Issues Optimize Reaction Time Optimize Reaction Time Adjust Temperature->Optimize Reaction Time Re-evaluate Results Re-evaluate Results Optimize Reaction Time->Re-evaluate Results Improve Mixing->Optimize Reaction Time Consider Alternative Catalyst/Solvent->Re-evaluate Results

Caption: Troubleshooting workflow for synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 2,4-dimethoxy-β-nitrostyrene?

A1: The optimal temperature for the synthesis of 2,4-dimethoxy-β-nitrostyrene via the Henry condensation can vary depending on the specific catalyst and solvent system employed. However, a general range of 40-80°C is often effective.[6][7][8] For instance, using methylamine as a catalyst in an alcohol solvent, a temperature of 40-50°C has been shown to produce high yields.[6] When using ammonium acetate in an organic solvent like toluene or xylene, a higher temperature range of 70-80°C is typically employed.[7] It is crucial to determine the optimal temperature empirically for your specific reaction conditions.

Q2: What are the consequences of exceeding the optimal reaction temperature?

A2: Exceeding the optimal temperature can lead to several undesirable outcomes:

  • Increased byproduct formation: Higher temperatures can promote side reactions, such as the self-condensation of the aldehyde (Cannizzaro reaction) or polymerization of the nitrostyrene product, leading to the formation of tars.[2][9]

  • Decomposition of the product: β-Nitrostyrenes can be thermally sensitive and may decompose at elevated temperatures.[10]

  • Reduced yield and purity: The formation of byproducts and decomposition will inevitably lower the yield of the desired product and complicate its purification.[2][11]

Q3: Can the reaction be performed at room temperature?

A3: While some Henry reactions can proceed at room temperature, the condensation of 2,4-dimethoxybenzaldehyde with nitromethane is often slow at ambient temperatures.[4] In many cases, no significant reaction occurs without the application of heat or another energy source like ultrasound.[4] Applying moderate heat is generally necessary to achieve a reasonable reaction rate and yield.

Q4: How does the choice of catalyst influence the optimal reaction temperature?

A4: The choice of catalyst has a significant impact on the required reaction temperature.

  • Basic catalysts like methylamine or potassium hydroxide can often facilitate the reaction at lower temperatures (e.g., 40-50°C).[3][6]

  • Ammonium acetate , a common catalyst for this reaction, typically requires higher temperatures (e.g., 70-100°C) to be effective.[12][13] The catalyst's role is to facilitate the deprotonation of nitromethane to form the nucleophilic nitronate anion, and the efficiency of this process is temperature-dependent.[9]

Q5: What are the best practices for monitoring and controlling the temperature during the synthesis?

A5:

  • Use a reaction vessel with a thermometer port: This allows for accurate measurement of the internal reaction temperature.

  • Employ a controlled heating source: A heating mantle with a temperature controller or a thermostatically controlled oil or water bath is highly recommended over a simple hot plate to ensure stable and uniform heating.

  • Ensure efficient stirring: Vigorous stirring is essential to maintain a homogeneous temperature throughout the reaction mixture and prevent the formation of localized hot spots.

  • Monitor the reaction progress: Regularly check the reaction's progress using TLC to determine the point of completion and avoid unnecessary heating, which could lead to byproduct formation.

IV. Reaction Mechanism and Temperature-Sensitive Steps

The synthesis of 2,4-dimethoxy-β-nitrostyrene proceeds via a Henry condensation reaction. The key steps are outlined below, highlighting the influence of temperature.

G cluster_0 Step 1: Nitronate Formation (Base-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (Temperature-Dependent) Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion + Base (Temp. Dependent) Base Base Base->Nitronate Anion β-Nitro Alkoxide β-Nitro Alkoxide Nitronate Anion->β-Nitro Alkoxide + 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde->β-Nitro Alkoxide β-Nitro Alcohol β-Nitro Alcohol β-Nitro Alkoxide->β-Nitro Alcohol + H+ 2,4-Dimethoxy-β-nitrostyrene 2,4-Dimethoxy-β-nitrostyrene β-Nitro Alcohol->2,4-Dimethoxy-β-nitrostyrene - H2O (High Temp. Favors) Water Water β-Nitro Alcohol->Water

Caption: Henry condensation mechanism for 2,4-dimethoxy-β-nitrostyrene synthesis.

The critical temperature-sensitive step is the final dehydration of the intermediate β-nitro alcohol. While some heat is required to drive the initial condensation, excessive temperatures will strongly favor this elimination reaction, potentially leading to a mixture of the alcohol and the desired nitrostyrene, or driving the reaction completely to the nitrostyrene if that is the intended product.[1][5]

V. Experimental Protocol: Synthesis using Methylamine Catalyst

This protocol is adapted from established methods and is provided as a general guideline.[6] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 2,4-dimethoxybenzaldehyde

  • Nitromethane

  • Methylamine (aqueous solution, e.g., 40%)

  • Methanol (or other suitable alcohol like ethanol or isopropanol)

  • Glacial Acetic Acid

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 100 mmol of 2,4-dimethoxybenzaldehyde in a minimal amount of methanol to ensure the mixture is stirrable (approximately 25-50 mL).

  • Add 105 mmol of nitromethane to the flask.

  • With continuous stirring, add 15-20 mmol of the aqueous methylamine solution in one portion.

  • Place the reaction flask in a water bath and heat to 40-50°C .

  • Monitor the reaction progress by TLC until the 2,4-dimethoxybenzaldehyde spot is no longer visible (typically 45-90 minutes).

  • Once the reaction is complete, remove the flask from the water bath and cool to room temperature.

  • Add 25 mmol of glacial acetic acid to the reaction mixture to neutralize the methylamine.

  • Place the flask in an ice bath or freezer to induce crystallization of the 2,4-dimethoxy-β-nitrostyrene.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water to remove any residual methylamine acetate.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol, ethanol, or isopropanol) to obtain the purified 2,4-dimethoxy-β-nitrostyrene.

VI. References

  • BenchChem. (n.d.). Thermal Stability and Decomposition of trans-beta-Nitrostyrene: A Technical Guide. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. Retrieved from

  • Rhodium.ws. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes. Retrieved from

  • Wikipedia. (2023). Henry reaction. Retrieved from

  • The Hive. (2003). High-yielding nitrostyrene catalyst. Retrieved from

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from

  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Retrieved from

  • MDPI. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Retrieved from

  • ResearchGate. (n.d.). Effect of temperature on the Henry reaction. Retrieved from

  • BenchChem. (n.d.). How to avoid tar formation in nitrostyrene synthesis. Retrieved from

  • ChemicalBook. (n.d.). 2,5-Dimethoxy-Beta-Nitrostyrene synthesis. Retrieved from

  • BenchChem. (n.d.). Impact of reaction temperature on the outcome of the Henry condensation. Retrieved from

  • Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound. Retrieved from

  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Retrieved from

  • BenchChem. (n.d.). Purification techniques for crude nitrostyrene products. Retrieved from

  • Rhodium.ws. (n.d.). The Synthesis of beta-Nitrostyrenes. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Yields in the Reduction of 2,4-dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the reduction of 2,4-dimethoxy-β-nitrostyrene to its corresponding phenethylamine, 2,4-dimethoxyphenethylamine (2C-H). This guide is structured in a question-and-answer format to directly address common issues encountered during this critical synthetic step. Our aim is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am experiencing significantly lower than expected yields in my LiAlH₄ reduction of 2,4-dimethoxy-β-nitrostyrene. What are the most probable causes?

Low yields in lithium aluminum hydride (LiAlH₄) reductions are a frequent challenge and can often be attributed to a few critical factors:

  • Reagent Quality and Handling: LiAlH₄ is extremely reactive and pyrophoric, readily decomposing upon exposure to moisture. Ensure you are using a fresh, high-quality batch of LiAlH₄ and that all glassware is rigorously dried. The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: While the reduction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, insufficient heating during the reflux stage can lead to an incomplete reaction. Conversely, excessive temperatures can promote side reactions.[1][2][3]

  • Stoichiometry: An insufficient molar equivalent of LiAlH₄ will result in an incomplete reduction. A common protocol suggests using around 4 equivalents of LiAlH₄ for each equivalent of the nitrostyrene.[1]

  • Work-up Procedure: The quenching and work-up steps are critical for maximizing product recovery. Improper quenching can lead to the formation of emulsions or the precipitation of aluminum salts that trap the product. A carefully controlled sequential addition of water and a sodium hydroxide solution is crucial for forming a filterable precipitate.[2][3]

Q2: My reaction with LiAlH₄ seems to be stalling, and TLC analysis shows the presence of starting material even after prolonged reflux. How can I drive the reaction to completion?

If your reaction is not reaching completion, consider the following troubleshooting steps:

  • Verify Reagent Activity: The most common culprit is degraded LiAlH₄. If possible, test the hydride's activity on a small scale with a known substrate.

  • Solvent Purity: Ensure your solvent (typically anhydrous tetrahydrofuran - THF) is completely dry. The presence of water will consume the LiAlH₄.

  • Temperature and Duration: Gradually increasing the reflux temperature (within the limits of your solvent and apparatus) or extending the reflux time may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

Q3: I am observing the formation of a significant amount of an unidentified, polar byproduct in my NaBH₄/CuCl₂ reduction. What could this be, and how can I minimize its formation?

The NaBH₄/CuCl₂ system is an excellent, milder alternative to LiAlH₄, but it is not without its potential pitfalls.[4][5][6][7][8][9][10] A common polar byproduct is the corresponding hydroxylamine.[5] The formation of this side product can be influenced by:

  • Reaction Time and Temperature: Over-reduction or side reactions can occur with prolonged reaction times or excessive heat. Close monitoring of the reaction is essential.[11]

  • Rate of Addition: The order and rate of reagent addition can be critical. A typical procedure involves adding the nitrostyrene in portions to a suspension of NaBH₄, followed by the addition of the CuCl₂ solution.[8]

  • pH of the Reaction Mixture: Maintaining the appropriate pH during the reaction and work-up is important to prevent side reactions.

To minimize byproduct formation, adhere closely to established protocols, monitor the reaction progress diligently, and consider optimizing the reaction time and temperature for your specific setup.

Q4: I am struggling with the purification of my 2,4-dimethoxyphenethylamine. The crude product is an oil and is difficult to handle. What are the best practices for purification?

Purification of the final amine can indeed be challenging. Here are some effective strategies:

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities. Dissolve the crude product in a non-polar organic solvent and extract with an acidic aqueous solution (e.g., dilute HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) and extract the freebase amine back into an organic solvent.[1][2][3]

  • Crystallization as a Salt: Converting the oily freebase to a solid salt (e.g., hydrochloride or hydrobromide) can greatly simplify purification. This is achieved by dissolving the crude amine in a suitable solvent and adding a solution of the corresponding acid (e.g., HCl in ether or isopropanol). The resulting crystalline salt can then be isolated by filtration and washed.[1][2]

  • Distillation: For larger quantities, vacuum distillation of the freebase oil can provide a highly pure product.[2][3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the reduction of 2,4-dimethoxy-β-nitrostyrene.

TroubleshootingWorkflow Troubleshooting Low Yields in Nitrostyrene Reduction start Low Yield Observed check_reagents Verify Reagent Quality (LiAlH₄, NaBH₄, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_workup Analyze Work-up & Purification (Quenching, Extraction, Crystallization) start->check_workup incomplete_reaction Incomplete Reaction (Starting Material Remains) check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_products Side Product Formation (Unidentified Spots on TLC) check_conditions->side_products product_loss Product Loss During Work-up (Emulsions, Poor Extraction) check_workup->product_loss optimize_reagents Use Fresh Reagents Ensure Anhydrous Conditions incomplete_reaction->optimize_reagents Degraded Reagents optimize_conditions Adjust Temperature/Time Ensure Inert Atmosphere incomplete_reaction->optimize_conditions Suboptimal Conditions side_products->optimize_conditions Non-ideal Conditions optimize_workup Refine Quenching Protocol Optimize Extraction pH Consider Salt Formation product_loss->optimize_workup Inefficient Procedure

Caption: A flowchart guiding the troubleshooting process for low yields.

Comparative Overview of Common Reduction Methods

Method Reducing Agent Typical Yield Advantages Disadvantages Key Considerations
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)65-75%[1][2][3]Potent and reliablePyrophoric, requires anhydrous conditions, special handlingStrict adherence to inert atmosphere and anhydrous techniques is crucial.
Borohydride Reduction Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂)62-83%[4][5][6][7][8][9][10]Milder, user-friendly, no inert atmosphere required, short reaction timesPotential for hydroxylamine byproduct formationCareful control of reaction temperature and reagent addition is important.
Catalytic Hydrogenation H₂ / Palladium on Charcoal (Pd/C) or Palladinized Barium Sulfate65-71%[12][13][14][15][16]Scalable, avoids pyrophoric reagentsRequires specialized hydrogenation equipment, catalyst can be expensiveCatalyst activity and reaction pressure are key parameters.

Detailed Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established literature procedures.[1][2][3]

  • Preparation: Under an inert atmosphere (argon or nitrogen), equip a dry, two-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Suspend lithium aluminum hydride (4 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2,4-dimethoxy-β-nitrostyrene (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow enough to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC. A typical reflux time is 15-24 hours.[1][2]

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous sodium hydroxide solution.

  • Work-up: A white, granular precipitate should form. Filter the mixture through a pad of celite and wash the filter cake with THF.

  • Extraction: Combine the filtrate and washes, and remove the solvent under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.

  • Isolation: Make the aqueous layer strongly basic with a concentrated sodium hydroxide solution and extract the product with dichloromethane. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2,4-dimethoxyphenethylamine as an oil.

Protocol 2: Reduction with Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂)

This protocol is based on the facile, one-pot procedure described by D'Andrea and Jademyr.[5][8][9]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Substrate Addition: Add the 2,4-dimethoxy-β-nitrostyrene (1 equivalent) in small portions to the stirring suspension.

  • Catalyst Addition: Add a freshly prepared 2M solution of copper(II) chloride (catalytic amount) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and reflux for 10-30 minutes. Monitor the reaction progress by TLC.[4][5]

  • Work-up: After cooling to room temperature, add a 35% solution of sodium hydroxide.

  • Extraction: Extract the mixture with isopropyl alcohol. Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: The product can be isolated as the freebase by evaporating the solvent under reduced pressure, or as the hydrochloride salt by precipitating with an excess of HCl in a suitable solvent (e.g., diethyl ether or dioxane).[8]

Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting. The reduction of a nitrostyrene to a phenethylamine is a two-fold process involving the reduction of both the carbon-carbon double bond and the nitro group.

ReductionMechanism General Reduction Pathways of β-Nitrostyrene nitrostyrene β-Nitrostyrene (C=C and NO₂ groups) nitroalkane Nitroalkane (C-C and NO₂ groups) nitrostyrene->nitroalkane Reduction of C=C hydroxylamine Hydroxylamine (C-C and NHOH group) nitroalkane->hydroxylamine Partial Reduction of NO₂ amine Phenethylamine (C-C and NH₂ groups) nitroalkane->amine Direct Reduction of NO₂ hydroxylamine->amine Full Reduction of NHOH

Caption: Simplified reaction pathways in the reduction of a β-nitrostyyrene.

In the case of the NaBH₄/CuCl₂ system, it is proposed that copper(II) is first reduced to active copper(0) by sodium borohydride. This in-situ generated species then facilitates the reduction of the nitrostyrene.[4][5]

References

  • Gavara, L., et al. (2022). Bioorganic and Medicinal Chemistry, 72, 116964.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH₄/CuCl₂.
  • Erowid. (n.d.). Successful 2C-B Syntheses.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.
  • The Hive. (2003). Novel high-yielding C=C reduction of nitrostyrenes.
  • ResearchGate. (2025). Research Progress on Reactions Involving β-Nitrostyrene.
  • Royal Danish Library. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
  • National Institutes of Health. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
  • d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Cambridge Open Engage.
  • designer-drug.com. (n.d.). High-yield 2C-H synthesis.
  • Organic Syntheses. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. 89, 131-142.
  • BenchChem. (2025). Challenges in the selective reduction of the nitro group.
  • Journal of Medicinal Chemistry. (n.d.). Reduction of Nitrostyrenes using Red-Al.
  • Rhodium.ws. (n.d.).
  • Sciencemadness Discussion Board. (2019). Troubleshooting Zn/HCl reduction of nitrostyrenes.
  • Reddit. (2023). 2 routes to 2C-H synthesis, which is better?.
  • Erowid. (n.d.). 2C-H via 2,5-Dimethoxymandelonitrile.
  • MDPI. (n.d.). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
  • Hip Forums. (2014). Reduction Of Nitrostyrene.
  • designer-drug.com. (n.d.).
  • Cambridge Open Engage. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • Sciencemadness.org. (2018). Nitrostyrene reduction using NaBH4/CuCl2.
  • Reddit. (2019). Nitrostyrene reduction.
  • Bulletin of the Chemical Society of Japan. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. 63(4), 1252-1254.
  • Reddit. (2023). Consistently low yields with NaBH4/CuCl2 reduction of beta-nitrostyrenes.
  • Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Rhodium.ws. (n.d.).
  • Rhodium.ws. (n.d.).

Sources

Technical Support Center: Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability and Storage for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and storage of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-.

Q1: What are the ideal storage conditions for Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-?

A1: To ensure maximum shelf-life, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is typically found on the product label. For enhanced stability, storing under an inert atmosphere, such as nitrogen, is also advised.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures and direct sunlight should be avoided as they can lead to degradation.[3] The compound is a combustible liquid, and forms explosive mixtures with air on intense heating. Therefore, it is crucial to keep it away from open flames, hot surfaces, and other sources of ignition.[4]

Q3: Is Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- sensitive to light?

A3: Yes, β-nitrostyrenes can undergo photoisomerization when exposed to UV light.[5] It is recommended to store the compound in a light-resistant container to prevent degradation.

Q4: What are the known incompatibilities for this compound?

A4: Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- should be stored away from strong oxidizing agents.[3] Contact with incompatible materials can lead to hazardous reactions.

Q5: What are the signs of degradation?

A5: A change in color or the appearance of impurities may indicate degradation. If you suspect degradation, it is advisable to re-analyze the compound for purity before use.

Q6: What is the expected shelf-life of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-?

A6: When stored under recommended conditions, nitrostyrene derivatives are generally considered to be shelf-stable for an extended period.[6] However, for critical applications, it is best to refer to the manufacturer's expiry date or re-qualify the material if it has been stored for a long time.

Troubleshooting Guide: Stability and Storage Issues

This guide is designed to help you troubleshoot common problems you may encounter during the storage and handling of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). Ensure storage conditions are optimized: cool, dark, dry, and under an inert atmosphere.[1][3]
Discoloration of the material Exposure to light, heat, or incompatible materials.Store in an amber or opaque container to protect from light.[5] Maintain storage at the recommended cool temperature and away from oxidizing agents.[3]
Reduced potency or reactivity Gradual degradation over time or exposure to adverse conditions.Re-test the material to confirm its purity and potency. If degradation is confirmed, a fresh batch of the compound should be used.
Formation of unknown impurities Degradation or reaction with contaminants.Review handling procedures to minimize exposure to air, moisture, and potential contaminants. Ensure all labware is clean and dry before use.

Experimental Protocol: Stability Assessment

To ensure the integrity of your starting material, a baseline stability assessment is recommended.

Objective: To determine the purity and stability of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- over time under specific storage conditions.

Methodology:

  • Initial Analysis: Upon receiving a new batch of the compound, perform an initial purity analysis using a validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

  • Sample Aliquoting: Aliquot the compound into several smaller, sealed vials appropriate for long-term storage. This minimizes the impact of repeated opening and closing of the main container.

  • Storage Conditions: Store the aliquots under the recommended conditions (cool, dark, and dry). For a more comprehensive study, you may include additional aliquots stored under "stressed" conditions (e.g., elevated temperature, exposure to light) to understand degradation pathways.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), analyze one aliquot from each storage condition.

  • Data Comparison: Compare the purity results from each time point to the initial analysis. A significant decrease in purity or the appearance of new impurity peaks indicates degradation.

Logical Workflow for Troubleshooting Stability

The following diagram illustrates a decision-making process for addressing potential stability issues with Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-.

Stability_Troubleshooting Start Inconsistent Experimental Results Check_Purity Analyze Compound Purity (e.g., HPLC, NMR) Start->Check_Purity Purity_OK Purity > 98%? Check_Purity->Purity_OK Investigate_Other Investigate Other Experimental Variables Purity_OK->Investigate_Other Yes Purity_Low Purity < 98% Purity_OK->Purity_Low No Review_Storage Review Storage Conditions Purity_Low->Review_Storage Storage_Correct Conditions Met? Review_Storage->Storage_Correct Purify_Compound Purify or Order New Batch Storage_Correct->Purify_Compound Yes Correct_Storage Implement Correct Storage Protocols Storage_Correct->Correct_Storage No Correct_Storage->Purify_Compound

Caption: Troubleshooting workflow for stability issues.

References

  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • SAFETY D
  • Synthesis of 2,4-Dimethoxy-β-methyl-β-nitrostyrene. (n.d.). PrepChem.com.
  • 2,4-DIMETHOXY-OMEGA-NITROSTYRENE synthesis. (n.d.). ChemicalBook.
  • Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. (n.d.). Cole-Parmer.
  • Research Progress on Reactions Involving β-Nitrostyrene. (2025).
  • Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. (n.d.). PubMed.
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). PMC - NIH.
  • 2,5-Dimethoxy-Beta-Nitrostyrene synthesis. (n.d.). ChemicalBook.
  • Overview on two important aerobic degradation routes of styrene in... (n.d.).
  • Nitrostyrene. (n.d.). Organic Syntheses Procedure.
  • Chemical Safety Data Sheet MSDS / SDS - 1,4-DIMETHOXY-2-NITROBENZENE. (2025). ChemicalBook.
  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (n.d.). Tetrahedron Letters.
  • Safety D
  • β-Nitrostyrene. (n.d.). Wikipedia.
  • 2,5-dimethoxy-beta-nitrostyrene. (2023). Reddit.
  • 2,4-Dimethoxy-β-nitrostyrene. (n.d.). Santa Cruz Biotechnology.
  • The structures of the E-β-nitrostyrene derivative test compounds. (n.d.).
  • 3,4-Dimethoxy-β-nitrostyrene. (n.d.). NIST WebBook.
  • 2,5-Dimethoxy-beta-nitrostyrene cas 40276-11-7. (2023). Shandong Minglang Chemical Co., Ltd.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2,4-Dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of β-Nitrostyrenes

Substituted β-nitrostyrenes are versatile building blocks in organic synthesis, serving as crucial precursors for a wide array of pharmaceuticals and biologically active compounds. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the vinyl group for various transformations, including Michael additions and cycloadditions. Among these, 2,4-dimethoxy-β-nitrostyrene is a key intermediate, valued for the specific substitution pattern it imparts to target molecules.

Accurate structural elucidation is paramount to ensure reaction success and final product purity. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose, offering a detailed fingerprint of a molecule's proton environment. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-dimethoxy-β-nitrostyrene, presents a comparative analysis against its common isomers, and details a robust protocol for sample preparation and data acquisition.

¹H NMR Spectrum Analysis of 2,4-Dimethoxy-β-nitrostyrene

The structure and proton assignments are as follows:

Chemical structure of 2,4-dimethoxy-β-nitrostyrene with proton labels.

Predicted Spectral Data (in CDCl₃):

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
Doublet (d)~ 7.55Jαβ ≈ 13.7Deshielded by the adjacent nitro group and phenyl ring. Coupled only to Hβ.
Doublet (d)~ 8.40Jαβ ≈ 13.7Significantly deshielded by the phenyl ring and the anisotropic effect of the nitro group. Coupled only to Hα. The large coupling constant is characteristic of a trans configuration.
H-6 Doublet (d)~ 7.60J5,6 ≈ 8.5Ortho to the electron-withdrawing nitrovinyl group, leading to a downfield shift. Coupled to H-5.
H-5 Doublet of Doublets (dd)~ 6.50J5,6 ≈ 8.5, J3,5 ≈ 2.4Shielded by two ortho/para methoxy groups. Coupled to both H-6 (ortho) and H-3 (meta).
H-3 Doublet (d)~ 6.45J3,5 ≈ 2.4Highly shielded by the ortho and para methoxy groups. Coupled only to H-5 (meta).
-OCH₃ (C4) Singlet (s)~ 3.90N/AStandard chemical shift for an aryl methoxy group.
-OCH₃ (C2) Singlet (s)~ 3.88N/ASlightly different chemical environment than the C4-methoxy group, but likely to be very close.

Comparative Analysis: Distinguishing Isomers by ¹H NMR

The true power of ¹H NMR lies in its ability to unambiguously differentiate between isomers. The substitution pattern on the aromatic ring creates unique splitting patterns that act as diagnostic fingerprints. Below is a comparison of the expected spectrum of 2,4-dimethoxy-β-nitrostyrene with its common isomers and the parent compound, β-nitrostyrene.

CompoundAromatic Protons (δ, ppm & Multiplicity)Vinylic Protons (δ, ppm, J in Hz)Methoxy Protons (δ, ppm)Key Distinguishing Feature
β-Nitrostyrene 7.35-7.57 (m, 5H)[2]7.60 (d), 8.00 (d), J ≈ 13.5[2]N/AA complex multiplet for 5 aromatic protons.
2,4-Dimethoxy-β-nitrostyrene (Predicted) ~7.60 (d), ~6.50 (dd), ~6.45 (d)~7.55 (d), ~8.40 (d), J ≈ 13.7~3.90 (s), ~3.88 (s)A clear set of three distinct aromatic signals (d, dd, d) with characteristic ortho and meta couplings.
3,4-Dimethoxy-β-nitrostyrene ~7.15 (d), ~7.05 (dd), ~6.90 (d)~7.50 (d), ~7.95 (d), J ≈ 13.6~3.94 (s), ~3.92 (s)A characteristic ABX splitting pattern for the three aromatic protons.[3][4]
2,5-Dimethoxy-β-nitrostyrene ~7.10 (d), ~6.95 (dd), ~6.85 (d)~7.60 (d), ~8.05 (d), J ≈ 13.7~3.85 (s), ~3.82 (s)A different ABX pattern compared to the 3,4-isomer due to the altered substituent positions.[5]

This comparison underscores how the aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the 2,4-, 3,4-, and 2,5-dimethoxy isomers. The unique coupling constants and chemical shifts arising from the relative positions of the substituents provide a definitive structural assignment.

Experimental Protocol for ¹H NMR Sample Preparation

Adherence to a standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following procedure is a validated method for preparing small organic molecules like 2,4-dimethoxy-β-nitrostyrene for analysis.[2][3][6]

Materials:

  • Sample: 5-25 mg of 2,4-dimethoxy-β-nitrostyrene[3]

  • Solvent: ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR Tube: Clean, unscratched 5 mm NMR tube and cap

  • Vial: Small glass vial (e.g., 1-dram)

  • Pipette: Glass Pasteur pipette

  • Filter: Small plug of glass wool

Procedure:

  • Weighing: Accurately weigh 5-25 mg of the solid sample and place it into a small, clean glass vial. For routine ¹H NMR, this concentration provides excellent signal-to-noise within a few minutes of acquisition time.[2]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. If necessary, gentle warming can be applied, but ensure the compound is stable to heat.

  • Filtration: To remove any particulate matter that can degrade spectral quality, place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities into the sample.[6]

  • Transfer: Filter the solution directly from the vial into the NMR tube through the glass wool-plugged pipette. The final solution in the tube should be completely transparent.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

Workflow Visualization

The following diagram illustrates the key stages of the sample preparation and analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Data Interpretation weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (~0.7 mL CDCl₃) weigh->dissolve mix 3. Ensure Complete Dissolution dissolve->mix filter 4. Filter into NMR Tube (Glass Wool Pipette) mix->filter wipe 5. Clean Tube Exterior filter->wipe insert 6. Insert into Spectrometer wipe->insert acquire 7. Acquire Data (Lock, Shim, Run) insert->acquire process 8. Process Spectrum (FT, Phase, Baseline) acquire->process analyze 9. Analyze & Compare (Shifts, Couplings) process->analyze

Workflow for NMR sample preparation and analysis.

Conclusion

The ¹H NMR spectrum provides an indispensable tool for the characterization of 2,4-dimethoxy-β-nitrostyrene. While a published reference spectrum is elusive, a detailed prediction based on established chemical principles and data from related isomers allows for confident structural verification. The key diagnostic features are the trans-vinylic coupling constant of ~13.7 Hz and, most importantly, the unique d, dd, d splitting pattern in the aromatic region. This signature allows for clear and unambiguous differentiation from other common isomers like 3,4- and 2,5-dimethoxy-β-nitrostyrene. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra to confirm the identity and purity of this vital synthetic intermediate.

References

  • The Royal Society of Chemistry. (2014). Supporting Information for Continuous asymmetric Michael additions of ketones to β-nitroolefins over (1R, 2R)-(+)-1,2-DPEN modified sulfonic acid resin. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Dimethoxy-beta-nitrostyrene. John Wiley & Sons, Inc. Retrieved from [Link]

  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re. [Image attached to a research paper]. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding Molecular Architecture

In the landscape of modern drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-, also known as 2,4-dimethoxy-β-nitrostyrene, is a substituted styrene derivative whose utility spans synthetic chemistry and potential biological applications. Its molecular framework, featuring a heavily substituted aromatic ring conjugated with a nitro-activated double bond, presents a rich analytical challenge.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive tool for this task. Unlike ¹H NMR, which maps the proton environments, ¹³C NMR provides a direct census of the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering profound insights into their electronic environments. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 2,4-dimethoxy-1-(2-nitroethenyl)benzene. We will deconstruct the spectrum by comparing it against simpler, foundational molecules, thereby explaining the causal electronic effects of each substituent. This comparative approach not only validates the final spectral assignment but also serves as an educational framework for researchers tackling similarly complex structures.

Comparative Framework: Predicting a Spectrum from First Principles

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. By starting with a simple benzene ring and sequentially adding the substituents present in our target molecule, we can logically predict the final spectrum. This method relies on understanding Substituent Chemical Shift (SCS) effects, which are primarily driven by resonance (mesomeric) and inductive phenomena.[1][2]

  • Baseline - Benzene (C₆H₆): A perfectly symmetric molecule, all six carbon atoms in benzene are chemically equivalent. This results in a single, sharp signal in the ¹³C NMR spectrum at approximately 128.7 ppm.[3]

  • Introducing Methoxy Groups - 2,4-Dimethoxybenzaldehyde: Before analyzing our final molecule, examining a close precursor, 2,4-dimethoxybenzaldehyde, is instructive. The two methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) through resonance. This effect increases electron density primarily at the ortho and para positions relative to the substituent, causing the corresponding carbon nuclei to become more shielded and shift upfield (to a lower ppm value).[4] The aldehyde group (-CHO) is an electron-withdrawing group (EWG), which has the opposite effect. The interplay of these groups breaks the ring's symmetry, leading to six distinct aromatic signals.

  • Introducing the Nitroethenyl Group - β-Nitrostyrene: The (2-nitroethenyl) group is a powerful electron-withdrawing system due to the strong resonance and inductive effects of the nitro (-NO₂) group. In β-nitrostyrene, this group deshields the aromatic carbons, particularly the ipso-carbon (the one attached to the vinyl group) and the vinylic carbons themselves.[5][6]

By synthesizing these principles, we can anticipate the spectrum for 2,4-dimethoxy-1-(2-nitroethenyl)benzene . The two -OCH₃ groups will strongly shield the ring carbons, while the conjugated nitroethenyl group will deshield them. The final chemical shifts will be a net result of these competing electronic influences.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible ¹³C NMR data hinges on meticulous sample preparation and a logically structured experimental workflow. Adherence to this protocol ensures the integrity of the results.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh ~50-100 mg of sample prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 3. Filter solution through glass wool plug into a clean 5 mm NMR tube prep2->prep3 prep4 4. Cap tube and wipe clean prep3->prep4 acq1 5. Insert sample into spectrometer prep4->acq1 Transfer to Spectrometer acq2 6. Lock on deuterium signal and shim magnetic field acq1->acq2 acq3 7. Tune and match probe for ¹³C nucleus acq2->acq3 acq4 8. Acquire spectrum (Proton-decoupled, sufficient scans for S/N) acq3->acq4 proc1 9. Apply Fourier transform, phase correction, and baseline correction acq4->proc1 Process Raw Data (FID) proc2 10. Calibrate chemical shift scale (e.g., to solvent peak) proc1->proc2 proc3 11. Assign peaks based on theory and comparative data proc2->proc3

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 2,4-dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Spectroscopic Verification

In the synthesis of pharmacologically relevant compounds, 2,4-dimethoxy-β-nitrostyrene serves as a critical intermediate. These nitrostyrene derivatives are versatile precursors for a wide range of target molecules, often synthesized via a Henry nitroaldol condensation between 2,4-dimethoxybenzaldehyde and a nitroalkane.[1][2] Verifying the successful formation of the target compound and ensuring its purity is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides an unambiguous molecular fingerprint.

This guide provides an in-depth analysis of the infrared spectrum of 2,4-dimethoxy-β-nitrostyrene. We will explore the theoretical basis for its characteristic absorption bands, present a detailed experimental protocol using modern Attenuated Total Reflectance (ATR) techniques, and compare its spectrum to key alternatives to highlight the subtle yet critical differences that confirm molecular identity.

Experimental Methodology: Acquiring a High-Fidelity Spectrum

For the analysis of solid samples like 2,4-dimethoxy-β-nitrostyrene, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the preferred method.[3][4] Unlike traditional KBr pellets, ATR requires minimal sample preparation, eliminates issues with pellet transparency, and ensures excellent sample-to-sample reproducibility. The technique works by passing an infrared beam through a high-refractive-index crystal (e.g., diamond or zinc selenide).[5][6] The beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample placed in tight contact with the crystal surface, allowing for the absorption of IR energy.[3]

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Lower the press arm to apply pressure to the clean, empty crystal.

    • Acquire a background spectrum. This is a critical step to ratio out the instrument's and ambient environment's (e.g., CO₂, water vapor) own IR absorptions.

  • Sample Application:

    • Retract the press arm.

    • Place a small amount (a few milligrams is sufficient) of the solid 2,4-dimethoxy-β-nitrostyrene powder onto the center of the ATR crystal.[6]

    • Lower the press arm to apply firm, even pressure. This ensures optimal contact between the sample and the crystal, which is essential for a strong, high-quality spectrum.[7]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The resulting spectrum is automatically ratioed against the collected background.

    • If necessary, apply a baseline correction to flatten the spectrum.

    • Clean the ATR crystal surface thoroughly to prepare for the next sample.

Workflow for Spectroscopic Analysis

The entire process, from sample handling to final interpretation, follows a logical and self-validating sequence.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation Sample Solid Sample (2,4-dimethoxy-β-nitrostyrene) Load Apply Sample to Crystal & Apply Pressure Sample->Load Clean Clean ATR Crystal (e.g., with Isopropanol) Background Acquire Background Spectrum (Clean Crystal) Clean->Background Scan Acquire Sample Spectrum (16-32 scans) Background->Scan Ratioing Load->Scan Process Process Spectrum (Baseline Correction) Scan->Process Assign Peak Assignment (Identify Functional Groups) Process->Assign Compare Compare with Reference Spectra & Alternatives Assign->Compare Report Final Report & Verification Compare->Report

Caption: Workflow for ATR-FTIR analysis of 2,4-dimethoxy-β-nitrostyrene.

Spectral Analysis: Decoding the Molecular Fingerprint

The structure of 2,4-dimethoxy-β-nitrostyrene contains several key functional groups, each with characteristic vibrational frequencies. A thorough analysis of these bands allows for its unambiguous identification.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale and Notes
Nitro (R-NO₂) Group Asymmetric Stretch1550 - 1475StrongThis strong absorption is highly characteristic of the nitro group. Its position is influenced by conjugation with the alkene and aromatic ring.[8][9]
Symmetric Stretch1360 - 1290StrongThe second strong band confirming the presence of the nitro group. The pair of strong bands in these regions is a definitive marker.[8][9]
Alkene Group C=C Stretch~1630MediumConjugation with the nitro group and the aromatic ring can shift this value. Its intensity is often enhanced by the polar nitro substituent.[10]
Vinyl =C-H Stretch3100 - 3000MediumThis C-H stretch appears at a slightly higher frequency than the aromatic C-H stretches, often seen as a shoulder on the main aromatic C-H absorption band.[11]
Trans =C-H Out-of-Plane Bend~965StrongFor trans-substituted alkenes, this out-of-plane "wag" is typically a strong and sharp band, providing key information about the stereochemistry of the vinyl group.[10]
Aromatic System Aromatic C-H Stretch3100 - 3050MediumThese stretches occur just above 3000 cm⁻¹, distinguishing them from alkane C-H stretches.[9]
Aromatic C=C Ring Stretches1600 - 1475Medium-WeakAromatic rings typically show a pair of sharp bands in this region. The exact positions are sensitive to the substitution pattern on the ring.[11]
C-H Out-of-Plane Bends900 - 690StrongThe specific pattern of these strong bands in the fingerprint region is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.
Ether (Ar-O-CH₃) Group Asymmetric C-O-C Stretch1280 - 1200StrongAryl alkyl ethers display a very strong and prominent C-O stretching band in this region. This is a key feature confirming the presence of the methoxy groups.[8]
Symmetric C-O-C Stretch~1050MediumA second, typically less intense, C-O stretch that further supports the presence of the ether linkages.
Alkyl (Methoxy -CH₃) Symmetric/Asymmetric C-H Stretch2950 - 2850Medium-WeakThese bands are characteristic of sp³ hybridized C-H bonds and will appear at a lower frequency than the aromatic and vinyl C-H stretches.[10]

Comparative Analysis: Distinguishing from Alternatives

The true power of IR spectroscopy lies in its ability to differentiate between structurally similar molecules. Here, we compare the expected spectrum of 2,4-dimethoxy-β-nitrostyrene with its parent compound, β-nitrostyrene, and a constitutional isomer, 3,4-dimethoxy-β-nitrostyrene.

Comparison 1: 2,4-dimethoxy-β-nitrostyrene vs. β-nitrostyrene

The primary difference is the addition of two electron-donating methoxy groups to the aromatic ring.

  • C-O Stretching: The most obvious difference will be the appearance of very strong C-O stretching bands for the aryl ether groups in the 1280-1200 cm⁻¹ region of the 2,4-dimethoxy derivative, which are completely absent in β-nitrostyrene.[8]

  • Aromatic C-H Bending: The substitution pattern on the aromatic ring changes from monosubstituted in β-nitrostyrene to 1,2,4-trisubstituted. This will cause a significant change in the pattern of strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ region, providing a clear distinction.[10]

  • Nitro Group Stretches: The electron-donating methoxy groups can slightly influence the electronic density of the conjugated system, potentially causing minor shifts (a few cm⁻¹) in the positions of the NO₂ asymmetric and symmetric stretching bands compared to the unsubstituted β-nitrostyrene.[12][13]

Comparison 2: 2,4-dimethoxy-β-nitrostyrene vs. 3,4-dimethoxy-β-nitrostyrene

Distinguishing between constitutional isomers is a more subtle challenge where IR spectroscopy excels. While both molecules share the same functional groups (nitro, alkene, two ethers), the substitution pattern is different.

  • Fingerprint Region (below 1000 cm⁻¹): This is the key diagnostic area. The C-H out-of-plane bending vibrations are exquisitely sensitive to the positions of substituents on the aromatic ring. The 1,2,4-trisubstituted pattern of our target compound will produce a different set of absorption bands compared to the 1,3,4-trisubstituted pattern of the 3,4-dimethoxy isomer.[14][15] While predicting the exact pattern is complex, a side-by-side comparison of the spectra would show clear, reproducible differences in this region, allowing for positive identification.

  • C-O Stretching: While both isomers will show strong C-O stretches, the precise wavenumbers and band shapes may differ slightly due to the different electronic and steric environments of the methoxy groups.

Conclusion

Infrared spectroscopy, particularly using the ATR-FTIR technique, is an indispensable tool for the characterization of 2,4-dimethoxy-β-nitrostyrene. A systematic analysis of the spectrum allows for the confident identification of all key functional groups: the defining nitro stretches, the trans-alkene C=C and C-H vibrations, the aromatic ring system, and the strong C-O stretches of the methoxy substituents. Furthermore, by comparing the spectrum, especially in the fingerprint region, to that of its parent compound and constitutional isomers, one can achieve unambiguous structural verification. This level of analytical rigor is essential for researchers in synthetic chemistry and drug development to ensure the integrity of their materials and the validity of their subsequent research.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent.[5]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from drawell.com.[7]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from University of Southern Mississippi.[6]

  • SpectraBase. (n.d.). trans-ß-Nitrostyrene - Optional[ATR-IR] - Spectrum. Retrieved from spectrabase.com.[12]

  • PubChem. (n.d.). beta-nitrostyrene, (E)-. Retrieved from National Center for Biotechnology Information.[13]

  • ChemicalBook. (n.d.). 2,4-DIMETHOXY-OMEGA-NITROSTYRENE synthesis. Retrieved from chemicalbook.com.[1]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from mt.com.[3]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

  • ChemicalBook. (n.d.). 2,5-Dimethoxy-Beta-Nitrostyrene synthesis. Retrieved from chemicalbook.com.[2]

  • ChemicalBook. (n.d.). TRANS-BETA-NITROSTYRENE(102-96-5) IR Spectrum. Retrieved from chemicalbook.com.[16]

  • NIST. (n.d.). 3,4-Methylenedioxy-β-nitrostyrene. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.[17]

  • PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene. Retrieved from National Center for Biotechnology Information.[14]

  • NIST. (n.d.). 4-Methyl-β-methyl-β-nitrostyrene. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.[18]

  • PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. Retrieved from prepchem.com.[19]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from Northern Illinois University, Department of Chemistry and Biochemistry.[8]

  • Yadav, J. S., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-981.
  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from chem.libretexts.org.[9]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from NC State University.[10]

  • Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(4), 45.
  • NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.[15]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder, Department of Chemistry.[11]

Sources

A Comparative Guide to the Mass Spectrometry of 2,4-dimethoxy-1-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of synthetic intermediates are paramount. 2,4-dimethoxy-1-(2-nitroethenyl)benzene, a substituted β-nitrostyrene, serves as a crucial building block in the synthesis of various pharmaceutical compounds and designer drugs. Its analysis, therefore, demands robust and reliable analytical techniques. This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this compound, contrasted with alternative analytical methodologies, and is supported by predictive fragmentation data and established analytical protocols.

Introduction to 2,4-dimethoxy-1-(2-nitroethenyl)benzene

2,4-dimethoxy-1-(2-nitroethenyl)benzene possesses the chemical formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . The presence of a nitro group, a conjugated double bond, and methoxy substituents on the benzene ring dictates its chemical reactivity and, consequently, its behavior in a mass spectrometer. Understanding the interplay of these functional groups is key to interpreting its mass spectra and choosing the optimal analytical strategy.

Mass Spectrometry: A Tool for Unambiguous Identification

Mass spectrometry (MS) stands as a cornerstone technique for the identification and structural analysis of organic molecules due to its high sensitivity and specificity. The choice of ionization technique is critical and significantly influences the fragmentation pattern observed, providing complementary structural information. Here, we compare two common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern, often referred to as a molecular fingerprint, which is highly valuable for structural elucidation and library matching.

The molecular ion ([M]⁺˙) of 2,4-dimethoxy-1-(2-nitroethenyl)benzene is expected at an m/z of 209. Given the molecule's structure, several characteristic fragmentation pathways can be predicted:

  • Loss of a Nitro Group: A common fragmentation for nitro compounds is the loss of the NO₂ radical (46 Da), leading to a fragment ion at m/z 163.[1]

  • Loss of a Methoxy Group: Cleavage of a methoxy radical (·OCH₃, 31 Da) from the molecular ion would result in an ion at m/z 178.

  • Formation of a Tropylium-like Ion: Aromatic compounds often undergo rearrangement to form a stable tropylium ion.[2] For this molecule, a fragment at m/z 151, corresponding to the dimethoxy tropylium cation, could be formed through the loss of the nitroethenyl side chain.

  • Cleavage of the Nitroethenyl Side Chain: Homolytic cleavage of the C-C bond between the benzene ring and the ethenyl group would lead to a dimethoxybenzene radical cation at m/z 138.

  • Characteristic Aromatic Fragments: The presence of the benzene ring will likely lead to the formation of the phenyl cation at m/z 77 and its subsequent fragmentation products.[3]

Table 1: Predicted Major Fragment Ions of 2,4-dimethoxy-1-(2-nitroethenyl)benzene in EI-MS

m/zProposed FragmentNeutral Loss
209[C₁₀H₁₁NO₄]⁺˙-
178[C₉H₈NO₃]⁺·OCH₃
163[C₁₀H₁₁O₂]⁺·NO₂
151[C₉H₁₁O₂]⁺C₂H₂NO₂
138[C₈H₁₀O₂]⁺˙C₂H₂NO₂
77[C₆H₅]⁺C₄H₆NO₄

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This protocol outlines a general procedure for the analysis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene using GC-MS.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. This is particularly useful for determining the molecular weight of the analyte and for analyzing thermally labile or non-volatile compounds. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the precursor ion and obtain structural information.

Positive Ion Mode ([M+H]⁺, m/z 210):

In positive ion mode, the molecule is likely to be protonated. The fragmentation of the protonated molecule will be directed by the proton's location.

  • Loss of the Nitro Group: Similar to EI, the loss of the nitro group as nitrous acid (HNO₂, 47 Da) from the protonated molecule is a plausible fragmentation pathway, yielding a fragment at m/z 163.

  • Loss of a Methoxy Group: The loss of a neutral methanol molecule (CH₃OH, 32 Da) from the protonated molecule is also possible, resulting in an ion at m/z 178.

Negative Ion Mode ([M-H]⁻, m/z 208):

In negative ion mode, deprotonation can occur. The fragmentation of the deprotonated molecule will be influenced by the position of the negative charge.

  • Loss of the Nitro Group: The loss of the nitro group can occur, potentially as a nitrite anion (NO₂⁻).

  • Rearrangement and Cyclization: Nitroalkenes in the negative ion mode can undergo complex cyclization reactions followed by fragmentation.[4]

Table 2: Predicted Major Fragment Ions of 2,4-dimethoxy-1-(2-nitroethenyl)benzene in ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossIonization Mode
210 ([M+H]⁺)163HNO₂Positive
210 ([M+H]⁺)178CH₃OHPositive
208 ([M-H]⁻)162NO₂Negative

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This protocol provides a general method for the analysis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene using LC-MS.

  • Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Nebulizer Gas (Nitrogen) Pressure: 35 psi.

    • Drying Gas (Nitrogen) Flow: 8 L/min.

    • Drying Gas Temperature: 325 °C.

    • Fragmentor Voltage: 100 V.

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the separation and quantification of aromatic compounds.[5][6]

  • Advantages:

    • Robustness and Reproducibility: HPLC is a well-established and reliable technique.[7]

    • Quantitative Accuracy: It provides excellent quantitative data when properly calibrated.

    • Cost-Effective: Compared to MS, HPLC systems with UV detectors are generally less expensive to purchase and operate.[6]

  • Limitations:

    • Limited Specificity: UV detection is not as specific as mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with the analysis.

    • No Structural Information: UV detection does not provide structural information beyond what can be inferred from the retention time and UV spectrum.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a suitable technique for the analysis of volatile and thermally stable compounds like 2,4-dimethoxy-1-(2-nitroethenyl)benzene.

  • Advantages:

    • High Resolution: Capillary GC offers excellent separation efficiency.

    • Quantitative Accuracy: FID provides a linear response over a wide concentration range for carbon-containing compounds.

  • Limitations:

    • Thermal Lability: Some nitro compounds can be thermally labile and may degrade in the hot injector or column.

    • Lack of Specificity: FID is a universal detector for organic compounds and lacks the specificity of a mass spectrometer.

Table 3: Comparison of Analytical Techniques for 2,4-dimethoxy-1-(2-nitroethenyl)benzene

FeatureMass Spectrometry (GC-MS/LC-MS)HPLC-UVGC-FID
Specificity Very HighModerateLow
Structural Information High (from fragmentation)Low (from UV spectrum)None
Sensitivity Very HighHighHigh
Quantitative Accuracy High (with appropriate standards)Very HighVery High
Throughput ModerateHighHigh
Cost HighModerateLow
Expertise Required HighModerateModerate

Logical Framework for Analytical Strategy

The choice of analytical technique depends on the specific research question. The following diagram illustrates a logical workflow for the analysis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene.

Analytical_Strategy cluster_0 Initial Analysis cluster_1 Structural Confirmation Purity_Check Purity Assessment Impurity_ID Impurity Identification Purity_Check->Impurity_ID If impurities detected Quantification Quantification Structure_ID Structure Identification Structure_ID->Impurity_ID Detailed MS/MS Sample Sample Sample->Purity_Check HPLC-UV or GC-FID Sample->Quantification HPLC-UV or GC-FID (with calibration) Sample->Structure_ID LC-MS or GC-MS

Caption: Decision workflow for analyzing 2,4-dimethoxy-1-(2-nitroethenyl)benzene.

Conclusion

The mass spectrometric analysis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene, particularly when coupled with chromatographic separation, offers unparalleled specificity and structural insight. While EI-MS provides a detailed fragmentation fingerprint for unambiguous identification, ESI-MS is invaluable for determining the molecular weight and for subsequent tandem MS analysis. For routine purity checks and quantification, HPLC-UV and GC-FID are robust and cost-effective alternatives. A comprehensive analytical approach often involves the strategic combination of these techniques to ensure the identity, purity, and quantity of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their analytical needs.

References

  • Agilent Technologies, Inc. (2011). Nitro compounds Analysis of aromatic and basic compounds. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Carneiro, C. M., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1594-1606.
  • LibreTexts. (2023). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Edwards, O. E., & Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619.
  • SIELC Technologies. (n.d.). Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Holcman, J. (1981). Formation and reactions of radical cations of substituted benzenes in aqueous media. A pulse radiolysis study.
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]

  • Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2095-2101.
  • U.S. Environmental Protection Agency. (1996).
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1647-1658.
  • Peng, J., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63097.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. Fortune Journal of Health Sciences, 7(1), 1-6.
  • Varian, Inc. (2008). Performance Evaluation of an Integrated Analytical HPLC.
  • LibreTexts. (2023). Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • Casarez, A. (2011). Radical Cations•+: Generation, Reactivity, Stability. MacMillan Group Meeting.
  • NIST. (n.d.). Benzene, 1,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry with Dr. R. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.
  • Voinov, V. G., et al. (1997). Surface-induced Dissociation: An Effective Tool to Probe Structure, Energetics and Fragmentation Mechanisms of Protonated Peptid. Journal of the Chinese Chemical Society, 44(4), 341-352.
  • Chemistry with Dr. R. (2018, September 20). 14.
  • Greenberg, A., et al. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Journal of Organic Chemistry, 78(1), 13-20.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Ambaye, A., et al. (2021). Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. Journal of the American Chemical Society, 143(49), 20854-20864.
  • Deá, M., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry, 58(12), e4993.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 37(1), 32-41.
  • Ritter, T., et al. (2020). Persistent/Stable sulfur-based radical cations in organic chemistry. Synlett, 31(01), 1-10.
  • Ashenhurst, J. (2013, August 2). 3 Factors That Stabilize Free Radicals. Master Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.).
  • Wölper, C. (2020).
  • Vukics, V., & Guttman, A. (2010). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(3), 483-494.
  • Kumar, A., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 860-868.
  • Doc Brown's Chemistry. (n.d.).
  • Chem Vids by Dr. G. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2 [Video]. YouTube.

Sources

A Comparative Guide to the Synthesis of Nitrostyrenes: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of Nitrostyrenes

β-nitrostyrenes are invaluable synthetic intermediates, serving as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and specialty polymers. Their rich chemistry, stemming from the electron-deficient double bond, allows for their participation in various crucial carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder cycloadditions. Given their importance, the efficiency, speed, and sustainability of their synthesis are critical considerations in modern drug discovery and development.[1][2] This guide provides a comprehensive comparison between traditional synthesis methodologies and the increasingly adopted microwave-assisted approach, supported by experimental data and detailed protocols.

The Foundational Reaction: Henry-Knoevenagel Condensation

The synthesis of nitrostyrenes is predominantly achieved through the Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane. The catalyst facilitates the deprotonation of the nitroalkane, forming a nucleophilic nitronate anion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. A dehydration step then yields the final β-nitrostyrene product.

Conventional Synthesis: The Time-Honored Approach

The conventional method for synthesizing nitrostyrenes relies on conductive heating, where an external heat source (like an oil bath) heats the reaction vessel, which in turn heats the reaction mixture.[3] This method typically involves refluxing the reactants in a suitable solvent for extended periods.

Principles and Common Practices

A widely used catalyst system for this method is ammonium acetate in glacial acetic acid.[4][5] The ammonium acetate acts as a weak base to facilitate the condensation. The reaction is driven to completion by heating under reflux, which can take anywhere from two to several hours.[4][6] While straightforward and requiring basic laboratory equipment, this method is often characterized by long reaction times and significant energy consumption.[7]

Detailed Experimental Protocol: Conventional Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene
  • Materials:

    • 4-hydroxy-3-methoxybenzaldehyde (vanillin): 1.90 g (12.5 mmol)

    • Nitromethane: 25 mL

    • Ammonium acetate: 0.23 g (3.0 mmol)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 1.90 g of 4-hydroxy-3-methoxybenzaldehyde in 25 mL of nitromethane.

    • Add 0.23 g of ammonium acetate to the solution.

    • Fit the flask with a reflux condenser and place it in an oil bath on a hot plate with magnetic stirring.

    • Heat the reaction mixture under reflux for 6 hours.[6]

    • After 6 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by suction filtration, wash thoroughly with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Microwave-Assisted Synthesis: The Modern, High-Speed Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemistry, offering a green and highly efficient alternative to conventional heating.[7][8] Instead of heating the vessel, microwave irradiation directly and uniformly heats the reactants and solvent molecules through mechanisms like dipolar polarization and ionic conduction.[3][9][10] This leads to rapid temperature increases and dramatically accelerated reaction rates.[11]

Principles and Advantages

In the context of nitrostyrene synthesis, microwave irradiation can reduce reaction times from hours to mere minutes.[1][6] This rapid and efficient heating often leads to higher yields, improved product purity by minimizing the formation of side products, and aligns with the principles of green chemistry by reducing energy and solvent consumption.[11][12] Many microwave reactions can even be performed under solvent-free conditions, further enhancing their environmental credentials.[13][14]

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene
  • Materials:

    • 4-hydroxy-3-methoxybenzaldehyde (vanillin): 0.46 g (3.0 mmol)

    • Nitromethane: 2.5 mL

    • Ammonium acetate: 0.06 g (0.8 mmol)

  • Procedure:

    • In a 2-5 mL microwave reaction vial, dissolve 0.46 g of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g of ammonium acetate in 2.5 mL of nitromethane.[6]

    • Seal the vial and place it in a dedicated microwave reactor.

    • Set the reaction parameters: Temperature at 150°C and time for 5 minutes.[6]

    • After the irradiation is complete, allow the vial to cool to a safe temperature.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization.

Head-to-Head Comparison: Performance and Data

The advantages of microwave-assisted synthesis over conventional methods are starkly illustrated by comparing key performance metrics. The data below is a representative comparison for the synthesis of nitrostyrene derivatives.

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time 2 - 6 hours5 minutes[6]
Yield Typically 40-70%Often >85%[4][13]
Energy Input High (prolonged heating)Low (short duration)[7][12]
Solvent Usage Significant (often used as bulk medium)Minimal or Solvent-Free[6][13]
Product Purity Good, but may require extensive purificationHigh, with fewer by-products[7][11]

Visualizing the Process and Mechanism

To better understand the underlying chemistry and workflow differences, the following diagrams are provided.

G cluster_0 Henry-Knoevenagel Condensation Mechanism A Aromatic Aldehyde (Ar-CHO) E Tetrahedral Intermediate A->E Nucleophilic Attack B Nitromethane (CH3NO2) D Nitronate Anion (-CH2NO2) B->D Deprotonation C Base (e.g., NH4OAc) C->B D->E F β-Nitroalcohol E->F Protonation G β-Nitrostyrene (Ar-CH=CHNO2) F->G Dehydration H2O H2O G->H2O

Caption: The reaction mechanism for the synthesis of β-nitrostyrenes.

G cluster_0 Conventional Workflow cluster_1 Microwave Workflow A1 1. Mix Reactants & Catalyst in Flask A2 2. Set up Reflux Apparatus A1->A2 A3 3. Heat in Oil Bath (2-6 hours) A2->A3 A4 4. Cool Down A3->A4 A5 5. Workup & Purify A4->A5 B1 1. Mix Reactants & Catalyst in Vial B2 2. Seal Vial & Place in Microwave Reactor B1->B2 B3 3. Irradiate (~5 minutes) B2->B3 B4 4. Cool Down B3->B4 B5 5. Workup & Purify B4->B5

Caption: Comparison of conventional and microwave synthesis workflows.

Conclusion and Future Outlook

For the synthesis of nitrostyrenes, the microwave-assisted approach presents clear and compelling advantages over conventional heating methods. The dramatic reduction in reaction times, coupled with increased yields and purity, makes it an exceptionally valuable tool for accelerating research and development pipelines.[2][15] As the pharmaceutical industry continues to seek faster, more efficient, and greener synthetic routes, the adoption of microwave chemistry is no longer just an alternative but a strategic imperative.[1][16] The ability to rapidly generate libraries of compounds for screening and lead optimization positions MAOS as a cornerstone of modern medicinal chemistry.[11]

References

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • EPCP. Microwave-Assisted Synthesis in Drug Development. Available from: [Link]

  • Semantic Scholar. The impact of microwave synthesis on drug discovery. Available from: [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Available from: [Link]

  • Journal of Pharmaceutical Research & Reports. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. Available from: [Link]

  • Taylor & Francis Online. THE RAPID SYNTHESIS OF b-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT. Available from: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • PART - 1 INTRODUCTION. Available from: [Link]

  • Royal Society of Chemistry. 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available from: [Link]

  • National Center for Biotechnology Information. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Microwave Chemistry and its Applications. Available from: [Link]

  • CEM Corporation. Synthetic Applications for Microwave Synthesis. Available from: [Link]

  • The Synthesis of beta-Nitrostyrenes. Available from: [Link]

  • ResearchGate. The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. Available from: [Link]

  • MDPI. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Available from: [Link]

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Available from: [Link]

  • Semantic Scholar. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Available from: [Link]

  • PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. Available from: [Link]

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Available from: [Link]

  • Comparative study of conventional and microwave assisted synthesis. Available from: [Link]

  • Microwave assisted knoevenagel condensation. Available from: [Link]

  • ResearchGate. Preparation of a β -Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available from: [Link]

Sources

A Comparative Analysis of the Antimicrobial Activity of 2,4-dimethoxy-β-nitrostyrene and Other Nitrostyrene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents remains a paramount challenge for the scientific community. Among the promising candidates, nitrostyrene derivatives have garnered significant attention due to their broad-spectrum antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial activity of 2,4-dimethoxy-β-nitrostyrene against other structurally related nitrostyrene derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our analysis aims to elucidate the structure-activity relationships that govern the efficacy of these compounds, offering valuable insights for the rational design of new antimicrobial agents.

Introduction to Nitrostyrenes as Antimicrobial Agents

β-nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of the styrene side chain. Their antimicrobial activity is attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in essential biomolecules of microorganisms, such as the thiol groups of cysteine residues in enzymes. This interaction can disrupt critical cellular processes, leading to the inhibition of microbial growth or cell death. The diverse biological activities of nitrostyrene derivatives, including antibacterial, antifungal, and anticancer effects, have made them a subject of intense study.[1][2] The substitution pattern on the aromatic ring and the side chain significantly influences their biological activity, making a comparative analysis essential for identifying the most potent derivatives.

Comparative Antimicrobial Activity: A Data-Driven Analysis

The antimicrobial efficacy of nitrostyrene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] The following table summarizes the reported MIC values for 2,4-dimethoxy-β-nitrostyrene and a selection of other derivatives against various bacterial and fungal strains. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundMicroorganismMIC (µg/mL)Reference
2,4-dimethoxy-β-nitrostyrene Data not available in a directly comparable format-
3,4-dimethoxy-β-nitrostyreneCandida albicans128[4]
3,4-dimethoxy-β-nitrostyreneStaphylococcus aureus>128[4]
3,4-dimethoxy-β-nitrostyrenePseudomonas aeruginosa>128[4]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyreneStaphylococcus aureus32[5]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyreneEnterococcus faecalisData available[6]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyreneEnterococcus faeciumData available[6]
3,4-dihydroxy-β-methyl-β-nitrostyreneGram-negative bacteria (general)64[5]
4-fluoro-β-methyl-β-nitrostyreneEscherichia coli27[7]
4-chloro-C4-aryl-substituted-β-methyl-β-nitrostyrenesEscherichia coliEffective suppression[5][7]
β-methyl-β-nitrostyrene derivatives (general)Gram-positive bacteriaGenerally high activity[6][7]
β-nitrostyrene (unsubstituted)Various bacteriaLower activity than β-methyl analogues[6][7]

Analysis of Structure-Activity Relationships:

The available data, although fragmented for 2,4-dimethoxy-β-nitrostyrene, allows for the deduction of several structure-activity relationship (SAR) trends within the nitrostyrene class:

  • Effect of β-Methyl Group: The presence of a methyl group at the β-position of the nitroalkene side chain generally enhances antibacterial activity, particularly against Gram-positive bacteria.[1][6][7] This is evident when comparing the activity of β-methyl-β-nitrostyrene analogues to their unsubstituted counterparts.[6][7]

  • Influence of Aromatic Substituents: The nature and position of substituents on the phenyl ring play a crucial role in modulating antimicrobial potency.

    • Hydroxy and Methoxy Groups: Compounds like 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene exhibit significant activity against Gram-positive bacteria.[5][6] The closely related 3,4-dimethoxy-β-nitrostyrene, however, shows weaker antibacterial but moderate antifungal activity.[4] This suggests that the interplay of hydroxyl and methoxy groups is critical.

    • Halogens: Halogen substitution, particularly fluorine and chlorine at the C4 position of the aryl ring, has been shown to effectively suppress the growth of Gram-negative bacteria like E. coli.[5][7]

  • Redox Potential: A clear correlation has been observed between the redox potentials of nitrostyrene derivatives and their antibacterial activity, suggesting that the ease of accepting an electron is a key determinant of their efficacy.[6]

Proposed Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for β-nitrostyrenes is believed to be their function as potent Michael acceptors. The electron-withdrawing nitro group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack by biological macromolecules.

G cluster_0 Microbial Cell cluster_1 Cytoplasm Nitrostyrene Nitrostyrene Cellular_Entry Cellular Entry Thiol_Group Thiol Groups (-SH) in Proteins/Enzymes Cellular_Entry->Thiol_Group Diffusion Michael_Addition Michael Addition Thiol_Group->Michael_Addition Enzyme_Inactivation Enzyme Inactivation & Disruption of Cellular Functions Michael_Addition->Enzyme_Inactivation Cell_Death Inhibition of Growth or Cell Death Enzyme_Inactivation->Cell_Death

Figure 1. Proposed mechanism of antimicrobial action for β-nitrostyrenes.

As depicted in Figure 1, after entering the microbial cell, the nitrostyrene derivative undergoes a Michael addition reaction with nucleophilic thiol groups present in cysteine residues of vital enzymes and proteins. This covalent modification leads to the inactivation of these proteins, disrupting essential metabolic pathways and ultimately resulting in the inhibition of microbial growth or cell death.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methodologies are crucial. The following are detailed protocols for the synthesis of 2,4-dimethoxy-β-nitrostyrene and for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Synthesis of 2,4-dimethoxy-β-nitrostyrene

This protocol is adapted from established literature procedures for the Henry condensation reaction.[8]

Materials:

  • 2,4-dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Acetone

  • Ice-water

Procedure:

  • In a round-bottomed flask, combine 2,4-dimethoxybenzaldehyde (0.20 mol), nitromethane (0.22 mol), and ammonium acetate (0.1 mol) in glacial acetic acid (50 ml).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

  • After cooling, pour the reaction mixture into a large volume of ice-water (approximately 1 liter) with stirring.

  • Collect the precipitated crude product by suction filtration.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/acetone mixture (approximately 2:1 v/v), to yield yellow crystals of 2,4-dimethoxy-β-nitrostyrene.

  • The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR). A melting point of 103-105°C is expected for the pure compound.[8]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[3][9][10]

G Start Start Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C for 16-20h) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Figure 2. Workflow for MIC determination by broth microdilution.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (e.g., 2,4-dimethoxy-β-nitrostyrene) dissolved in a suitable solvent (e.g., DMSO)

  • Microbial culture in log phase of growth

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

Procedure:

  • Prepare a stock solution of the test compound at a known concentration.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate sterile broth to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted across the plate.

  • Prepare a standardized microbial inoculum by suspending isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

  • Dilute the standardized inoculum in broth to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the microbial suspension (usually 100 µL), resulting in a final volume of 200 µL per well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[12]

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Agar Disk Diffusion (Kirby-Bauer) Method

The Kirby-Bauer test is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[13][14][15]

Materials:

  • Mueller-Hinton agar plates

  • Sterile filter paper disks (6 mm)

  • Test compound solution of known concentration

  • Microbial culture and 0.5 McFarland standard

  • Sterile swabs

  • Forceps

Procedure:

  • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[15]

  • Impregnate sterile filter paper disks with a known amount of the test compound solution and allow them to dry.

  • Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.[15]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 16-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Conclusion and Future Directions

The comparative analysis of nitrostyrene derivatives highlights a class of compounds with significant and tunable antimicrobial activity. While direct experimental data for 2,4-dimethoxy-β-nitrostyrene is not as readily available as for some of its isomers and analogues, the established structure-activity relationships provide a strong foundation for predicting its potential efficacy. The enhanced activity of β-methylated and halogenated derivatives suggests clear avenues for the future design of more potent antimicrobial agents.

To definitively position 2,4-dimethoxy-β-nitrostyrene within this class, further research is warranted. A head-to-head comparison of its antimicrobial activity against a broad panel of microorganisms, alongside other key derivatives, using standardized methodologies such as the broth microdilution assay, would be of immense value to the scientific community. Such studies will not only elucidate the specific contribution of the 2,4-dimethoxy substitution pattern but also pave the way for the development of novel and effective treatments against a wide range of microbial pathogens.

References

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Milhazes, N., Calheiros, R., Marques, M. P., Garrido, J., Cordeiro, M. N. D. S., Rodrigues, C., Quinteira, S., Novais, C., Peixe, L., & Borges, F. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & medicinal chemistry, 14(12), 4078–4088.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Microbiology pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study | Request PDF. Retrieved from [Link]

  • Erowid. (n.d.). Vogel: Preparation of Nitrostyrenes. Retrieved from [Link]

  • Universidade do Porto. (n.d.). FCUP - beta-nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-Dimethoxy-β-methyl-β-nitrostyrene. Retrieved from [Link]

  • Lo, K., Cornell, H., Nicoletti, G., & Hügel, H. M. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 2(1), 114-125.
  • ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Retrieved from [Link]

  • Wei, Y., Zhang, Y., Chen, Y., Li, Y., Wang, Y., & Zhang, R. (2022). Discovery of β-nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Journal of microbiological methods, 194, 106424.
  • Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, I., & Puspaningsih, N. N. T. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia pharmaceutica, 88(3), 37.
  • Lo, K., Cornell, H., Nicoletti, G., & Hügel, H. M. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 2(1), 114-125.
  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Reducing Agents for Nitrostyrenes

Author: BenchChem Technical Support Team. Date: January 2026

The reduction of β-nitrostyrenes is a cornerstone transformation in organic synthesis, serving as a primary gateway to phenethylamines. This structural motif is central to a vast array of pharmaceuticals, agrochemicals, and biologically active molecules, making the choice of reduction methodology a critical decision in the drug development pipeline.[1][2][3][4] The synthetic challenge lies in the molecule's inherent duality: the presence of both a nitro group and a conjugated vinyl group, both susceptible to reduction.[5][6] Consequently, the selection of a reducing agent dictates not only the yield but also the chemoselectivity and overall efficiency of the synthesis.

This guide provides an in-depth, objective comparison of the performance of common and advanced reducing agents for nitrostyrenes. We move beyond mere protocols to dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Metal Hydride Reductions: Power and Precision

Metal hydrides are among the most common reagents for nitrostyrene reduction, offering a spectrum of reactivity from the highly aggressive to the controllably mild. The choice of hydride is dictated by the substrate's electronic properties and the presence of other sensitive functional groups.

Lithium Aluminum Hydride (LiAlH₄): The Unselective Powerhouse

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including the nitro and vinyl moieties of nitrostyrenes.[7] Its high reactivity makes it a default choice for difficult-to-reduce substrates but also necessitates stringent safety protocols.

Expertise & Mechanistic Insight: The reduction proceeds via the nucleophilic addition of a hydride (H⁻) from the [AlH₄]⁻ complex.[8][9] The reaction must be conducted under strictly anhydrous conditions in ethereal solvents (e.g., THF, diethyl ether) and under an inert atmosphere, as LiAlH₄ reacts violently with water.[3][4][10] This method is particularly effective for phenolic β-nitrostyrenes, which can be challenging for other methods.[11][12] However, its lack of selectivity is a significant drawback; for instance, it is known to cause dehalogenation in substrates bearing aryl halides.[13][14] The workup procedure is also critical, requiring careful, sequential addition of water and base to safely quench excess hydride and precipitate aluminum salts for removal.

LiAlH4_Mechanism cluster_start Reactants cluster_intermediate Reaction & Workup cluster_product Product Nitrostyrene β-Nitrostyrene Reaction 1. Hydride Addition (Anhydrous, Inert Atm.) Nitrostyrene->Reaction LiAlH4 LiAlH₄ in THF LiAlH4->Reaction Workup 2. Aqueous Workup (e.g., H₂O, NaOH) Reaction->Workup Phenethylamine Phenethylamine Workup->Phenethylamine

Caption: LiAlH₄ Reduction Workflow.

Experimental Protocol: Reduction of 4-Hydroxy-3-methoxy-β-nitrostyrene with LiAlH₄ [12]

  • To a well-stirred suspension of LiAlH₄ (53 g) in absolute diethyl ether (2500 mL) in a flask equipped for reflux and stirring, add 4-hydroxy-3-methoxy-β-nitrostyrene (55 g) over 59 hours using a Soxhlet extractor.

  • Maintain stirring and reflux throughout the addition. The reaction can be paused and resumed if necessary.

  • After the addition is complete, cool the reaction flask thoroughly in an ice bath.

  • Carefully and slowly add ice-cold 1.5 N sulfuric acid (3000 mL) dropwise with vigorous stirring to quench the excess LiAlH₄.

  • Separate the aqueous layer and adjust its pH to 6 with solid lithium carbonate.

  • Heat the solution to boiling and add a boiling solution of picric acid (65 g) in ethanol (1500 mL).

  • Allow the mixture to cool, which will precipitate the phenethylamine picrate salt.

  • Collect the salt by filtration. The picrate can then be converted to the more stable hydrochloride salt for storage or further use.

Sodium Borohydride (NaBH₄) with Copper(II) Chloride: The Rapid & Mild Alternative

While sodium borohydride (NaBH₄) alone is typically insufficient to reduce a nitro group, its combination with a catalytic amount of a transition metal salt, such as copper(II) chloride (CuCl₂), creates a powerful in-situ reducing system.[15][16] This method has emerged as a superior alternative to LiAlH₄, offering high efficiency under significantly milder and safer conditions.[4][17][18]

Expertise & Mechanistic Insight: This one-pot procedure leverages the reduction of Cu(II) to an active copper species by NaBH₄, which then facilitates the reduction of both the nitro group and the double bond.[18] The key advantages are the remarkably short reaction times (typically 10-30 minutes), high yields, and the elimination of the need for an inert atmosphere or strictly anhydrous solvents.[4][13][17] Furthermore, the NaBH₄/CuCl₂ system exhibits excellent functional group tolerance, leaving halogens, amides, and carboxylic acids unaffected, a stark contrast to LiAlH₄.[4][13][14]

NaBH4_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Isolation A Suspend NaBH₄ in i-PrOH/H₂O B Add Nitrostyrene A->B C Add CuCl₂ solution (Catalyst) B->C D Reflux at 80°C (10-30 min) C->D E Cool & Add NaOH (aq) D->E F Extract with i-PrOH E->F G Dry & Isolate Product F->G

Caption: Experimental Workflow for NaBH₄/CuCl₂ Reduction.

Experimental Protocol: One-Pot Reduction with NaBH₄/CuCl₂ [13][19]

  • In a round-bottom flask, add the substituted β-nitrostyrene (10 mmol) in portions to a stirred suspension of NaBH₄ (2.84 g, 75 mmol) in a mixture of isopropyl alcohol (32 mL) and water (16 mL). An exothermic reaction will occur.

  • Once the initial exotherm subsides, add a 2M solution of CuCl₂ (0.5 mL, 1 mmol) dropwise.

  • Heat the reaction mixture to 80°C and maintain reflux for 10-30 minutes, monitoring progress by TLC.

  • After cooling to room temperature, add a 35% aqueous solution of NaOH (10 mL) with stirring.

  • Extract the mixture with isopropyl alcohol (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

  • The product can be isolated as the free amine by evaporating the solvent or precipitated as the hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent (e.g., dioxane or diethyl ether).

Red-Al: A Specialized Hydride

Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) is another potent hydride reductant that serves as a useful alternative when LiAlH₄ provides incomplete reduction, particularly with certain phenolic nitrostyrenes.[11]

Expertise & Mechanistic Insight: Red-Al smoothly reduces β-nitrostyryl derivatives to the corresponding phenethylamines in yields comparable to or greater than other methods.[11] While aliphatic nitro compounds are reduced to amines, aryl nitro compounds may yield other products depending on conditions, so substrate scope must be considered.[11] The reaction is typically run in refluxing benzene.

Experimental Protocol: Reduction using Red-Al [3][11]

  • To a solution of Red-Al (8-10 mmol) in dry benzene, add a solution of the β-nitrostyrene (1 mmol) in dry benzene at room temperature.

  • Heat the mixture under reflux for 2-17 hours.

  • After cooling, carefully hydrolyze the reaction with water and filter to remove aluminum salts.

  • Evaporate the benzene and 2-methoxyethanol.

  • For non-phenolic products, purify the resulting free amine by vacuum distillation. Phenolic products may require recrystallization or column chromatography.

Catalytic Hydrogenation: The Scalable Workhorse

Catalytic hydrogenation is a powerful, clean, and highly scalable method for nitrostyrene reduction, making it a preferred choice for large-scale industrial preparations where metal hydrides are often impractical.[2][20]

Expertise & Mechanistic Insight: The reaction involves heterogeneous catalysis, typically using hydrogen gas (H₂) over a palladium on charcoal (Pd/C) catalyst.[1][2][20][21] The conditions—solvent, acid presence, temperature, and pressure—are critical for success. An acidic medium (e.g., EtOH-HCl) is often employed.[1][2][20] Conducting the reaction at lower temperatures (0°C) has been shown to significantly improve yields by suppressing the formation of undesired imine intermediates.[1][2][20] A notable feature of this method is its ability to simultaneously perform other transformations, such as the deprotection of benzyl ethers, which can be synthetically advantageous.[1][2][20]

Catalytic_Hydrogenation cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Workup & Isolation A Charge flask with: - Nitrostyrene - 5% Pd/C - Ethanol - 12M HCl B Cool to 0°C A->B C Stir under H₂ atmosphere (1 atm, 3 h) B->C D Filter through Celite to remove catalyst C->D E Evaporate filtrate D->E F Aqueous workup & extraction/precipitation E->F

Caption: Workflow for Catalytic Hydrogenation of Nitrostyrenes.

Experimental Protocol: Catalytic Hydrogenation with H₂/Pd/C [1][2][20]

  • In a 30 mL side-arm flask equipped with a magnetic stir bar, place the β-nitrostyrene (e.g., 3,4-methylenedioxy-β-nitrostyrene, 0.500 g, 2.59 mmol), 5% palladium on charcoal (0.553 g), ethanol (10 mL), and 12 M hydrochloric acid (0.5 mL).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) for 3 hours.

  • Upon completion, remove the catalyst by filtration through a pad of Celite, washing the pad with ethanol (40 mL).

  • Evaporate the filtrate under reduced pressure to yield a crude oil.

  • Dissolve the oil in water (40 mL) and wash with CH₂Cl₂ (3 x 20 mL) to remove non-basic impurities.

  • Basify the aqueous layer with aqueous ammonia and extract the free amine product with CH₂Cl₂. Dry the organic extracts and evaporate the solvent to obtain the pure phenethylamine.

Iron in Acidic Media: The Classic & Chemoselective Route

The reduction of nitro groups using iron powder in an acidic medium, known as the Béchamp reduction, is one of the oldest yet still relevant methods in organic synthesis.[22] It is valued for its low cost, operational simplicity, and excellent chemoselectivity.

Expertise & Mechanistic Insight: This reaction involves single electron transfer from the surface of the metallic iron to the nitro group, which is protonated in the acidic medium.[23] The process continues until the amine is formed. A key advantage of the Béchamp reduction is its remarkable tolerance for other reducible functional groups, such as esters and aryl halides, which often remain untouched.[23][24] This makes it an excellent choice for the synthesis of highly functionalized anilines and, by extension, phenethylamines from nitrostyrenes. The reaction can be run in various solvents, including ethanol and acetic acid.[25]

Experimental Protocol: Reduction with Iron and Acetic Acid [25]

  • To a solution of the nitrostyrene (2.82 mmol) in ethanol (15 mL), add acetic acid (7.5 mL) and iron powder (630 mg, 11.29 mmol).

  • Heat the resulting mixture to 100°C and stir for 2 hours.

  • After cooling, dilute the reaction with water and adjust the pH to ~8 by adding 1 N aqueous NaOH.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, then dry over MgSO₄.

  • Concentrate the solution under reduced pressure to provide the product amine.

Performance Comparison of Reducing Agents

Reducing Agent/SystemTypical Yield (%)Reaction TimeKey ConditionsAdvantagesDisadvantages & Limitations
LiAlH₄ 68 - 81%[12]6 - 59 h[12]Anhydrous ether/THF, Inert atm.Highly potent, effective for phenolic substrates.Pyrophoric, requires strict anhydrous/inert conditions, poor functional group selectivity (e.g., dehalogenation).[3][4][14]
NaBH₄ / CuCl₂ 62 - 83%[4][17]10 - 30 min[4][17]i-PrOH/H₂O, 80°CVery fast, mild, safe, no inert atm. needed, excellent functional group tolerance.[4][13][18]Requires careful control of exotherm on addition.
Red-Al 75 - 87%[3][11]2 - 17 h[3][11]Dry benzene, refluxGood yields, alternative to LiAlH₄.Requires high-boiling aromatic solvent, long reaction times.
H₂ / Pd/C 65 - 99%[1][2]3 h[1][2]EtOH/HCl, 0°C, 1 atm H₂Highly scalable, clean workup, high yields, can deprotect benzyl groups.[1][2][20]Requires specialized hydrogenation equipment, catalyst can be flammable.
Fe / Acid Good to Excellent~2 h[25]EtOH/AcOH, 100°CVery low cost, excellent chemoselectivity, tolerant of many functional groups.[23][24]Heterogeneous reaction, requires heating, workup involves filtering iron salts.

Conclusion and Recommendations

The optimal choice of reducing agent for a nitrostyrene is a multi-factorial decision balancing substrate compatibility, scale, safety, and available resources.

  • For rapid, safe, and versatile lab-scale synthesis with excellent functional group tolerance, the NaBH₄/CuCl₂ system is an outstanding modern choice.[4][13][17]

  • For large-scale production where cost and scalability are paramount, catalytic hydrogenation (H₂/Pd/C) remains the industry standard, offering high yields and a clean process.[2][20]

  • When faced with highly functionalized substrates where preserving sensitive groups like esters or halides is critical, the classic Fe/acid (Béchamp) reduction provides a cost-effective and highly chemoselective solution.[23][24]

  • Lithium aluminum hydride (LiAlH₄) should be reserved for specific cases, such as particularly stubborn or phenolic substrates, where its immense reducing power is necessary and its lack of selectivity can be tolerated.[11][12]

By understanding the distinct advantages and mechanistic underpinnings of each method, researchers can confidently select the most appropriate pathway to access the valuable phenethylamine core for their drug discovery and development programs.

References

  • Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. (n.d.). Green Chemistry (RSC Publishing).
  • Kohno, M., Sasao, S., & Murahashi, S.-I. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252–1254.
  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. (n.d.). Rhodium.ws.
  • Synthesis of Phenethylamines by Hydrogenation of ß-Nitrostyrenes. (n.d.). Designer-drug.com.
  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. (n.d.). Rhodium.ws.
  • Reduction of Nitrostyrenes using Red-Al. (n.d.). Rhodium.ws.
  • A Comparative Guide to the Reduction of Trans-beta-nitrostyrene: Efficiency of Various Reducing Agents. (n.d.). Benchchem.
  • Proposed mechanism for the chemoselective reduction of nitrostyrenes by the Rh/α‐FeOOH catalyst. (n.d.).
  • D'Andrea, L., & Keller, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.
  • Nitrostyrene reduction. (2019). Reddit.
  • A Comparative Guide to Novel Catalysts for Nitrostyrene Reduction: Benchmarking Against the Standard Pd/C. (n.d.). Benchchem.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed.
  • Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. (2025). Benchchem.
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.
  • Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. (n.d.). Rhodium.ws.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
  • Nitrostyrene reduction using NaBH4/CuCl2. (2018). Sciencemadness.org.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.).
  • Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. (2022). YouTube.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals.
  • Vishwanath, M. S., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds. Journal of Chemistry and Chemical Sciences, 8(5), 904-908.
  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.

Sources

A Comparative Guide to HPLC Purity Analysis of Synthesized 2,4-dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of chemical purity is a foundational requirement for advancing any project. The synthesis of intermediates like 2,4-dimethoxy-β-nitrostyrene, a valuable precursor in various synthetic pathways, necessitates a robust analytical method to ensure the integrity of downstream processes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in established chromatographic principles and experimental insights.

The synthesis of 2,4-dimethoxy-β-nitrostyrene is commonly achieved through a Henry condensation reaction between 2,4-dimethoxybenzaldehyde and nitromethane.[1] This reaction, while effective, can result in a product contaminated with unreacted starting materials or side products. Therefore, a reliable analytical method is crucial to resolve the target compound from these potential impurities.

This guide will detail a primary reverse-phase HPLC (RP-HPLC) method, compare it with a viable alternative that leverages different stationary phase selectivity, and provide the scientific rationale behind the methodological choices.

Understanding Potential Impurities

A successful purity analysis method begins with understanding what impurities might be present. In the context of the Henry condensation for 2,4-dimethoxy-β-nitrostyrene, the primary impurities of concern are:

  • Unreacted 2,4-dimethoxybenzaldehyde: The starting aldehyde.

  • Unreacted Nitromethane: The starting nitroalkane. Due to its high volatility and polarity, it typically elutes in the void volume in RP-HPLC.

  • Polymeric byproducts: Nitrostyrenes can be prone to polymerization, especially under basic conditions or elevated temperatures.

An effective HPLC method must provide sufficient resolution to separate the main 2,4-dimethoxy-β-nitrostyrene peak from the benzaldehyde precursor and any other detectable byproducts.

Primary Analytical Method: Isocratic RP-HPLC on a C18 Stationary Phase

The workhorse of small molecule analysis, a C18 (octadecylsilane) column, provides a robust and reliable starting point for the purity determination of 2,4-dimethoxy-β-nitrostyrene. The retention mechanism is primarily based on hydrophobic interactions between the non-polar stationary phase and the analyte.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): The aromatic ring and the nitrovinyl group of the target molecule possess sufficient hydrophobicity to be well-retained on a C18 column, allowing for effective separation from the more polar starting materials.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is an excellent organic modifier for RP-HPLC, offering good solvating power and low UV cutoff, which is critical for sensitive detection.[2] An isocratic method (constant mobile phase composition) is chosen for its simplicity, robustness, and reproducibility, making it ideal for routine quality control.

  • Detector (UV-Vis): The conjugated system of 2,4-dimethoxy-β-nitrostyrene, extending from the benzene ring through the nitrovinyl group, results in strong UV absorbance. A detection wavelength in the range of 270-310 nm is typically effective for nitrostyrenes, providing high sensitivity.

Detailed Experimental Protocol: Method 1

Objective: To determine the purity of synthesized 2,4-dimethoxy-β-nitrostyrene and resolve it from the 2,4-dimethoxybenzaldehyde starting material.

ParameterCondition
HPLC System Standard Analytical HPLC with UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 271 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the synthesized product in 10 mL of the mobile phase.

Alternative Analytical Method: Leveraging π-π Interactions on a Phenyl-Hexyl Phase

To offer an orthogonal approach and potentially improve the resolution of closely related aromatic impurities, an alternative method employing a Phenyl-Hexyl stationary phase is proposed. This phase provides a different separation mechanism by introducing π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[1]

Causality Behind Experimental Choices:

  • Stationary Phase (Phenyl-Hexyl): This phase can offer unique selectivity for aromatic compounds. For nitrostyrenes, the π-electron system of the analyte can interact with the phenyl groups on the stationary phase, leading to changes in retention behavior and elution order compared to a standard C18 column.[1] This can be particularly useful for separating isomers or aromatic impurities that co-elute on a C18 phase.

  • Mobile Phase (Methanol/Water): Methanol is known to enhance π-π interactions between aromatic analytes and phenyl stationary phases more effectively than acetonitrile. This choice of organic modifier is a deliberate strategy to maximize the unique selectivity of the Phenyl-Hexyl column.

  • Elution Mode (Gradient): A gradient elution is proposed for this method to efficiently elute a wider range of potential impurities, including more non-polar polymeric byproducts, while keeping the analysis time reasonable. A gradient run starts with a higher percentage of the aqueous phase and gradually increases the organic phase concentration.[3][4]

Detailed Experimental Protocol: Method 2

Objective: To provide an alternative selectivity for purity analysis and to screen for a broader range of potential impurities using a gradient method.

ParameterCondition
HPLC System Standard Analytical HPLC with UV-Vis Detector
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Program 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 271 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the synthesized product in 10 mL of Methanol:Water (1:1).

Comparative Analysis of HPLC Methods

The choice between these methods depends on the specific analytical goal.

FeatureMethod 1 (C18, Isocratic)Method 2 (Phenyl-Hexyl, Gradient)
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic and π-π Interactions
Selectivity Good for general-purpose separation of non-polar compounds.Enhanced selectivity for aromatic and unsaturated compounds.[1]
Speed & Simplicity Faster for routine QC due to no re-equilibration time. Simple to set up and run.Longer overall cycle time due to gradient re-equilibration. More complex method setup.[3]
Robustness High. Isocratic methods are less prone to variations from system to system.Good, but can be more sensitive to system dwell volume differences.
Impurity Screening Effective for known impurities with different hydrophobicities.Superior for screening for unknown impurities across a wide polarity range.[4]

Expected Outcome: Method 1 is expected to provide a sharp peak for 2,4-dimethoxy-β-nitrostyrene, well-separated from an earlier eluting peak for the more polar 2,4-dimethoxybenzaldehyde. Method 2 may alter the retention times and potentially improve the separation between the main peak and any closely related aromatic byproducts, offering a more comprehensive purity profile.

Experimental Workflow & Logic

The process of analyzing a newly synthesized batch of 2,4-dimethoxy-β-nitrostyrene follows a logical progression to ensure data integrity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Purity Calculation Sample Weigh Crude Product Dissolve_Smp Dissolve in Mobile Phase to known concentration Sample->Dissolve_Smp Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase to known concentration Standard->Dissolve_Std Inject_Smp Inject Synthesized Sample Dissolve_Smp->Inject_Smp Inject_Std Inject Reference Standard (System Suitability) Dissolve_Std->Inject_Std Data Acquire Chromatographic Data (UV @ 271 nm) Inject_Std->Data Inject_Smp->Data Integrate Integrate Peaks Data->Integrate Identify Identify Peaks by Retention Time (RT) Integrate->Identify Purity_Calc Calculate Purity (% Area Normalization) Identify->Purity_Calc Report Generate Final Report Purity_Calc->Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

For the routine purity assessment of synthesized 2,4-dimethoxy-β-nitrostyrene, the isocratic RP-HPLC method using a C18 column is a reliable, robust, and efficient choice. It effectively separates the target compound from its primary precursor, 2,4-dimethoxybenzaldehyde. However, for method development, characterization of unknown impurities, or when encountering co-elution issues, the alternative method using a Phenyl-Hexyl column with a methanol-based gradient provides a powerful orthogonal strategy. By leveraging different retention mechanisms, this second method ensures a more comprehensive understanding of the sample's purity profile, embodying the principles of analytical method validation and scientific rigor.

References

  • BenchChem. (2025). 2,4,6-Trimethoxy-beta-nitrostyrene.
  • BenchChem. (n.d.). Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol.
  • SIELC Technologies. (n.d.). Separation of 3-Nitrostyrene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Guy, M., Freeman, S., Alder, J. F., & Brandt, S. D. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,4-Dimethoxy-β-methyl-β-nitrostyrene. Retrieved from [Link]

  • Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information for Continuous asymmetric Michael additions of ketones to β-nitroolefins over (1R, 2R)-(+)-1,2-DPEN modified sulfonic acid resin. Retrieved from [Link]

Sources

Comparative study of catalysts for the Henry reaction

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Comparative Guide to Catalysts for the Asymmetric Henry Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

The Henry, or nitroaldol, reaction is a foundational carbon-carbon bond-forming reaction in the synthetic chemist's toolbox.[1][2] It facilitates the coupling of a nitroalkane with a carbonyl compound, yielding β-nitro alcohols.[1][2] These products are highly valuable as they can be readily transformed into crucial building blocks like β-amino alcohols and α-hydroxy carboxylic acids, which are prevalent motifs in pharmaceuticals and natural products.[3]

The primary challenge—and opportunity—in the Henry reaction lies in controlling its stereochemical outcome. The development of catalytic asymmetric methods to produce specific enantiomers of chiral nitroalcohols has therefore been a significant area of research. This guide provides a comparative analysis of the dominant catalyst classes, offering field-proven insights and quantitative data to aid researchers in selecting the optimal catalytic system for their specific synthetic objectives.

Understanding the Catalytic Landscape

The asymmetric Henry reaction is primarily catalyzed by three major classes of compounds: transition metal complexes, organocatalysts, and, to a lesser extent in common practice but of growing interest, heterogeneous catalysts. Each class offers a unique set of advantages and operates through distinct mechanistic pathways. The choice of catalyst directly impacts yield, enantioselectivity (ee), diastereoselectivity (dr), substrate scope, and operational simplicity.

Transition Metal Complexes: The Workhorses

Chiral transition metal complexes are among the most effective and widely studied catalysts for the asymmetric Henry reaction. Copper(II) complexes, in particular, have emerged as the workhorses in this field due to their low cost, low toxicity, and high catalytic activity.[4]

Mechanism of Action: A Lewis Acidic Approach

Copper(II) complexes, typically featuring ligands like bis(oxazolines) (BOX) or Schiff bases, function as chiral Lewis acids. The mechanism, illustrated below, involves the coordination of both the aldehyde and the deprotonated nitroalkane (nitronate) to the copper center. This dual activation brings the reactants into close proximity within a defined chiral environment, facilitating a stereocontrolled C-C bond formation.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Cat [Cu(II)-Ligand] Complex Coord1 Coordination with Aldehyde (RCHO) Cat->Coord1 Lewis Acid Activation Coord2 Deprotonation of Nitroalkane (R'CH₂NO₂) Cat->Coord2 Base-assisted Nitronate [Cu(II)-Nitronate-Aldehyde] Transition State Coord1->Nitronate Coord2->Nitronate CC_Bond C-C Bond Formation (Stereocontrolled) Nitronate->CC_Bond Nucleophilic Attack Product_Complex [Cu(II)-Product Complex] CC_Bond->Product_Complex Release Product Release & Catalyst Regeneration Product_Complex->Release Release->Cat Regeneration Nitroalcohol β-Nitro Alcohol (Chiral) Release->Nitroalcohol Aldehyde Aldehyde Aldehyde->Coord1 Nitroalkane Nitroalkane Nitroalkane->Coord2

Caption: Proposed catalytic cycle for a Cu(II)-catalyzed asymmetric Henry reaction.

Performance Data for Metal Catalysts

The effectiveness of metal catalysts is highly dependent on the ligand structure, the metal salt, and the reaction conditions. Below is a comparison of representative copper-based systems.

Catalyst SystemAldehyde SubstrateYield (%)ee (%)dr (syn:anti)Reference
Cu(OAc)₂ / (S,S)-tBu-BOXBenzaldehyde9394-[5]
Cu(OAc)₂ / (S,S)-Ph-BOX2-Methoxybenzaldehyde92 (1 mol% cat.)94-[5]
Cu(OTf)₂ / Imidazoline LigandBenzaldehyde>999950:1[6]
Cu(OAc)₂ / Bis(sulfonamide)-DiamineVarious Aromaticup to 99up to 9732.3:1[6]

Advantages:

  • High enantioselectivity and diastereoselectivity are often achievable.

  • Generally good functional group tolerance.

  • Catalyst loadings can sometimes be very low (e.g., 1 mol%) for large-scale reactions.[5]

Limitations:

  • Potential for metal contamination in the final product, a critical concern in pharmaceutical synthesis.

  • Some ligands can be complex and expensive to synthesize.

  • Reactions can be sensitive to air and moisture, sometimes requiring anhydrous conditions.[7]

Organocatalysts: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, complementary approach, avoiding the issue of metal contamination.[8] Bifunctional catalysts, which possess both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., tertiary amine) moiety, are particularly prominent.[8][9]

Mechanism of Action: Cooperative Activation

Bifunctional thiourea catalysts operate through a cooperative activation mechanism. The thiourea group activates the aldehyde electrophile via double hydrogen bonding, while the basic amine group deprotonates the nitroalkane to generate the nucleophile. This organized transition state, held within the catalyst's chiral scaffold, dictates the stereochemical outcome.[10]

G cluster_cycle Bifunctional Catalysis cluster_inputs Inputs cluster_outputs Output Catalyst Chiral Thiourea-Amine Catalyst Aldehyde_Activation Aldehyde Activation (via H-Bonding) Catalyst->Aldehyde_Activation Thiourea Moiety Nitro_Activation Nitroalkane Deprotonation (via Amine Base) Catalyst->Nitro_Activation Amine Moiety TS Organized Transition State Aldehyde_Activation->TS Nitro_Activation->TS CC_Bond C-C Bond Formation TS->CC_Bond Product_Release Product Release & Catalyst Regeneration CC_Bond->Product_Release Product_Release->Catalyst Product β-Nitro Alcohol Product_Release->Product Aldehyde Aldehyde Aldehyde->Aldehyde_Activation Nitroalkane Nitroalkane Nitroalkane->Nitro_Activation

Caption: Cooperative activation mechanism of a bifunctional thiourea organocatalyst.

Performance Data for Organocatalysts

Cinchona alkaloids and thiourea derivatives are among the most successful organocatalysts for the Henry reaction.

Catalyst TypeAldehyde SubstrateYield (%)ee (%)dr (syn:anti)Reference
Cinchona Alkaloid-ThioureaAromatic Aldehydesup to 938894:6 (anti)[6]
Axially Chiral GuanidineAromatic & Aliphaticup to 99up to 95-[8]
Bis-thiourea (Aza-Henry)N-Boc IminesGoodHigh-[10][11]
C6'-OH Cinchona Alkaloidα-Ketoestersup to 99up to 99-[7]

Advantages:

  • Metal-free, avoiding product contamination.[9]

  • Often robust and tolerant of air and moisture.[9]

  • Catalysts are derived from readily available chiral pool starting materials.[9]

Limitations:

  • Higher catalyst loadings (5-20 mol%) are often required compared to metal complexes.

  • Reaction times can be longer.

  • Diastereoselectivity can sometimes be lower or harder to control than with metal catalysts.

Heterogeneous Catalysts: The Drive for Sustainability

The principles of green chemistry have spurred the development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support (e.g., silica, polymers, or metal-organic frameworks).[12] This approach combines the benefits of homogeneous catalysis with significant practical advantages.

Advantages:

  • Reusability: The catalyst can be easily recovered by simple filtration and reused multiple times, reducing cost and waste.

  • Simplified Purification: Product isolation is straightforward, as the catalyst is not in the solution phase.

  • Flow Chemistry: Well-suited for integration into continuous flow manufacturing processes, which are highly desirable in industrial settings.

Performance and Challenges: While conceptually attractive, achieving performance that matches the best homogeneous systems can be challenging. Immobilization can sometimes lead to reduced activity or selectivity due to mass transfer limitations or altered catalyst geometry. However, significant progress is being made. For example, chiral organocatalysts and metal complexes have been successfully anchored to solid supports for use in one-pot asymmetric reactions.[12] Basic solid catalysts like MgO and hydrotalcites have also shown high activity, though they do not provide stereocontrol.[13]

Experimental Protocol: A Validated Method

This section provides a representative, self-validating protocol for an asymmetric Henry reaction using a well-established copper(II)-bis(oxazoline) catalyst system, adapted from literature procedures.[5][14]

Reaction: Asymmetric Henry Reaction between 4-Nitrobenzaldehyde and Nitromethane.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX ligand)

  • 4-Nitrobenzaldehyde

  • Nitromethane (CH₃NO₂)

  • Ethanol (EtOH)

  • Dichloromethane (DCM) for workup

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), add Cu(OAc)₂·H₂O (13.5 mol%) and the (S,S)-tBu-BOX ligand (15 mol%). Add ethanol to achieve a final reaction concentration of 0.1 M with respect to the aldehyde. Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a distinct blue color.

  • Reaction Initiation: To the catalyst solution, add 4-nitrobenzaldehyde (1.0 equivalent). Then, add nitromethane (10-55 equivalents), which often serves as both reactant and solvent.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-48 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess nitromethane and ethanol.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure β-nitro alcohol.

    • Determine the yield based on the mass of the isolated product.

    • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralcel OD-H).

Conclusion and Future Outlook

The choice of catalyst for the asymmetric Henry reaction is a multi-factorial decision guided by the specific requirements of the synthesis.

  • For high-throughput screening or initial route scouting , where achieving high stereoselectivity with minimal optimization is key, copper-bis(oxazoline) complexes remain a first-rate choice.

  • For applications in pharmaceutical manufacturing , where metal contamination is a major concern and process robustness is paramount, bifunctional organocatalysts offer a compelling metal-free alternative.

  • For large-scale industrial processes focused on sustainability and cost-efficiency, the future lies in the continued development of high-performance heterogeneous catalysts that can be easily recycled and integrated into flow systems.

Future research will likely focus on closing the performance gap between homogeneous and heterogeneous systems, designing catalysts with even broader substrate scopes, and developing catalysts that operate efficiently under greener reaction conditions, such as in water or solvent-free systems.

References

  • Ananthi, N., & Velmathi, S. (2012). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of the Indian Chemical Society. [Link]

  • Marqués-López, E., & Herrera, R. P. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules. [Link]

  • Wang, Y., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances. [Link]

  • Watanabe, Y., et al. (1995). Nitroaldol reaction over solid base catalysts. Bulletin of the Chemical Society of Japan. [Link]

  • Wang, Y., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. PubMed Central. [Link]

  • Organic Chemistry Portal. Henry Reaction. Organic Chemistry Portal. [Link]

  • Zorn, D., et al. (2014). Comparison of Nitroaldol Reaction Mechanisms Using Accurate Ab Initio Calculations. The Journal of Physical Chemistry A. [Link]

  • Zhang, H., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. [Link]

  • Valkov, I. I., et al. (2017). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules. [Link]

  • Wikipedia. Thiourea organocatalysis. Wikipedia. [Link]

  • Okino, T., et al. (2005). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. PubMed Central. [Link]

  • Zadykowicz, B., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules. [Link]

  • Adegoke, R. O. (2024). HENRY REACTION (Mini-review). ResearchGate. [Link]

  • Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2020). Asymmetric anti-selective Henry reactions catalyzed by heterobimetallic catalyst C2. ResearchGate. [Link]

  • Nagasawa, K., et al. (2007). Guanidine-Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Advanced Synthesis & Catalysis. [Link]

  • Okino, T., et al. (2005). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. Organic Letters. [Link]

  • Palomo, C., & Oiarbide, M. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition. [Link]

  • Li, H., et al. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society. [Link]

  • Varga, E., & Szöllősi, G. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. Catalysis Science & Technology. [Link]

  • Tungle, A., et al. (2017). New Asymmetric Heterogeneous Catalytic Hydrogenation Reactions. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is a substituted nitrostyrene. The presence of the nitro group and the aromatic ring suggests that this compound should be treated as a hazardous substance.[1][2] Aromatic nitro compounds are often toxic, and potentially flammable, and may have other uncharacterised hazards.[1][3] Therefore, a thorough risk assessment is the first critical step before handling or disposal.

Key Hazards to Consider:

  • Toxicity: Many organic nitro compounds are toxic if inhaled, ingested, or absorbed through the skin.[4]

  • Irritation: Similar nitrostyrene compounds are known to cause skin, eye, and respiratory irritation.[5][6][7]

  • Flammability: While specific data is unavailable, related compounds are considered combustible liquids or solids.[8] Vapors may form explosive mixtures with air.[2]

  • Reactivity: This compound may be incompatible with strong oxidizing agents and strong bases.[9]

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the use of appropriate PPE.[2][6]

PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][6]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use.[1][10]
Body Protection A lab coat and closed-toe shoes are required. For larger quantities, consider flame-retardant clothing.[1][2]
Respiratory All handling should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6]
Step-by-Step Disposal Protocol

The cardinal rule for the disposal of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is to never dispose of it down the drain or in regular trash.[2][11] This compound must be treated as hazardous waste and disposed of through a licensed contractor.[3][12]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure or excess solid Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- in a dedicated, clearly labeled hazardous waste container.[6] The container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic solvent waste.[6] Do not mix with incompatible waste streams.[6]

  • Contaminated Labware: Disposable items like gloves, absorbent paper, and pipette tips that are contaminated must be collected in a sealed plastic bag and placed in a designated container for solid hazardous waste.[6] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) into the appropriate liquid waste container before washing.[6]

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-", and the associated hazards (e.g., "Toxic," "Irritant").[3][11]

  • Keep waste containers tightly closed when not in use and store them in a well-ventilated, designated satellite accumulation area.[2][5][9]

  • Store away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[9][13]

Step 3: Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. Eliminate all ignition sources.[1][13]

  • Containment: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[1][3] Do not use combustible materials like paper towels.[1]

  • Collection: Carefully collect the absorbed material and any contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal.[1][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[11]

  • Large Spills: For large spills, contact your institution's EHS department immediately.[1]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[6]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3][14]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-.

DisposalWorkflow Disposal Workflow for Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- A Start: Generation of Waste B Is the waste solid, liquid, or contaminated labware? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Contaminated Labware B->E Labware F Collect in a dedicated, labeled container for solid hazardous waste. C->F G Collect in a dedicated, labeled container for non-halogenated organic solvent waste. D->G H Collect in a sealed bag and place in a solid hazardous waste container. E->H I Store in a designated, well-ventilated satellite accumulation area. F->I G->I H->I J Contact EHS for pickup and disposal by a licensed contractor. I->J K End: Proper Disposal J->K

Caption: Decision workflow for the safe disposal of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-.

First Aid Procedures

In case of exposure, follow these first aid measures and seek immediate medical attention.[1][9]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][9] Remove contaminated clothing and wash it before reuse.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[9]

This guide is intended to provide a framework for the safe disposal of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Stenutz, R. 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene. Tables for Chemistry. [Link]

  • European Chemicals Agency. Nitrobenzene - Registration Dossier. ECHA. [Link]

  • Airgas. Benzene - Safety Data Sheet. Airgas. [Link]

  • U.S. Environmental Protection Agency. Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- - Substance Details. EPA. [Link]

  • Capot Chemical. MSDS of 2,5-Dimethoxy-β-nitrostyrene. Capot Chemical. [Link]

  • Chemius. nitro razredčilo. Chemius. [Link]

  • Reddit. 2-nitrophenol waste. r/chemistry. [Link]

  • 参比制剂. 1,4-Dimethoxy-2-(2-nitroethenyl)benzene. 参比制剂. [Link]

  • Carl ROTH. Benzene - Safety Data Sheet. Carl ROTH. [Link]

  • PubChem. 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene. PubChem. [Link]

  • PubChem. 1,2-Dimethoxy-4-nitrobenzene. PubChem. [Link]

  • PubMed. Nitrogenative Degradation of Polystyrene Waste. PubMed. [Link]

  • LookChem. Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE. LookChem. [Link]

  • Australian Government Department of Health and Aged Care. Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Government. [Link]

  • NIST. Benzene, 1,2-dimethoxy-4-nitro-. NIST WebBook. [Link]

  • Chemical Synthesis Database. 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. Chemical Synthesis Database. [Link]

  • ResearchGate. β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]

  • Adinco. Chemical Resistance Chart. Adinco. [Link]

  • Cole-Parmer. Chemical Compatibility Database. Cole-Parmer. [Link]

  • YouTube. How Long Does Polystyrene Take To Degrade?. Chemistry For Everyone. [Link]

  • NIST. Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)-. NIST WebBook. [Link]

  • ResearchGate. Catalytic degradation of polystyrene into styrene and a design of recyclable polystyrene with dispersed catalysts. ResearchGate. [Link]

Sources

Personal protective equipment for handling Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"### Comprehensive Safety Guide: Personal Protective Equipment for Handling Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

A Senior Application Scientist's Guide to Mitigating Risks Associated with a Reactive Nitrostyrene Compound

As researchers and drug development professionals, our work inherently involves handling novel and reactive chemical entities. Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-, also known as 2,4-dimethoxy-β-nitrostyrene, is a substituted nitrostyrene, a class of compounds recognized for its utility in synthesis and its potential for significant physiological activity. The nitroalkene functional group, in particular, dictates a cautious and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and chemical causality.

Disclaimer: This guide is based on the known hazards of aromatic nitro compounds and substituted nitrostyrenes. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for this exact compound before commencing any work. The SDS remains the primary and most authoritative source of safety information.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazards associated with 2,4-dimethoxy-β-nitrostyrene stem from its chemical structure. Aromatic nitro compounds can be readily absorbed through the skin and may cause systemic effects.[1] The nitroethenyl group makes the molecule a potential irritant and sensitizer. Safety data for analogous compounds like trans-β-Nitrostyrene and other dimethoxy-β-nitrostyrene isomers consistently indicate that they cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6][7][8]

Routes of Exposure and Potential Health Effects:

  • Dermal (Skin) Contact: The most probable route of accidental exposure. Fat-soluble nitro compounds can be rapidly absorbed through intact skin, potentially leading to systemic toxicity.[1] Local effects include significant skin irritation.[2][6][7]

  • Ocular (Eye) Contact: Direct contact with the solid or solutions can cause serious eye irritation, potentially leading to damage.[2][3][6][7]

  • Inhalation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[2][6][8]

  • Ingestion: While less common in a laboratory setting, ingestion can lead to systemic poisoning.

The Hierarchy of Controls: Engineering and Administrative Measures First

Before relying on PPE, more effective control measures must be implemented.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[1][7] This is the primary barrier to prevent inhalation of dust or vapors.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and emergency procedures. Work areas should be clearly demarcated, and access restricted.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE selection must be deliberate and based on the identified risks. A multi-layered approach is essential to prevent exposure through all potential routes.

Hand Protection: Preventing Dermal Absorption

Given that aromatic nitro compounds are readily absorbed through the skin, glove selection is critical.[1]

  • Glove Type: Nitrile rubber gloves are a suitable initial choice.[9][10] However, it is crucial to recognize that all glove materials have a finite breakthrough time.[11]

  • Best Practice Protocol:

    • Double Gloving: Always wear two pairs of nitrile gloves. This significantly increases protection time and provides a safeguard during glove removal.

    • Inspect Before Use: Always check gloves for any signs of degradation or punctures.

    • Prompt Removal: If direct contact with the compound or a solution occurs, remove gloves immediately, wash hands thoroughly, and don two new pairs.

    • Regular Replacement: Change gloves frequently (e.g., every 1-2 hours) during extended operations, even without known contact.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: Indirectly vented, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[3][12]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of solutions, quenching reactions), a full-face shield must be worn over the chemical splash goggles.

Body Protection: Preventing Skin Contamination
  • A clean, buttoned laboratory coat should be worn at all times.

  • For larger-scale operations or situations with a significant splash risk, consider a chemically resistant apron or coveralls.

  • Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection: Mitigating Inhalation Risks

While engineering controls (fume hood) are primary, respiratory protection may be required for specific situations like spill cleanup or if engineering controls fail.

  • For Solids/Dusts: When weighing the solid compound, a NIOSH-approved N95 (or EN 143 P1) particulate respirator is recommended to prevent inhalation of fine dust.[12][13]

  • For Vapors/Aerosols: If there is a potential for generating vapors or aerosols (e.g., during a spill), an air-purifying respirator (APR) with organic vapor cartridges is necessary.[14][15][16]

  • Fit Testing: A respiratory protection program that includes medical evaluation and annual fit testing is required by OSHA for all tight-fitting respirators.[14][16][17]

Procedural Workflow: A Step-by-Step Safety Protocol

The following workflow integrates the principles of hazard control and PPE use into a practical, self-validating system.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Doffing Phase A Review SDS & SOP B Verify Fume Hood Operation A->B C Assemble All Materials & Waste Containers B->C D Don PPE (Lab Coat, Goggles, Inner Gloves) C->D E Don Outer Gloves D->E F Weigh Solid Compound (Wear N95 if necessary) E->F G Perform Chemical Operations (e.g., Dissolving, Reaction) F->G H Prepare for Cleanup G->H I Decontaminate Glassware & Surfaces H->I J Dispose of Chemical Waste in Labeled Container I->J K Doff Outer Gloves (Dispose as Hazardous Waste) J->K L Doff Lab Coat & Goggles K->L M Doff Inner Gloves (Dispose as Hazardous Waste) L->M N Wash Hands Thoroughly M->N

Caption: A procedural workflow for the safe handling of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle.

  • Solid Waste: All contaminated disposables, including gloves, weigh paper, and pipette tips, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container compatible with organic solvents and nitro compounds. Never pour chemical waste down the drain.[13]

  • Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection (APR with organic vapor cartridges). Absorb the spill with an inert material (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[4]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[6][7]

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][7] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

By understanding the chemical nature of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- and implementing this comprehensive, multi-layered safety approach, researchers can confidently handle this valuable synthetic intermediate while ensuring the highest level of personal and environmental protection.

References

  • Recommendations for Chemical Protective Clothing . National Institute for Occupational Safety and Health (NIOSH).

  • Nitrocompounds, Aromatic . International Labour Organization (ILO) Encyclopaedia of Occupational Health and Safety.

  • NIOSH Recommendations for Chemical Protective Clothing A-Z . National Institute for Occupational Safety and Health (NIOSH).

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds . ACS Publications.

  • Safety Data Sheet - 2,4-Dimethoxy-omega-nitrostyrene . Thermo Fisher Scientific.

  • A Guide for Evaluating the Performance of Chemical Protective Clothing (CPC) . National Institute for Occupational Safety and Health (NIOSH).

  • OSHA Respirator Requirements for Selected Chemicals . National Institute for Occupational Safety and Health (NIOSH).

  • OSHA & EPA Chemical Protective Clothing Guidelines . International Enviroguard.

  • Safety Data Sheet - trans-ß-Nitrostyrene . Fisher Scientific.

  • OSHA Proposes Flexible Respirator Standards for High-Hazard Substances . WorkCare.

  • Protective Clothing and Ensembles . National Institute for Occupational Safety and Health (NIOSH).

  • OSHA updates respiratory protection directive for hazardous chemicals . Safety+Health Magazine.

  • Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- - Substance Details . U.S. Environmental Protection Agency (EPA).

  • Working with Hazardous Chemicals . Organic Syntheses.

  • Safety Data Sheet - 3-Nitrostyrene . Fisher Scientific.

  • Safety Data Sheet - trans-ß-Nitrostyrene (Alternative) . Fisher Scientific.

  • General Respiratory Protection Guidance for Employers and Workers . Occupational Safety and Health Administration (OSHA).

  • 2,5-Dimethoxy-β-nitrostyrene Safety Information . Synthetika.

  • Safety Data Sheet - trans-β-Nitrostyrene . Sigma-Aldrich.

  • Safety Data Sheet - trans-β-Nitrostyrene . TCI Chemicals.

  • Respiratory Protection - Overview . Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet - 2,3-Dimethoxy-beta-nitrostyrene . Thermo Fisher Scientific.

  • Safety Data Sheet - 4-Nitrostyrene . Fisher Scientific.

  • GPS Safety Summary - Nitrobenzene . Aarti Industries.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications.

  • Safety Data Sheet - 1,4-Dimethoxybenzene . Sigma-Aldrich.

  • MSDS of 2,5-Dimethoxy-β-nitrostyrene . Capot Chemical.

  • Safety Data Sheet - Benzene . Chevron Phillips Chemical.

  • Safety Data Sheet - 2,3-Dimethoxytoluene . Fisher Scientific.

  • 1-(2-Nitroethenyl)-4-(phenylmethoxy)benzene Safety Data Sheets . Echemi.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.